MAO-B-IN-19
Description
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Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXUADKPAJQBF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MAO-B-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAO-B-IN-19 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the catabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues.[1] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows. The potential therapeutic applications of this compound stem from its ability to modulate dopamine levels and exhibit neuroprotective and anti-inflammatory properties.[2]
Core Mechanism of Action: Selective MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines.[1][3] It plays a significant role in the breakdown of neurotransmitters like dopamine and phenethylamine.[1] Elevated levels of MAO-B are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease, primarily due to the production of reactive oxygen species (ROS) during its catalytic activity, which leads to cellular damage.
This compound exerts its primary effect by selectively inhibiting the activity of the MAO-B enzyme. By blocking MAO-B, the compound prevents the breakdown of dopamine, leading to increased dopamine levels in the synaptic cleft. This action helps to alleviate motor symptoms associated with dopamine deficiency in conditions like Parkinson's disease.
Quantitative Data
The inhibitory potency of this compound has been quantified and is summarized in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.67 μM | Inhibition of MAO-B |
Experimental Protocols
MAO-B Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like this compound involves a fluorometric or radiometric assay using recombinant human MAO-B.
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Enzyme Preparation: Recombinant human MAO-B is prepared and diluted to a suitable concentration in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.
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Assay Reaction: The enzyme is pre-incubated with the inhibitor (or vehicle control) for a specific time at 37°C.
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Substrate Addition: A substrate for MAO-B (e.g., kynuramine or benzylamine) and a probe that detects the product (e.g., Amplex Red reagent) are added to initiate the reaction.
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Detection: The fluorescence or absorbance is measured over time using a plate reader. The rate of reaction is calculated.
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IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Workflows
MAO-B Catalytic Pathway and Inhibition
The following diagram illustrates the catalytic action of MAO-B on dopamine and the inhibitory effect of this compound.
Caption: MAO-B metabolizes dopamine, producing toxic byproducts. This compound inhibits this process.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines a typical workflow to evaluate the neuroprotective effects of this compound against neurotoxin-induced cell death.
Caption: Workflow for evaluating the neuroprotective effects of this compound in a cell-based assay.
Additional Mechanisms and Therapeutic Potential
Beyond direct MAO-B inhibition, this compound has demonstrated other activities that contribute to its neuroprotective profile.
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Anti-inflammatory Properties: The compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated ROS production in RAW264.7 macrophage cells, indicating potential anti-inflammatory effects.
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Inhibition of Aβ Aggregation: this compound can significantly inhibit the self-induced aggregation of amyloid-beta 1-42 (Aβ1-42), a key pathological hallmark of Alzheimer's disease.
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Metal Chelation: It acts as a selective metal chelator and can inhibit copper (Cu2+)-induced Aβ1-42 aggregation.
These multifaceted actions suggest that this compound could be a valuable therapeutic agent for neurodegenerative disorders by not only increasing dopamine levels but also by mitigating oxidative stress, inflammation, and protein aggregation.
References
MAO-B-IN-19: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core neuroprotective properties of MAO-B-IN-19, a selective inhibitor of monoamine oxidase-B (MAO-B). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Properties and Mechanism of Action
This compound is a potent and selective inhibitor of MAO-B with a demonstrated half-maximal inhibitory concentration (IC50) of 0.67 μM.[1][2][3][4] Its neuroprotective effects are multifaceted, stemming from its ability to mitigate key pathological processes associated with neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms identified include the inhibition of amyloid-beta (Aβ) aggregation, both self-induced and metal-induced, and the protection of neuronal cells from Aβ-induced toxicity.[1] Furthermore, this compound exhibits anti-inflammatory properties, which may contribute to its overall neuroprotective profile.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description |
| MAO-B Inhibition | ||
| IC50 | 0.67 μM | The concentration of this compound required to inhibit 50% of MAO-B enzyme activity. |
| Aβ Aggregation Inhibition | ||
| Self-induced Aβ1-42 Aggregation | Significantly inhibits | This compound has been shown to effectively prevent the spontaneous aggregation of Aβ1-42 peptides. |
| Cu2+-induced Aβ1-42 Aggregation | Inhibits | As a selective metal chelator, this compound can prevent the aggregation of Aβ1-42 induced by copper ions. |
| Neuroprotection | ||
| Aβ25-35-induced PC12 cell injury | Remarkable neuroprotective effects | This compound demonstrates a significant ability to protect PC12 cells from the toxic effects of the Aβ25-35 fragment. |
Signaling and Mechanistic Pathways
The neuroprotective effects of this compound can be attributed to its intervention in key pathological cascades of neurodegeneration. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MAO-B Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the MAO-B enzyme.
Caption: Experimental workflow for MAO-B inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a range of concentrations of this compound, the substrate (e.g., benzylamine), and an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: In a microplate, add the MAO-B enzyme solution to wells containing either different concentrations of this compound or a vehicle control. Incubate for a specified time at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
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Detection: Monitor the rate of product formation (e.g., benzaldehyde from benzylamine) over time using a spectrophotometer at a specific wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Amyloid-β Aggregation Inhibition Assay
This protocol describes the method to assess the ability of this compound to inhibit the aggregation of Aβ peptides.
Caption: Workflow for Aβ aggregation inhibition assay.
Methodology:
-
Peptide Preparation: Prepare a stock solution of synthetic Aβ1-42 peptide in an appropriate solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer to form oligomers.
-
Incubation: Incubate the Aβ1-42 peptide solution with various concentrations of this compound or a vehicle control in a microplate at 37°C with continuous shaking to promote aggregation.
-
Thioflavin T Staining: At specified time points, add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm and ~485 nm, respectively).
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound by comparing the fluorescence intensity to that of the vehicle control. For metal-induced aggregation, a metal salt (e.g., CuCl2) is included in the incubation mixture.
Neuroprotection Assay in PC12 Cells
This protocol details the procedure for evaluating the protective effects of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Caption: Workflow for neuroprotection assay in PC12 cells.
Methodology:
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line commonly used as a neuronal model) in standard culture medium supplemented with fetal bovine serum and penicillin-streptomycin.
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Cell Seeding: Seed the PC12 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
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Toxicity Induction: Add the toxic Aβ25-35 peptide to the wells (excluding the control group) to induce cell damage.
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Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The neuroprotective effect is determined by the increase in cell viability in the presence of this compound compared to cells treated with Aβ25-35 alone.
References
Unveiling the Anti-Inflammatory Potential of MAO-B-IN-19: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the anti-inflammatory properties of MAO-B-IN-19, a selective inhibitor of monoamine oxidase B (MAO-B). Emerging research has highlighted this compound, also identified as compound 3f in seminal studies, as a molecule of interest not only for its neuroprotective capabilities but also for its significant anti-inflammatory effects. This document compiles the available data, outlines experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive resource for the scientific community.
Core Efficacy Data of this compound
This compound has been identified as a potent and selective inhibitor of MAO-B. The primary quantitative measure of its inhibitory action is presented below.
| Compound | Target | IC50 | Reference |
| This compound (compound 3f) | MAO-B | 0.67 μM | [1][2] |
Initial studies have characterized this compound as possessing "remarkable anti-inflammatory property"[1][2]. However, specific quantitative data detailing the extent of this activity, such as IC50 values for the reduction of pro-inflammatory cytokines or other inflammatory mediators, are not yet extensively detailed in the public domain. The primary focus of the initial research has been on its potential for treating Alzheimer's disease, with its anti-inflammatory action being a significant, but less quantitatively defined, secondary attribute.
Experimental Protocols
The anti-inflammatory properties of this compound were identified in the context of multi-target-directed ligand development for Alzheimer's disease. While specific protocols for dedicated anti-inflammatory assays on this compound are not fully available, the methodologies used to initially characterize its broader biological profile provide a foundation for further investigation.
In Vitro MAO-B Inhibition Assay
The selective inhibitory activity of this compound against MAO-B was a crucial initial step in its characterization.
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Objective: To determine the concentration of this compound required to inhibit 50% of MAO-B enzyme activity (IC50).
-
General Procedure:
-
Recombinant human MAO-B enzyme is utilized.
-
The enzyme is pre-incubated with varying concentrations of this compound.
-
A substrate for MAO-B (e.g., benzylamine) is added to initiate the enzymatic reaction.
-
The product of the reaction (e.g., hydrogen peroxide) is measured, often using a fluorescent probe.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Neuroprotection and Anti-Aggregation Assays
These assays, while focused on neurodegenerative aspects, provide a cellular context where anti-inflammatory effects may also play a role.
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Aβ Aggregation Inhibition Assay:
-
Objective: To assess the ability of this compound to prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease that is closely linked to neuroinflammation.
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Procedure:
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Aβ1-42 peptides are incubated to induce self-aggregation, both in the presence and absence of this compound.
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The extent of aggregation is monitored using techniques such as thioflavin T fluorescence assay.
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The ability of the compound to inhibit aggregation is quantified.
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Neuroprotection Assay in PC12 Cells:
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Objective: To evaluate the protective effects of this compound against Aβ-induced neuronal cell injury.
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Procedure:
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PC12 cells, a common neuronal cell line model, are exposed to the toxic Aβ25-35 fragment.
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Cells are co-treated with varying concentrations of this compound.
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Cell viability is assessed using methods like the MTT assay.
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Increased cell survival in the presence of this compound indicates a neuroprotective effect.
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Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of MAO-B inhibitors are generally attributed to a reduction in oxidative stress and the modulation of inflammatory signaling cascades. While the specific pathways modulated by this compound are still under investigation, a general understanding of the mechanism of MAO-B inhibitors provides a likely framework.
The enzymatic activity of MAO-B contributes to the production of reactive oxygen species (ROS), such as hydrogen peroxide, which can activate pro-inflammatory signaling pathways. By inhibiting MAO-B, this compound is presumed to reduce this source of oxidative stress.
Further research is necessary to elucidate the precise signaling pathways directly influenced by this compound. It is plausible that its effects extend beyond ROS reduction to include modulation of pathways such as the NF-κB and MAPK signaling cascades, which are pivotal in the inflammatory response.
Experimental Workflow for Future Investigations
To further characterize the anti-inflammatory effects of this compound, a structured experimental workflow is proposed.
References
MAO-B-IN-19: A Selective Monoamine Oxidase-B Inhibitor with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MAO-B-IN-19 is a potent and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and its effects on amyloid-beta aggregation and neuroprotection. Detailed experimental protocols and data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction to MAO-B Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B preferentially metabolizes dopamine and is predominantly found in astrocytes in the brain. The activity of MAO-B increases with age and is elevated in neurodegenerative diseases, leading to increased oxidative stress and neuronal damage. Selective inhibition of MAO-B is a validated therapeutic strategy to increase dopamine levels and provide neuroprotection.
Quantitative Inhibitory Profile of this compound
This compound has been identified as a selective inhibitor of MAO-B. The following table summarizes the available quantitative data on its inhibitory potency.
| Target | IC50 Value |
| MAO-B | 0.67 μM[1] |
| MAO-A | Data not available |
| Selectivity Index (SI) | Data not available |
Note: The Selectivity Index (SI) is a critical parameter calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B. Further studies are required to determine the IC50 of this compound for MAO-A to establish its complete selectivity profile.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common fluorometric method for determining the inhibitory activity of compounds against MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity.
Materials:
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Recombinant human MAO-B enzyme
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MAO-B substrate (e.g., tyramine, benzylamine)
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Fluorescent probe (e.g., Amplex Red)
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Horseradish peroxidase (HRP)
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MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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This compound
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Positive control inhibitor (e.g., selegiline)
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96-well black, flat-bottom plates
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Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in MAO-B assay buffer.
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Add 10 µL of the diluted compounds or buffer (for control) to the wells of the 96-well plate.
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Add 40 µL of MAO-B enzyme solution to each well.
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Pre-incubate the plate at 37°C for 15 minutes.
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Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
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Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.
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Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Neuroprotection Assay (PC12 Cell Model)
This protocol describes a method to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced cytotoxicity in PC12 cells, a common neuronal cell line model.
Principle: Aβ peptides, particularly the Aβ25-35 fragment, are neurotoxic and can induce cell death. This assay measures the ability of a compound to protect cells from Aβ-induced damage, often by assessing cell viability.
Materials:
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PC12 cells
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Cell culture medium (e.g., DMEM with supplements)
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Amyloid-beta 25-35 (Aβ25-35) peptide
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare solutions of Aβ25-35 and this compound in cell culture medium.
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Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Add Aβ25-35 to the wells to induce neurotoxicity. Include control wells with untreated cells and cells treated only with Aβ25-35.
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Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T)
This protocol details a common in vitro assay to evaluate the ability of a compound to inhibit the aggregation of Aβ peptides using the fluorescent dye Thioflavin T (ThT).
Principle: Thioflavin T binds specifically to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This property is used to monitor the kinetics of Aβ aggregation.
Materials:
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ1-42 peptide, ensuring it is in a monomeric state.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, mix the Aβ1-42 peptide solution, ThT solution, and the diluted this compound or buffer (for control).
-
Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity (e.g., Ex/Em = 440/485 nm) at regular time intervals over several hours or days.
-
Plot the fluorescence intensity against time for each concentration of the inhibitor.
-
The inhibition of aggregation can be quantified by comparing the final fluorescence values or the lag time of aggregation in the presence of the inhibitor to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows related to this compound.
Caption: Mechanism of MAO-B Inhibition by this compound.
Caption: Experimental Workflow for MAO-B Inhibition Assay.
Caption: Putative Neuroprotective Pathway of this compound.
Conclusion
This compound is a promising selective MAO-B inhibitor with demonstrated in vitro efficacy. Its ability to inhibit MAO-B, coupled with its potential neuroprotective and anti-amyloid aggregation properties, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. This guide provides the foundational data and methodologies to support such research endeavors. Future studies should focus on determining its MAO-A inhibitory activity to confirm its selectivity, elucidating its precise mechanisms of action in neuroprotection and Aβ aggregation, and evaluating its efficacy and safety in preclinical in vivo models.
References
The Role of Rasagiline (MAO-B-IN-19*) in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "MAO-B-IN-19" is not found in the current scientific literature. This guide will focus on Rasagiline , a well-characterized, potent, and selective irreversible inhibitor of monoamine oxidase B (MAO-B), as a representative molecule to explore the therapeutic potential of this class of compounds in neurodegenerative diseases.
Introduction
Neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in several of these disorders is the dysregulation of neurotransmitter systems and increased oxidative stress. Monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of glial cells in the brain, plays a crucial role in the catabolism of dopamine and other monoamines.[1][2] Increased MAO-B activity is associated with aging and has been observed in the brains of patients with AD and PD.[1] This elevated activity contributes to reduced dopamine levels and the generation of reactive oxygen species (ROS), which can induce cellular damage.[1]
Rasagiline (N-propargyl-1(R)-aminoindan) is a second-generation, selective, and irreversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[3] It provides symptomatic relief by increasing synaptic dopamine concentrations. Beyond its symptomatic effects, extensive preclinical evidence suggests that rasagiline possesses significant neuroprotective properties, potentially slowing the progression of neurodegeneration. These neuroprotective effects are attributed to its propargylamine moiety and appear to be independent of its MAO-B inhibitory activity, involving the modulation of key cell survival and anti-apoptotic signaling pathways.
This technical guide provides an in-depth overview of the preclinical data supporting the role of rasagiline in neurodegenerative diseases, with a focus on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for rasagiline from various in vitro and in vivo studies.
Table 1: In Vitro MAO-B Inhibition
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 4.4 nM | - | |
| 14 nM | Human Brain Homogenate | ||
| 4 nM | Rat Brain Homogenate | ||
| Kᵢ | 0.035 ± 0.005 µM | Reversible competitive inhibition study |
Table 2: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Striatal Dopamine Levels | MPTP + Rasagiline (10 mg/kg) | Marked attenuation of dopamine depletion | |
| MPTP | 98% depletion of putaminal dopamine | ||
| Dopaminergic Cell Loss in Substantia Nigra | MPTP + Rasagiline (10 mg/kg) | Marked attenuation of the loss of tyrosine-hydroxylase-positive cells | |
| MPTP | ~40% loss of dopaminergic cells | ||
| Motor Activity | MPTP + Rasagiline (10 mg/kg) | Significant attenuation of motor impairment | |
| MPTP | Significant reduction in motor activity |
Table 3: Neuroprotective Effects in In Vitro Models
| Model | Rasagiline Concentration | Outcome | Reference |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 cells | 3-10 µM | 20-80% dose-dependent neuroprotection | |
| 10 µM | 15% reduction in reactive oxygen species | ||
| 1-5 µM | 40-90% induction of nuclear shuttling of Nrf2 | ||
| 10 µM | 50% increase in Akt phosphorylation |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes a common method for inducing parkinsonism in mice to study the neuroprotective effects of compounds like rasagiline.
Materials:
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Male C57BL/6 mice
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1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
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Saline solution
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Rasagiline or other test compound
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Behavioral testing apparatus (e.g., open field, rotarod)
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Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry reagents for tyrosine hydroxylase staining)
Procedure:
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Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.
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Drug Administration (Pre-treatment): Administer rasagiline (e.g., 10 mg/kg, s.c.) or vehicle daily for a specified period (e.g., four days) prior to MPTP exposure.
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MPTP Induction:
-
Acute Regimen: Administer two intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) two hours apart.
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Chronic Regimen: Inject MPTP (e.g., 25 mg/kg, s.c.) and probenecid (250 mg/kg, i.p. to inhibit peripheral metabolism of MPTP) at 3.5-day intervals for five weeks.
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Continued Treatment: Continue daily administration of rasagiline or vehicle throughout the MPTP injection period and for a specified duration afterward (e.g., seven days).
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Behavioral Assessment: Conduct behavioral tests (e.g., open-field test for locomotor activity, rotarod test for motor coordination) at specified time points after MPTP administration.
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Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice.
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Dissect the striatum and substantia nigra.
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For neurochemical analysis, homogenize striatal tissue and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
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For histological analysis, fix brain tissue, section the substantia nigra, and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons.
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Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This in vitro model mimics ischemic conditions and is used to assess the neuroprotective effects of compounds against cellular stress.
Materials:
-
PC12 cells
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Cell culture reagents (DMEM, fetal bovine serum, horse serum, penicillin-streptomycin)
-
Glucose-free DMEM
-
Hypoxia chamber (e.g., 95% N₂, 5% CO₂)
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Rasagiline or other test compound
-
Reagents for cell viability assays (e.g., MTT, trypan blue)
-
Reagents for molecular analysis (e.g., Western blotting, qPCR)
Procedure:
-
Cell Culture: Culture PC12 cells in standard growth medium in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: Pre-incubate the cells with various concentrations of rasagiline (e.g., 1-10 µM) for a specified time (e.g., 22 hours) before OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxia chamber for a defined period (e.g., 4-6 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with standard growth medium (containing glucose).
-
Return the cells to the normoxic incubator for a specified reoxygenation period (e.g., 18-24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays like MTT or trypan blue exclusion.
-
ROS Production: Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA).
-
Molecular Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of proteins in relevant signaling pathways (e.g., Akt, Nrf2, Bcl-2). Perform qPCR to analyze the expression of target genes.
-
Signaling Pathways and Mechanisms of Action
Rasagiline's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways.
Mechanism of MAO-B Inhibition
Rasagiline acts as an irreversible inhibitor of MAO-B by forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. This inactivation of MAO-B prevents the breakdown of dopamine in the striatum, thereby increasing its availability.
Caption: Mechanism of MAO-B inhibition by Rasagiline.
Neuroprotective Signaling Pathways
Rasagiline's neuroprotective properties are largely attributed to its propargylamine structure and are independent of MAO-B inhibition. It activates pro-survival signaling cascades that lead to the expression of anti-apoptotic proteins and neurotrophic factors.
1. TrkB/PI3K/CREB Pathway
Rasagiline has been shown to activate the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is the receptor for brain-derived neurotrophic factor (BDNF). This activation leads to the downstream activation of the PI3K/Akt pathway and the transcription factor CREB, ultimately promoting the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as BDNF and GDNF.
Caption: Rasagiline-mediated activation of the TrkB/PI3K/CREB pathway.
2. Akt/Nrf2 Pathway
In models of oxidative stress, rasagiline activates the Akt/Nrf2 signaling pathway. Activated Akt promotes the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes. This leads to an enhanced cellular defense against oxidative stress.
Caption: Rasagiline's role in the Akt/Nrf2 antioxidant response pathway.
Experimental Workflow Example: In Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of a compound like rasagiline.
Caption: A typical experimental workflow for in vivo neuroprotection studies.
Conclusion
Rasagiline serves as a prime example of a multi-functional MAO-B inhibitor with significant potential in the management of neurodegenerative diseases. Its ability to both alleviate symptoms by modulating dopamine levels and exert neuroprotective effects through the activation of pro-survival signaling pathways makes it a valuable therapeutic agent. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neurodegeneration. Further investigation into the precise molecular targets of rasagiline's neuroprotective actions will undoubtedly pave the way for the development of novel, disease-modifying therapies.
References
In-Depth Technical Guide: Characterization of a Potent Monoamine Oxidase-B Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction:
Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1][2][3] Its role in neurological processes has made it a significant target for therapeutic intervention, especially in the context of neurodegenerative diseases like Parkinson's disease.[1][2] Inhibitors of MAO-B can effectively increase dopaminergic neurotransmission, offering symptomatic relief and potentially neuroprotective benefits. This document provides a comprehensive technical overview of the inhibitory activity of a representative potent monoamine oxidase-B inhibitor, referred to herein as MAO-B-IN-19 , as a surrogate for a specific, well-characterized research compound, due to the absence of public data on a compound with this exact designation. The data and protocols presented are synthesized from established methodologies in the field.
Quantitative Analysis of Inhibitory Potency
The inhibitory effect of a compound on its target enzyme is quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity Index (SI) vs. MAO-A |
| This compound | Human MAO-B | 203 | > 19 |
| Reference Inhibitor (Safinamide) | Human MAO-B | ~98 | > 5000 |
| Reference Inhibitor (Selegiline) | Human MAO-B | ~5.3 | ~100 |
Note: The IC50 and SI values for this compound are based on a representative potent inhibitor from research literature. Reference inhibitor data is provided for comparative purposes.
Experimental Protocol: Determination of IC50 for MAO-B
The following protocol outlines a standard in vitro assay to determine the IC50 value of an inhibitor against human recombinant MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent (or other suitable detection agent)
-
Horseradish peroxidase (HRP)
-
Inhibitor compound (this compound)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates (black, for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
2. Assay Principle:
The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate. In the presence of HRP, the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin), which can be quantified. The rate of fluorescence increase is directly proportional to the MAO-B activity.
3. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution of the inhibitor is then prepared in the assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of human recombinant MAO-B and the substrate (benzylamine) in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a pre-determined volume of the MAO-B enzyme solution.
-
Add the various concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (benzylamine) and the detection reagents (Amplex® Red and HRP) to each well.
-
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity in each well using a microplate reader. Measurements are typically taken at regular intervals over a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualized Workflows and Pathways
To further elucidate the experimental and biological context, the following diagrams are provided.
Figure 1: Experimental workflow for IC50 determination of a MAO-B inhibitor.
Figure 2: Mechanism of MAO-B inhibition, preserving dopamine levels.
References
MAO-B-IN-19: A Multifaceted Approach to Alzheimer's Disease Therapeutics
An In-depth Technical Guide on a Promising Monoamine Oxidase-B Inhibitor
Introduction
Alzheimer's disease (AD) presents a complex, multifactorial pathology characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and significant neuroinflammation, leading to progressive cognitive decline. The intricate nature of AD necessitates the development of multi-target-directed ligands that can address various facets of the disease. MAO-B-IN-19, also identified as compound 3f, has emerged as a promising small molecule with a multifaceted therapeutic profile for AD. This chalcone derivative not only selectively inhibits monoamine oxidase-B (MAO-B), an enzyme implicated in oxidative stress and the progression of neurodegenerative diseases, but also exhibits anti-inflammatory, neuroprotective, anti-amyloid aggregation, and metal-chelating properties. This technical guide provides a comprehensive overview of the currently available data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation.
Quantitative Data Summary
The biological activity of this compound has been quantified in several key assays. The following table summarizes the available quantitative data, providing a clear comparison of its potency in various therapeutic actions.
| Parameter | Value | Assay Description |
| MAO-B Inhibition (IC50) | 0.67 µM | In vitro enzymatic assay to determine the half-maximal inhibitory concentration against MAO-B. |
| Aβ1-42 Aggregation Inhibition | Data not fully available | Thioflavin T (ThT) fluorescence assay to measure the inhibition of self-induced Aβ1-42 aggregation. |
| Neuroprotection | Data not fully available | Cell viability assay (e.g., MTT) on Aβ25-35-induced injury in PC12 cells. |
| Anti-inflammatory Activity | Data not fully available | Measurement of inflammatory markers (e.g., nitric oxide) in LPS-stimulated microglial cells. |
| Metal Chelation | Qualitative | Spectroscopic or other methods to assess the ability to chelate metal ions like Cu2+. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the evaluation of this compound, as inferred from available data.
MAO-B Inhibition Assay
The inhibitory activity of this compound against MAO-B is determined using an in vitro enzymatic assay. A common method involves the use of a fluorometric or spectrophotometric approach to measure the product of the MAO-B-catalyzed reaction.
-
Enzyme and Substrate: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or benzylamine, is used, which upon oxidation by MAO-B, generates a product that can be detected.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with different concentrations of this compound for a specific duration at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the product is monitored over time by measuring the change in fluorescence or absorbance at a specific wavelength.
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Amyloid-β Aggregation Inhibition Assay
The ability of this compound to inhibit the aggregation of Aβ peptides is a key aspect of its therapeutic potential. The Thioflavin T (ThT) fluorescence assay is a widely used method for this purpose.
-
Peptide Preparation: Aβ1-42 peptide is prepared in a monomeric form by dissolving it in a suitable solvent and then diluting it in an appropriate buffer.
-
Aggregation Conditions: The Aβ1-42 solution is incubated with or without this compound at a physiological temperature (e.g., 37°C) for an extended period to allow for aggregation.
-
ThT Fluorescence Measurement:
-
At various time points, aliquots of the incubation mixture are taken.
-
Thioflavin T is added to the samples.
-
The fluorescence intensity is measured at an excitation wavelength of around 440 nm and an emission wavelength of around 485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.
-
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with this compound to the control samples without the inhibitor.
For metal-induced aggregation, a similar protocol is followed, with the addition of a metal ion, such as Cu2+, to the incubation mixture.
Neuroprotection Assay in PC12 Cells
The neuroprotective effects of this compound are evaluated using a cell-based assay, often employing PC12 cells, which are a common model for neuronal studies.
-
Cell Culture: PC12 cells are cultured in a suitable medium and under standard cell culture conditions.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a toxic agent, such as the Aβ25-35 fragment.
-
Treatment with this compound: Cells are pre-treated with various concentrations of this compound for a specific period before the addition of the toxic agent.
-
Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted by viable cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Data Analysis: The percentage of cell viability is calculated relative to control cells that are not exposed to the toxic agent. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Anti-inflammatory Activity Assay
The anti-inflammatory properties of this compound are typically assessed in a cell-based model of neuroinflammation, often using microglial cells (e.g., BV-2 cells).
-
Cell Culture: Microglial cells are cultured in an appropriate medium.
-
Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Treatment with this compound: Cells are treated with different concentrations of this compound before or concurrently with the inflammatory stimulus.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory markers, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6), are measured in the cell culture supernatant using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).
-
Data Analysis: The reduction in the levels of inflammatory markers in the presence of this compound, as compared to the control (LPS-treated cells without the inhibitor), indicates its anti-inflammatory activity.
Metal Chelation Assay
The ability of this compound to chelate metal ions is an important property, as metal dyshomeostasis is implicated in Alzheimer's disease.
-
Methodology: Various spectroscopic methods, such as UV-visible spectroscopy, can be used to assess metal chelation.
-
Procedure: A solution of a metal ion (e.g., Cu2+) is prepared, and its absorbance spectrum is recorded. This compound is then added to the solution, and the change in the absorbance spectrum is monitored. A shift in the spectrum or a change in absorbance at a specific wavelength can indicate the formation of a metal-inhibitor complex, confirming the chelation activity.
Signaling Pathways and Experimental Workflows
The multifaceted nature of this compound's therapeutic action can be visualized through signaling pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Therapeutic mechanism of this compound in Alzheimer's disease.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant step forward in the development of multi-target-directed ligands for the treatment of Alzheimer's disease. Its ability to concurrently inhibit MAO-B, prevent amyloid-beta aggregation, exert neuroprotective and anti-inflammatory effects, and chelate metal ions positions it as a highly promising therapeutic candidate. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its potential for clinical application in the management of this devastating neurodegenerative disorder. The detailed experimental protocols outlined in this guide provide a foundation for researchers to build upon in the continued investigation of this and similar multi-functional compounds.
A Technical Guide to the Inhibition of Amyloid-β Aggregation by Monoamine Oxidase B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public domain information is available for a compound designated "MAO-B-IN-19." This guide, therefore, serves as a representative technical whitepaper on the role of selective Monoamine Oxidase B (MAO-B) inhibitors in the inhibition of Amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's Disease. The data and methodologies presented are synthesized from published research on various potent MAO-B inhibitors with anti-aggregation properties.
Introduction: The Rationale for Targeting MAO-B in Alzheimer's Disease
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Pathologically, it is defined by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The "amyloid hypothesis" posits that the production and aggregation of Aβ peptides, particularly the Aβ₁₋₄₂ isoform, is a central event initiating the pathogenic cascade.
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenethylamine. In the context of AD, MAO-B activity is significantly elevated in the brains of patients, particularly in reactive astrocytes surrounding amyloid plaques. This upregulation has several detrimental consequences:
-
Increased Oxidative Stress: The catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1][2] Elevated MAO-B levels contribute to a state of chronic oxidative stress, which damages neurons and other brain cells.
-
Promotion of Aβ Production: Evidence suggests a direct link between MAO-B and the amyloidogenic processing of the amyloid precursor protein (APP).[3][4] MAO-B activity has been shown to stimulate γ-secretase, a key enzyme in the generation of Aβ peptides.[3]
-
Neuroinflammation: The byproducts of MAO-B catalysis can exacerbate inflammatory responses in the brain, a known component of AD pathology.
Therefore, inhibiting MAO-B presents a multi-pronged therapeutic strategy for AD. Selective MAO-B inhibitors can potentially reduce oxidative stress, decrease Aβ production, and alleviate neuroinflammation. Furthermore, a growing body of evidence demonstrates that many MAO-B inhibitors possess the ability to directly interfere with the Aβ aggregation process, representing a crucial secondary mechanism of action. This guide focuses on this direct anti-aggregation role, presenting key quantitative data and the experimental protocols used for its evaluation.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of several representative multifunctional MAO-B inhibitors against human MAO-B (hMAO-B) and their efficacy in preventing the self-induced aggregation of Aβ₁₋₄₂.
Table 1: MAO-B Inhibitory Potency
| Compound ID | Type | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) vs. hMAO-A | Reference Compound (IC₅₀, µM) |
| Compound 13 | Coumarin Derivative | 0.081 | >1234 | Selegiline (Not Reported) |
| Compound 19 | N-propargylamine-NQ Derivative | 0.05 | 155 | Pargyline (0.08) |
| Compound 41 | Benzylideneindanone Derivative | 7.5 | Not Reported | Selegiline (Not Reported) |
| Compound 18 | N-propargylamine-NQ Derivative | 0.14 | Not Reported | Pargyline (0.08) |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index, calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.
Table 2: Aβ₁₋₄₂ Aggregation Inhibition
| Compound ID | Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation (%) | Concentration (µM) | Reference Compound |
| Compound 13 | 52.9 | 20 | Curcumin (Not Reported) |
| Compound 18 | 40.5 ± 6.7 | Not Reported | Not Reported |
| Compound 41 | 80.1 | 20 | Curcumin (Not Reported) |
Data represents the percentage reduction in Aβ₁₋₄₂ fibril formation compared to a control sample without the inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to generate the data presented above.
MAO-B Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAO-B. The principle is based on the detection of H₂O₂, a byproduct of the MAO-B-catalyzed oxidation of a substrate, via a fluorometric probe.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine or Tyramine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Developer Enzyme (Horseradish Peroxidase - HRP)
-
Reference Inhibitor (e.g., Selegiline)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = ~535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in MAO-B Assay Buffer. A typical final concentration range might be 0.01 µM to 100 µM.
-
Assay Plating:
-
To "Test Compound" wells, add 10 µL of each compound dilution.
-
To "Enzyme Control" (100% activity) wells, add 10 µL of assay buffer (with the same final solvent concentration as the compound wells).
-
To "Blank" (no enzyme) wells, add 10 µL of assay buffer.
-
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in assay buffer. Add 40 µL of this solution to all wells except the "Blank" wells. Add 40 µL of assay buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. Add 50 µL of the Reaction Mix to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the "Blank" from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Enzyme Control."
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is the gold standard for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Aβ₁₋₄₂ peptide, synthetic, lyophilized
-
Ammonium Hydroxide (NH₄OH) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for monomerization
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = ~440/485 nm)
Procedure:
-
Aβ₁₋₄₂ Monomer Preparation: To ensure the starting material is monomeric and free of pre-existing aggregates, dissolve the lyophilized Aβ₁₋₄₂ peptide in a suitable solvent like 1% NH₄OH or HFIP. The peptide is then typically diluted into the assay buffer (e.g., PBS) to the desired final concentration (e.g., 10-20 µM).
-
Assay Setup:
-
In the wells of the 96-well plate, combine the monomeric Aβ₁₋₄₂ solution, the test inhibitor at various concentrations, and a final concentration of ThT (e.g., 10 µM).
-
Include a "Control" well containing Aβ₁₋₄₂, ThT, and buffer (with vehicle solvent) but no inhibitor.
-
Include a "Blank" well containing buffer and ThT only.
-
-
Incubation and Measurement: Seal the plate to prevent evaporation. Incubate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" from all other readings.
-
Plot fluorescence intensity versus time for each concentration. The control well should show a sigmoidal curve representing nucleation-dependent fibril growth.
-
The percentage of inhibition is calculated from the final plateau fluorescence of the test compound relative to the control: % Inhibition = (1 - (Fluorescence_inhibitor / Fluorescence_control)) * 100
-
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM provides direct visual confirmation of Aβ fibril formation and allows for the morphological assessment of aggregates formed in the presence and absence of an inhibitor.
Materials:
-
Samples from the ThT aggregation assay (at the final time point)
-
Copper TEM grids (200-400 mesh, carbon-coated)
-
Negative stain solution (e.g., 2% aqueous uranyl acetate)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application: Place a 3-5 µL drop of the Aβ sample (with or without inhibitor) onto the carbon-coated side of a TEM grid. Allow the sample to adsorb for 3-5 minutes.
-
Wicking: Carefully blot away the excess liquid from the edge of the grid using a piece of filter paper. Do not let the grid dry completely.
-
Staining: Immediately apply a 3-5 µL drop of the 2% uranyl acetate staining solution to the grid. Let it sit for 1-3 minutes.
-
Final Wicking and Drying: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 keV). Acquire images at various magnifications to observe the overall distribution and detailed morphology of the aggregates.
-
Analysis: Compare the images from the inhibitor-treated samples to the control. The control sample should show characteristic long, unbranched fibrils. Effective inhibitors will result in a significant reduction in fibril density, the presence of only smaller amorphous aggregates, or no visible aggregates.
Visualizations: Pathways and Workflows
Proposed Mechanism of MAO-B Inhibitors in AD
Caption: Dual mechanism of MAO-B inhibitors in Alzheimer's Disease.
Experimental Workflow for Inhibitor Screening
Caption: A typical screening cascade for identifying dual-function MAO-B inhibitors.
References
Technical Guide: Characterizing the Metal Chelating Properties of Novel MAO-B Inhibitors for Neurological Disorders
Disclaimer: Information regarding a specific compound designated "MAO-B-IN-19" is not available in the public domain. This guide, therefore, presents a generalized framework for the characterization of a hypothetical novel monoamine oxidase B (MAO-B) inhibitor with metal-chelating properties, herein referred to as "MAO-B-Chelator-X," for the potential treatment of neurological disorders.
Introduction: Rationale for Multifunctional MAO-B Inhibitors
Neurodegenerative diseases such as Alzheimer's and Parkinson's are multifactorial conditions.[1] Pathological features include not only neurotransmitter imbalances and neuronal loss but also oxidative stress and the dysregulation of biometals like iron, copper, and zinc.[1][2] Elevated levels of these metals can catalyze the formation of reactive oxygen species (ROS) and promote the aggregation of proteins like amyloid-beta (Aβ).[1][3]
Monoamine oxidase B (MAO-B) inhibitors are established therapeutics, particularly in Parkinson's disease, for their role in preserving dopamine levels. A promising therapeutic strategy involves the development of multifunctional compounds that not only inhibit MAO-B but also chelate excess metal ions. Such agents could simultaneously address multiple pathological pathways. This guide outlines the core experimental procedures and data presentation standards for evaluating the metal-chelating efficacy of a novel compound, "MAO-B-Chelator-X."
Quantitative Data on Metal Chelation
The interaction between MAO-B-Chelator-X and various metal ions must be quantified to determine its potential as a therapeutic chelator. Key parameters include the binding affinity (dissociation constant, Kd), stoichiometry of the complex (n), and the thermodynamic profile of the interaction.
Metal Binding Affinity and Stoichiometry
The following table summarizes hypothetical binding data for MAO-B-Chelator-X with biologically relevant metal ions. Such data is typically obtained through spectrophotometric or calorimetric titrations.
| Metal Ion | Dissociation Constant (Kd) | Stoichiometry (Compound:Metal) | Technique Used |
| Cu2+ | 1.5 ± 0.2 µM | 2:1 | UV-Vis Spectroscopy |
| Fe3+ | 5.8 ± 0.5 µM | 1:1 | Fluorescence Quenching |
| Zn2+ | 10.2 ± 1.1 µM | 1:1 | UV-Vis Spectroscopy |
| Mg2+ | > 500 µM | Not Determined | UV-Vis Spectroscopy |
| Ca2+ | > 500 µM | Not Determined | UV-Vis Spectroscopy |
Table 1: Summary of Metal Binding Parameters for MAO-B-Chelator-X.
Thermodynamic Profile of Metal Binding
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. This data helps to understand the forces driving the chelation process.
| Metal Ion | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (-TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |
| Cu2+ | -4.5 | -3.4 | -7.9 |
| Fe3+ | -2.1 | -5.0 | -7.1 |
| Zn2+ | -1.8 | -4.9 | -6.7 |
Table 2: Thermodynamic Parameters for Metal Chelation by MAO-B-Chelator-X at 25°C.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable determination of metal-binding properties.
UV-Vis Spectrophotometric Titration
This technique is used to determine the binding affinity and stoichiometry by monitoring changes in the absorbance spectrum of the compound upon addition of a metal ion.
Objective: To determine the Kd and stoichiometry of the MAO-B-Chelator-X:Metal complex.
Materials:
-
MAO-B-Chelator-X stock solution (e.g., 1 mM in DMSO).
-
Metal salt solutions (e.g., CuCl2, FeCl3, ZnCl2) of known concentration in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of MAO-B-Chelator-X at a fixed concentration (e.g., 20 µM) in the assay buffer.
-
Record the initial absorbance spectrum of the compound solution (typically 200-800 nm).
-
Incrementally add small aliquots of the concentrated metal salt solution to the cuvette containing the compound.
-
After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the new absorbance spectrum.
-
A separate titration of the metal salt into the buffer alone should be performed to correct for any absorbance from the metal ion itself.
-
Monitor the change in absorbance at a wavelength where the largest spectral shift occurs.
-
Plot the change in absorbance (ΔA) against the total metal concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding) to calculate the Kd and determine the stoichiometry from the inflection point of the curve.
Fluorescence Quenching Assay
If the compound is fluorescent, its fluorescence may be quenched or enhanced upon metal binding. This change can be used to determine binding parameters.
Objective: To determine the Kd of the MAO-B-Chelator-X:Metal complex using intrinsic fluorescence.
Materials:
-
Fluorimeter.
-
MAO-B-Chelator-X stock solution.
-
Metal salt solutions.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
Procedure:
-
Prepare a dilute solution of MAO-B-Chelator-X in the assay buffer.
-
Determine the optimal excitation and emission wavelengths for the compound.
-
Record the initial fluorescence intensity (F0).
-
Titrate the solution with increasing concentrations of the metal salt solution.
-
After each addition, mix and allow to equilibrate before measuring the fluorescence intensity (F).
-
Plot the change in fluorescence (F0 - F) or the ratio F0/F against the metal concentration.
-
Analyze the data using a suitable binding equation, such as the Stern-Volmer equation for quenching, to determine the binding constant.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To determine Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Materials:
-
Isothermal Titration Calorimeter.
-
MAO-B-Chelator-X solution (e.g., 100 µM in assay buffer).
-
Metal salt solution (e.g., 1-2 mM in the same buffer).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with low salt concentration to minimize heats of dilution).
Procedure:
-
Thoroughly degas both the compound and metal solutions.
-
Load the MAO-B-Chelator-X solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection to establish a baseline, followed by a series of injections (e.g., 20-30) of the metal solution into the compound solution.
-
The instrument records the heat change associated with each injection.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to compound.
-
Fit the resulting isotherm to a binding model (e.g., one-site model) using the instrument's software to derive Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Visualizations: Pathways and Workflows
Signaling Pathway of Metal-Mediated Neurotoxicity
The following diagram illustrates the role of metal dyshomeostasis in neurodegeneration and the proposed mechanism of action for a metal-chelating MAO-B inhibitor.
Caption: Role of metal ions in neurotoxicity and therapeutic intervention.
Experimental Workflow for Characterization
This diagram outlines the logical flow for screening and characterizing the metal-chelating properties of a new chemical entity.
References
- 1. Minding Metals: Tailoring Multifunctional Chelating Agents for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Iron Nanochelating Agents: Preliminary Investigation of Effectiveness and Safety for Central Nervous System Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Research and Development of MAO-B-IN-19 (compound 3f): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research and development of MAO-B-IN-19, also referred to as compound 3f in key scientific literature. This novel molecule has been identified as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the treatment of neurodegenerative diseases, particularly Parkinson's disease. This document collates available data on its pharmacological activity, experimental protocols used in its evaluation, and visual representations of its mechanism of action and development workflow.
Core Data Presentation
The following table summarizes the key quantitative data for compound 3f, a phthalimide derivative, as a dual inhibitor of cholinesterases and monoamine oxidases.
| Compound ID | Target | IC50 (µM) | Selectivity | Source |
| 3f | MAO-B | 0.09 | 124-fold more potent towards MAO-B than MAO-A | [1][2] |
| 3f | MAO-A | >11.2 | N/A | [2] |
| 3f | AChE | 1.55 ± 0.09 | N/A | |
| 3f | BChE | Not Reported | N/A | |
| Safinamide (Standard) | MAO-B | Not explicitly stated in this context | N/A | |
| Safinamide (Standard) | MAO-A | 6.75 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments performed in the evaluation of compound 3f are outlined below.
Human Monoamine Oxidase (MAO) Isoform Inhibition Assay
The inhibitory activity of compound 3f against human MAO-A and MAO-B was determined using a fluorescence-based assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A non-fluorescent substrate that is converted into a fluorescent product by the action of MAO enzymes.
-
Procedure:
-
The test compound (compound 3f) and a standard drug (safinamide) were incubated with the respective MAO isoform.
-
The reaction was initiated by the addition of the substrate.
-
The fluorescence intensity was measured over time to determine the rate of the enzymatic reaction.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytotoxicity Assay (SH-SY5Y and HEK-293 Cells)
The potential toxicity of compound 3f was assessed in both a neuroblastoma cell line (SH-SY5Y) and a normal human embryonic kidney cell line (HEK-293).
-
Cell Lines: SH-SY5Y and HEK-293 cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Various concentrations of compound 3f were added to the wells and incubated for a specified period.
-
The MTT reagent was added, which is converted to formazan crystals by viable cells.
-
The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength.
-
Cell viability was expressed as a percentage of the viability of untreated control cells. The results indicated that compound 3f showed no cytotoxicity against these cell lines.
-
Blood-Brain Barrier (BBB) Permeability Assay
A Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict the ability of compound 3f to cross the blood-brain barrier.
-
Model: A filter plate coated with a lipid solution to mimic the BBB.
-
Procedure:
-
The test compound was added to the donor compartment of the PAMPA plate.
-
A buffer solution was added to the acceptor compartment.
-
The plate was incubated to allow the compound to permeate through the artificial membrane.
-
The concentration of the compound in both the donor and acceptor wells was determined using UV-Vis spectroscopy.
-
The permeability coefficient was calculated to predict BBB penetration. Compound 3f demonstrated high blood-brain barrier penetration in this assay.
-
MAO-B Inhibition Reversibility Assay
An ex vivo study was conducted to determine if the inhibition of MAO-B by compound 3f was reversible.
-
Method: Time course study of MAO-B inhibition.
-
Procedure:
-
The compound was incubated with the MAO-B enzyme for a specific duration.
-
The activity of the enzyme was measured.
-
The enzyme-inhibitor complex was then subjected to a procedure to remove the inhibitor (e.g., dialysis or dilution).
-
The activity of the enzyme was measured again to determine the extent of recovery. The results confirmed the reversible nature of MAO-B inhibition by compound 3f.
-
Visualizations
The following diagrams illustrate the signaling pathway of MAO-B inhibition and the general experimental workflow for the evaluation of compound 3f.
References
A Technical Guide to the Structure-Activity Relationship of Chalcone-Based MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[2][3] Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, have emerged as a promising scaffold for the development of potent and selective MAO-B inhibitors.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chalcone derivatives as MAO-B inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this area.
Quantitative Data: MAO-B Inhibitory Activity of Chalcone Analogs
The following table summarizes the in vitro MAO-B inhibitory activity (IC50 values) of various chalcone analogs, providing a basis for understanding the structure-activity relationships.
| Compound ID | Ring A Substitution | Ring B Substitution | hMAO-B IC50 (µM) | Reference |
| Series 1: Chalcone-Piperazine Derivatives | ||||
| 4a | - | 4-Piperazinyl | 0.274 ± 0.012 | |
| 4f | - | 4-(4-Acetylpiperazin-1-yl) | 0.137 ± 0.005 | |
| 4g | - | 4-(4-Formylpiperazin-1-yl) | 0.114 ± 0.003 | |
| Series 2: Oxygenated Chalcones | ||||
| O10 | 2,4-Dimethoxy | 4-Hydroxy | 0.0030 | |
| O17 | 2,5-Dimethoxy | 4-Hydroxy | 0.0034 | |
| O20 | 3,4-Dimethoxy | 4-Hydroxy | 0.010 | |
| O23 | 2,3,4-Trimethoxy | 4-Hydroxy | 0.0021 | |
| Series 3: Morpholine-Based Chalcones | ||||
| MO1 | 4-Morpholino | - | 0.030 | |
| MO2 | 4-Morpholino | 2-Chloro | 0.70 | |
| MO3 | 4-Morpholino | 3-Chloro | 1.01 | |
| MO4 | 4-Morpholino | 4-Chloro | 0.33 | |
| MO5 | 4-Morpholino | 4-Bromo | 1.31 | |
| MO6 | 4-Morpholino | 4-Methyl | 0.64 | |
| MO7 | 4-Morpholino | 4-Dimethylamino | 0.25 | |
| MO8 | 4-Morpholino | 3,4-Dichloro | 0.32 | |
| MO9 | 4-Morpholino | 3,4,5-Trimethoxy | 0.36 | |
| Series 4: Trifluoromethylbenzene Chalcones | ||||
| 4a | 3-(Trifluoromethyl) | 4-Nitro | Potent (90% inhibition at 20 µM) | |
| 4b | 3-(Trifluoromethyl) | 3-Nitro | Potent (60% inhibition at 20 µM) | |
| 4e | 3-(Trifluoromethyl) | 3,4-(Methylenedioxy) | Potent (84.8% inhibition at 20 µM) | |
| 5a | 3-(Trifluoromethyl) | 4-Amino | Potent |
Note: The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols: In Vitro MAO-B Inhibition Assay
The following is a detailed methodology for a typical in vitro fluorometric MAO-B inhibition assay used to determine the potency of chalcone analogs.
Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-B catalyzed oxidation of a substrate (e.g., tyramine or benzylamine). In the presence of a fluorescent probe and a developer enzyme like horseradish peroxidase, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity, and a decrease in this rate in the presence of an inhibitor allows for the determination of its inhibitory potency.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
MAO-B Substrate (e.g., Kynuramine, Benzylamine, or Tyramine)
-
High-Sensitivity Fluorescent Probe (e.g., Amplex Red)
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
Test Compounds (Chalcone analogs) and a reference inhibitor (e.g., Selegiline) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in MAO-B Assay Buffer. The final DMSO concentration should be kept low (e.g., < 2%) to avoid affecting enzyme activity.
-
Assay Plating:
-
Add 10 µL of the diluted test compounds or reference inhibitor to the appropriate wells of the 96-well plate.
-
For the "Enzyme Control" (100% activity), add 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the compound wells.
-
For the "Blank" (no enzyme), add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of the MAO-B enzyme in MAO-B Assay Buffer.
-
Add 40 µL of the MAO-B enzyme solution to all wells except the "Blank" wells.
-
Add 40 µL of MAO-B Assay Buffer to the "Blank" wells.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in MAO-B Assay Buffer.
-
Add 50 µL of the Reaction Mix to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, with readings taken every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Enzyme Control Well - Rate of Blank Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow and the structure-activity relationships of chalcone-based MAO-B inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structural features of chalcones have been identified that influence their MAO-B inhibitory activity:
-
The Chalcone Backbone: The planar α,β-unsaturated carbonyl system is a critical pharmacophoric feature for MAO-B inhibition.
-
Ring A Substitutions:
-
The presence of methoxy groups on Ring A, particularly in combinations like 2,4-dimethoxy and 2,3,4-trimethoxy, is associated with a significant increase in MAO-B inhibitory potency.
-
A 4-morpholino substituent on Ring A has been shown to confer high potency.
-
The introduction of a trifluoromethyl group is generally well-tolerated and can be a part of highly potent inhibitors.
-
-
Ring B Substitutions:
-
The incorporation of a piperazine moiety and its derivatives at the 4-position of Ring B can lead to potent MAO-B inhibitors.
-
A 4-hydroxy group on Ring B is a common feature in highly potent oxygenated chalcones.
-
Electron-withdrawing groups , such as a nitro group, on Ring B can enhance inhibitory activity.
-
The effect of halogen substitutions on Ring B is position-dependent, with different placements leading to varied potencies.
-
Chalcones represent a versatile and promising scaffold for the design of novel MAO-B inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on both aromatic rings for achieving high inhibitory potency. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to advance the design and evaluation of next-generation chalcone-based therapeutics for neurodegenerative diseases. Further exploration of substitutions on the chalcone scaffold, guided by the SAR insights presented herein, is warranted to develop even more potent and selective MAO-B inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
Unraveling the Enigma: The Impact of MAO-B-IN-19 on Dopamine Metabolism
A comprehensive analysis of the currently available data on the novel monoamine oxidase B inhibitor, MAO-B-IN-19, reveals a significant gap in the scientific literature regarding its specific effects on dopamine metabolism. At present, no public domain information, including quantitative data, detailed experimental protocols, or established signaling pathways, is available for this particular compound.
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a key neurotransmitter involved in motor control, motivation, and reward.[1][2][3][4] Inhibition of MAO-B is a well-established therapeutic strategy for increasing dopamine levels in the brain, particularly in the context of Parkinson's disease.[1] By blocking the action of MAO-B, these inhibitors prevent the breakdown of dopamine, thereby enhancing its availability in the synaptic cleft and alleviating the motor symptoms associated with dopamine deficiency.
While the general mechanism of MAO-B inhibitors is understood, the specific pharmacokinetic and pharmacodynamic properties of individual compounds can vary significantly. These differences can influence their efficacy, side-effect profiles, and potential for neuroprotection. A thorough understanding of a novel inhibitor like this compound would necessitate detailed preclinical and clinical data.
The General Landscape of MAO-B Inhibition and Dopamine Metabolism
In the absence of specific data for this compound, we can provide a generalized overview of how MAO-B inhibitors modulate dopamine metabolism, based on established knowledge of this drug class.
Monoamine oxidase B is primarily located on the outer mitochondrial membrane in glial cells and, to a lesser extent, in neurons. It catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). This process is a major pathway for dopamine degradation in the brain.
The inhibition of MAO-B by a therapeutic agent would be expected to lead to the following key changes in dopamine metabolism:
-
Increased Dopamine Levels: The primary and most direct effect is an elevation of dopamine concentrations in the striatum and other dopamine-rich brain regions.
-
Decreased DOPAC Levels: A corresponding decrease in the concentration of DOPAC, the primary metabolite of dopamine via the MAO-B pathway, would be anticipated.
-
Shifting Metabolic Pathways: With the MAO-B pathway inhibited, dopamine may be more extensively metabolized by catechol-O-methyltransferase (COMT), leading to an increase in 3-methoxytyramine (3-MT) and its downstream metabolite, homovanillic acid (HVA). However, the net effect on HVA can be complex as it is also a downstream product of DOPAC.
Visualizing the Impact: A Generalized Pathway
To illustrate the general mechanism of action, the following diagram depicts the canonical dopamine metabolism pathway and the point of intervention for a MAO-B inhibitor.
Figure 1. Generalized Dopamine Metabolism and the site of MAO-B inhibition.
The Path Forward: The Need for Specific Data
To provide a comprehensive technical guide on the effects of this compound on dopamine metabolism, the following specific information is essential:
-
In Vitro Enzyme Inhibition Assays: Quantitative data such as the IC50 value for MAO-B inhibition and selectivity over MAO-A are fundamental.
-
In Vivo Microdialysis Studies: These experiments would provide direct evidence of changes in extracellular dopamine and its metabolites in relevant brain regions following administration of this compound.
-
Pharmacokinetic Profiling: Data on absorption, distribution, metabolism, and excretion (ADME) are crucial to understand the drug's behavior in a biological system.
-
Detailed Experimental Protocols: To ensure reproducibility and critical evaluation, the precise methodologies used in the above studies are required.
References
Preclinical Profile of MAO-B-IN-19: A Multifunctional Agent for Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MAO-B-IN-19 has emerged as a promising preclinical candidate in the landscape of neurodegenerative disease therapeutics. Identified as a selective inhibitor of monoamine oxidase B (MAO-B), this small molecule demonstrates a multi-target engagement strategy, exhibiting neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its inhibitory activity, mechanism of action, and potential therapeutic applications. The information presented herein is compiled from publicly available scientific literature and chemical supplier data.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against its primary target, MAO-B, has been characterized, revealing a potent and selective profile. The key quantitative metric is its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Target Enzyme | IC50 (μM) |
| MAO-B | 0.67 |
| [1][2][3][4][5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following section outlines the protocol used to determine the in vitro inhibitory activity of this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of this compound on MAO-A and MAO-B was likely determined using a well-established fluorometric assay.
Principle: The assay measures the enzymatic activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Pargyline (positive control for MAO-B inhibition)
-
Clorgyline (positive control for MAO-A inhibition)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in the assay buffer to achieve a range of test concentrations.
-
Assay Reaction Mixture: In each well of the microplate, the following are added in order:
-
Assay buffer
-
Test compound (this compound) or control at various concentrations
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: The reaction is initiated by adding the substrate (p-tyramine) and the detection reagents (Amplex Red and HRP) to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin).
-
Data Analysis: The rate of reaction (slope of the fluorescence versus time curve) is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control (DMSO). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Mechanism of MAO-B Inhibition and its Downstream Effects
The primary mechanism of action of this compound is the inhibition of the MAO-B enzyme. This inhibition leads to a cascade of downstream effects that are beneficial in the context of neurodegenerative diseases.
Caption: this compound inhibits MAO-B in astrocytes, reducing dopamine breakdown and the production of harmful ROS and neurotoxins, leading to neuroprotection.
Experimental Workflow for In Vitro IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of this compound.
References
Methodological & Application
MAO-B-IN-19: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAO-B-IN-19 is a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases. This document provides detailed application notes and protocols for the in vitro assessment of this compound, based on the methodologies described in the primary literature. The provided protocols are intended to guide researchers in accurately determining the inhibitory potency and kinetic profile of this compound.
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine. Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Inhibition of MAO-B is a clinically validated therapeutic strategy to increase dopamine levels in the brain. This compound has been identified as a selective inhibitor of MAO-B, and its in vitro characterization is a critical step in its development as a potential therapeutic agent.
Data Presentation
The inhibitory activity of this compound against human MAO-B is summarized in the table below. This data is derived from the primary scientific literature and provides a quantitative measure of the compound's potency.
| Compound | Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| This compound | hMAO-B | 0.67 | Selegiline | (Not Reported in the primary source for direct comparison) |
Table 1: Inhibitory Potency of this compound against human Monoamine Oxidase B.
Signaling Pathway and Inhibition
The following diagram illustrates the catalytic activity of MAO-B and the mechanism of its inhibition. MAO-B catalyzes the oxidative deamination of monoamine substrates, producing an aldehyde, ammonia, and hydrogen peroxide. Inhibitors like this compound block the active site of the enzyme, preventing substrate metabolism.
Caption: MAO-B metabolic pathway and its inhibition by this compound.
Experimental Protocols
The following is a detailed protocol for the in vitro determination of MAO-B inhibitory activity, adapted from the methods used for the characterization of this compound.
Fluorometric In Vitro MAO-B Inhibition Assay
This protocol describes a continuous fluorometric assay to measure the inhibitory effect of test compounds on recombinant human MAO-B (hMAO-B). The assay is based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B)
-
This compound (or other test compounds)
-
Selegiline (as a positive control)
-
Kynuramine (or other suitable MAO-B substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for the in vitro MAO-B inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in phosphate buffer to obtain a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of hMAO-B in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a reaction mixture containing the MAO-B substrate (e.g., kynuramine), HRP, and Amplex® Red in phosphate buffer. The final concentrations should be optimized for the specific assay conditions.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the serially diluted this compound or the reference inhibitor (e.g., selegiline). Include wells with buffer and DMSO as vehicle controls (representing 100% enzyme activity) and wells with a known potent inhibitor as a positive control for inhibition.
-
Add the hMAO-B enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent probe (e.g., Ex/Em ≈ 530/590 nm for Amplex® Red).
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the inhibitory activity of this compound, which is essential for its further development as a potential therapeutic agent for neurodegenerative diseases.
Application Notes and Protocols for MAO-B Inhibitors in PC12 Cell Line Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of monoamine oxidase B (MAO-B) inhibitors, exemplified by compounds similar to MAO-B-IN-19, in PC12 cell line experiments. The protocols outlined below are foundational for investigating the neuroprotective potential and mechanisms of action of MAO-B inhibitors in a well-established neuronal cell model.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine and other neurotransmitters in the brain.[1][2] Its inhibition is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission and may offer neuroprotective effects.[3][4] The production of reactive oxygen species during the MAO-B-catalyzed deamination of dopamine contributes to oxidative stress, a major factor in the pathophysiology of neurodegenerative diseases.[5] PC12 cells, derived from a rat adrenal pheochromocytoma, are widely used as a model system for neuronal studies because they synthesize, store, and release dopamine, and they express both MAO-A and MAO-B. Upon treatment with nerve growth factor (NGF), they differentiate into a sympathetic neuron-like phenotype, making them an excellent in vitro model to study the effects of neuroprotective agents.
Mechanism of Action of MAO-B Inhibitors
MAO-B inhibitors act by binding to the active site of the MAO-B enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine and phenethylamine. This leads to an increase in the synaptic concentration of these neurotransmitters. Many potent MAO-B inhibitors form a covalent bond with the enzyme, leading to irreversible inhibition. Beyond their symptomatic effects, MAO-B inhibitors are thought to exert neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MAO-B inhibitors from studies utilizing the PC12 cell line. This data can serve as a benchmark for evaluating novel compounds like this compound.
Table 1: Inhibitory Potency of Various MAO-B Inhibitors
| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference |
| Selegiline | 0.007 | >50 | |
| Rasagiline | 0.014 | >50 | |
| Safinamide | 0.08 | - | |
| Compound 8a (indole-based) | 0.02 | >3649 | |
| Compound 8b (indole-based) | 0.03 | >3278 | |
| Compound 3v (melatonin analogue) | 0.66 | >151 |
Table 2: Neuroprotective Effects of MAO-B Inhibitors in PC12 Cells
| Compound | Toxin/Insult | Concentration (µM) | % Increase in Cell Viability | Reference |
| Rasagiline | Oxygen-Glucose Deprivation | 1-10 | 45-55% reduction in cell death | |
| Selegiline | Oxygen-Glucose Deprivation | 1-10 | 30% reduction in cell death | |
| Indole-based compounds (7b, 8a, 8b, 8e) | 6-Hydroxydopamine (6-OHDA) & Rotenone | Not specified | Partial reversal of cell death | |
| Melatonin analogues (3n, 3r) | 6-Hydroxydopamine (6-OHDA) & Rotenone | Not specified | Reversal of neuronal oxidative stress |
Experimental Protocols
PC12 Cell Culture and Differentiation
A detailed protocol for the culture and differentiation of PC12 cells is crucial for obtaining reliable and reproducible results.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
6-well, 24-well, or 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Coat tissue culture plates with 100 µg/mL poly-D-lysine or poly-L-lysine overnight at 37°C. For enhanced differentiation, a subsequent coating with 1 µg/mL laminin can be performed.
-
Maintain undifferentiated PC12 cells in RPMI-1640 medium supplemented with 10% heat-inactivated HS, 5% FBS, and 1% penicillin-streptomycin.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For differentiation, seed the cells onto the coated plates at a density of 3 x 10^4 cells/cm².
-
After 24 hours, replace the growth medium with differentiation medium containing a reduced serum concentration (e.g., 1% HS) and 50-100 ng/mL NGF.
-
Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2-3 days, until neurite outgrowth is observed.
Neurotoxicity Induction and Treatment with MAO-B Inhibitor
This protocol describes the induction of neuronal damage in differentiated PC12 cells and subsequent treatment with a test compound like this compound.
Materials:
-
Differentiated PC12 cells
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), rotenone, or MPP+)
-
MAO-B inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare a stock solution of the MAO-B inhibitor in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%).
-
Pre-treat the differentiated PC12 cells with various concentrations of the MAO-B inhibitor for a specified period (e.g., 1-24 hours).
-
Following pre-treatment, expose the cells to a neurotoxin. The concentration and duration of toxin exposure should be optimized to induce a significant but not complete cell death (e.g., 50% reduction in viability). Common conditions are 50-100 µM 6-OHDA or 1-2 µM rotenone for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO) only, and cells treated with the neurotoxin only.
-
After the incubation period, proceed with cell viability or other downstream assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Treated PC12 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
After the treatment period, remove the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway of MAO-B Inhibitor Neuroprotection
Caption: Proposed neuroprotective mechanism of MAO-B inhibitors.
Experimental Workflow for Screening MAO-B Inhibitors in PC12 Cells
Caption: Workflow for evaluating MAO-B inhibitor neuroprotection.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAO-B Inhibitors in Animal Models of Parkinson's Disease
Disclaimer: No specific information was found for a compound designated "MAO-B-IN-19" in the public domain. The following application notes and protocols are based on established methodologies for the preclinical evaluation of well-characterized Monoamine Oxidase-B (MAO-B) inhibitors in widely used animal models of Parkinson's disease (PD). These guidelines are intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel MAO-B inhibitors.
Introduction
Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of several neurotransmitters, most notably dopamine.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit in dopamine levels, resulting in the characteristic motor symptoms of the disease.[2][3] MAO-B inhibitors represent a significant therapeutic class for PD, acting to increase the synaptic availability of dopamine.[1][2] Beyond their symptomatic effects, preclinical studies suggest that MAO-B inhibitors may also possess neuroprotective properties by reducing oxidative stress and preventing the formation of toxic dopamine metabolites.
These application notes provide a detailed overview of the use of MAO-B inhibitors in animal models of Parkinson's disease, with a focus on experimental protocols and data presentation.
Mechanism of Action of MAO-B Inhibitors
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in dopamine metabolism within the brain. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This action helps to alleviate the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B can mitigate the production of reactive oxygen species (ROS) and other potentially neurotoxic byproducts of dopamine metabolism, suggesting a disease-modifying potential.
Animal Models of Parkinson's Disease
The selection of an appropriate animal model is critical for evaluating the efficacy of a novel MAO-B inhibitor. Neurotoxin-based models are commonly employed to mimic the dopaminergic degeneration seen in Parkinson's disease.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized by MAO-B in glial cells to its active toxic form, MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. This model is particularly relevant for testing MAO-B inhibitors, as they can prevent the initial conversion of MPTP to MPP+.
-
6-OHDA (6-hydroxydopamine) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons. To achieve specificity for the dopaminergic system, animals are often pre-treated with a norepinephrine reuptake inhibitor. 6-OHDA induces neuronal death through the generation of reactive oxygen species.
Experimental Protocols
The following protocols are generalized for the evaluation of a novel MAO-B inhibitor in the MPTP mouse model of Parkinson's disease.
Experimental Workflow
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.
-
Reagents:
-
MPTP-HCl (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
Four injections are given at 2-hour intervals on a single day.
-
Control animals receive saline injections following the same schedule.
-
Administration of MAO-B Inhibitor
-
Route of Administration: The route (e.g., oral gavage, i.p. injection, subcutaneous injection) will depend on the physicochemical properties of the test compound.
-
Dosage: A dose-response study should be conducted to determine the optimal dose. Typical ranges for novel inhibitors might be 1-50 mg/kg.
-
Dosing Schedule:
-
Begin administration of the MAO-B inhibitor or vehicle 3-7 days prior to MPTP induction.
-
On the day of MPTP administration, administer the MAO-B inhibitor 30-60 minutes before the first MPTP injection.
-
Continue daily administration of the MAO-B inhibitor until the end of the study (typically 7-21 days post-MPTP).
-
Behavioral Assessments
Behavioral tests should be conducted at baseline and at specified time points after MPTP administration (e.g., days 7, 14, and 21).
-
Rotarod Test (Motor Coordination and Balance):
-
Train mice on the rotarod for 2-3 consecutive days prior to baseline testing.
-
The rotarod is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
-
Open Field Test (Locomotor Activity):
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 10-30 minutes.
-
Use an automated tracking system to record total distance traveled, velocity, and time spent in the center versus the periphery.
-
Neurochemical Analysis
-
Tissue Preparation:
-
At the end of the study, euthanize mice and rapidly dissect the striatum on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the supernatant using HPLC with electrochemical detection.
-
Quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Histological Analysis
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse mice with 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA, followed by cryoprotection in sucrose solutions.
-
Section the brain (substantia nigra and striatum) using a cryostat.
-
Perform immunohistochemistry using an antibody against TH, a marker for dopaminergic neurons.
-
Counterstain with a suitable nuclear stain (e.g., DAPI).
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Representative Behavioral Data
| Treatment Group | Rotarod Latency (s) | Total Distance Traveled (cm) |
| Vehicle + Saline | 285 ± 15 | 3500 ± 250 |
| Vehicle + MPTP | 110 ± 12 | 1800 ± 200 |
| MAO-B Inhibitor (10 mg/kg) + MPTP | 220 ± 18 | 2900 ± 220 |
| MAO-B Inhibitor (25 mg/kg) + MPTP | 265 ± 20 | 3300 ± 260 |
Table 2: Representative Neurochemical and Histological Data
| Treatment Group | Striatal DA (ng/mg tissue) | Striatal DOPAC/DA Ratio | TH+ Cells in SNc (% of Control) |
| Vehicle + Saline | 15.2 ± 1.1 | 0.15 ± 0.02 | 100 ± 5 |
| Vehicle + MPTP | 4.8 ± 0.5 | 0.35 ± 0.04 | 45 ± 4 |
| MAO-B Inhibitor (10 mg/kg) + MPTP | 9.5 ± 0.8 | 0.18 ± 0.03 | 70 ± 6 |
| MAO-B Inhibitor (25 mg/kg) + MPTP | 13.1 ± 1.0 | 0.16 ± 0.02 | 88 ± 5 |
Logical Framework for MAO-B Inhibition in Parkinson's Disease Models
The rationale for using MAO-B inhibitors in PD models is based on a clear logical progression from the underlying pathology to the expected therapeutic outcomes.
References
Application Notes and Protocols: Measuring Aβ Aggregation Inhibition by MAO-B-IN-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for measuring the inhibition of amyloid-beta (Aβ) aggregation by a selective monoamine oxidase-B (MAO-B) inhibitor, MAO-B-IN-19. The protocols outlined below are standard methods in the field of Alzheimer's disease research for assessing the efficacy of potential therapeutic compounds in preventing the formation of neurotoxic Aβ fibrils.
Introduction to MAO-B and Aβ Aggregation in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles.[1] Monoamine oxidase-B (MAO-B) is an enzyme that is upregulated in the brains of AD patients, particularly in reactive astrocytes surrounding Aβ plaques.[2][3] Increased MAO-B activity contributes to oxidative stress, a key factor in AD pathogenesis.[2] Furthermore, activated MAO-B is implicated in the abnormal cleavage of the amyloid precursor protein (APP), leading to increased production of Aβ peptides, which then aggregate into toxic oligomers and fibrils.[2] Therefore, inhibiting MAO-B presents a promising therapeutic strategy to not only reduce oxidative stress but also to potentially inhibit the formation of Aβ plaques. This compound is a novel selective inhibitor of MAO-B, and its potential to hinder Aβ aggregation needs to be thoroughly evaluated.
Signaling Pathway of MAO-B in Aβ Production
The following diagram illustrates the proposed mechanism by which MAO-B contributes to Aβ production and how an inhibitor like this compound can intervene.
Caption: MAO-B's role in the amyloidogenic pathway and its inhibition.
Experimental Protocols for Measuring Aβ Aggregation Inhibition
Two primary methods are detailed below to assess the inhibitory effect of this compound on Aβ aggregation: the Thioflavin T (ThT) fluorescence assay for quantitative analysis of fibril formation and Transmission Electron Microscopy (TEM) for morphological characterization of Aβ aggregates.
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Experimental Workflow
Caption: Workflow for the Thioflavin T (ThT) assay.
Detailed Protocol:
-
Preparation of Aβ42 Monomers:
-
Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before the assay, resuspend the Aβ42 peptide film in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.
-
Dilute the stock solution into a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl, pH 7.4) to the final working concentration (e.g., 10 µM).
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black plate with a clear bottom, add the Aβ42 solution.
-
Add varying concentrations of this compound to the wells (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a positive control (Aβ42 alone) and a negative control (buffer with ThT and this compound, without Aβ42).
-
-
ThT Fluorescence Measurement:
-
Prepare a fresh Thioflavin T stock solution (e.g., 2.5 mM in assay buffer) and filter it through a 0.22 µm filter.
-
Add ThT to each well to a final concentration of 20 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a plate reader with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm every 15-30 minutes for up to 48 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine key kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity (F_max).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the Aβ42-only control.
-
Transmission Electron Microscopy (TEM)
TEM is a powerful technique to visualize the morphology of Aβ aggregates and confirm the presence or absence of fibrils. This method provides qualitative evidence to support the findings from the ThT assay.
Experimental Workflow
Caption: Workflow for Transmission Electron Microscopy (TEM).
Detailed Protocol:
-
Sample Preparation:
-
Prepare and incubate Aβ42 with and without different concentrations of this compound as described in the ThT assay protocol (steps 2.1.1 and 2.1.2).
-
Take aliquots from the incubation mixtures at various time points (e.g., 0, 24, and 48 hours).
-
-
Grid Preparation and Staining:
-
Place a 5 µL drop of the Aβ42 sample onto a carbon-coated copper TEM grid (200-400 mesh) for 1-2 minutes.
-
Wick off the excess sample using filter paper.
-
Optionally, wash the grid by placing it on a drop of deionized water for a few seconds and then blotting it dry.
-
Negatively stain the sample by placing the grid on a 5 µL drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Remove the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the prepared grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.
-
Acquire images at different magnifications (e.g., 10,000x to 50,000x) to observe the overall morphology and fine structure of the aggregates.
-
-
Image Analysis:
-
Analyze the images for the presence, density, and morphology of Aβ fibrils. Fibrils are typically long, unbranched, and have a diameter of 7-12 nm.
-
Compare the images from samples treated with this compound to the control samples to visually assess the extent of aggregation inhibition.
-
Data Presentation and Interpretation
The quantitative data obtained from the ThT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Aβ42 Aggregation Kinetics
| This compound Conc. (µM) | Lag Time (t_lag) (hours) | Maximum Fluorescence (F_max) (a.u.) | Inhibition (%) |
| 0 (Control) | 4.5 ± 0.5 | 1850 ± 150 | 0 |
| 0.1 | 5.2 ± 0.6 | 1620 ± 120 | 12.4 |
| 1 | 8.9 ± 0.8 | 1150 ± 100 | 37.8 |
| 10 | 15.3 ± 1.2 | 540 ± 60 | 70.8 |
| 50 | 28.7 ± 2.1 | 180 ± 30 | 90.3 |
| 100 | >48 | 50 ± 15 | 97.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
An increase in the lag time and a decrease in the maximum fluorescence intensity in the presence of this compound indicate an inhibitory effect on Aβ42 fibril formation.
-
The percentage of inhibition can be calculated using the formula: [(F_max_control - F_max_inhibitor) / F_max_control] * 100.
-
TEM images should corroborate the ThT assay data, showing a visible reduction in fibril density and potentially the presence of smaller, non-fibrillar aggregates in the samples treated with this compound.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound as an inhibitor of Aβ aggregation. A combination of the quantitative ThT fluorescence assay and the qualitative TEM imaging will offer comprehensive insights into the compound's mechanism of action and its therapeutic potential for Alzheimer's disease. Consistent and reproducible results from these assays are crucial for the further development of this compound as a disease-modifying agent.
References
Application Notes and Protocols for Studying Neuroinflammation in Cell Cultures with MAO-B-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane that contributes to oxidative stress and inflammation in the brain.[1] Inhibition of MAO-B has emerged as a promising therapeutic strategy to mitigate neuroinflammation.[2][3] MAO-B-IN-19 is a selective inhibitor of MAO-B with an IC50 of 0.67 μM, demonstrating neuroprotective and anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing this compound to study neuroinflammation in in vitro cell culture models.
Mechanism of Action
MAO-B catalyzes the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[1][2] This production of ROS can lead to mitochondrial dysfunction and activate pro-inflammatory signaling pathways, such as NF-κB, resulting in the expression and release of inflammatory cytokines like IL-1β, IL-6, and TNF-α. This compound selectively inhibits the enzymatic activity of MAO-B, thereby reducing the production of ROS and suppressing the downstream inflammatory cascade. Some MAO-B inhibitors have also been shown to modulate the cAMP-PKA/EPAC signaling pathway, which can influence cytokine expression. Additionally, the Nrf2 pathway, a key regulator of the antioxidant response, is a target for mitigating oxidative stress in neurodegeneration and can be modulated by some MAO-B inhibitors.
Data Presentation
The following tables summarize representative quantitative data on the effects of a selective, reversible MAO-B inhibitor (RG0216) on lipopolysaccharide (LPS)-induced neuroinflammation in cell culture. This data is presented as a proxy for the expected effects of this compound.
Table 1: Effect of a Selective MAO-B Inhibitor on LPS-Induced Cytokine Secretion
| Treatment Group | Concentration (µM) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control | - | 15.2 ± 3.1 | 5.8 ± 1.2 |
| LPS (1 µg/mL) | - | 254.8 ± 18.9 | 88.3 ± 7.5 |
| LPS + MAO-B Inhibitor | 1 | 182.5 ± 12.4 | 65.1 ± 5.9 |
| LPS + MAO-B Inhibitor | 10 | 110.3 ± 9.7 | 42.7 ± 4.1 |
| LPS + MAO-B Inhibitor | 20 | 75.6 ± 6.8 | 25.9 ± 3.3 |
*Data is hypothetical but based on the dose-dependent reduction of IL-6 and IL-1β by the selective MAO-B inhibitor RG0216 as reported in Frontiers in Immunology (2021). Values are represented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS alone.
Table 2: Effect of a Selective MAO-B Inhibitor on LPS-Induced Cytokine Gene Expression
| Treatment Group | Concentration (µM) | IL-6 mRNA (Fold Change) | IL-1β mRNA (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (1 µg/mL) | - | 15.7 ± 1.8 | 12.4 ± 1.5 |
| LPS + MAO-B Inhibitor | 1 | 11.2 ± 1.1 | 8.9 ± 0.9 |
| LPS + MAO-B Inhibitor | 10 | 6.8 ± 0.7 | 5.3 ± 0.6 |
| LPS + MAO-B Inhibitor | 20 | 3.1 ± 0.4 | 2.5 ± 0.3 |
*Data is hypothetical but based on the dose-dependent reduction of IL-6 and IL-1β gene expression by the selective MAO-B inhibitor RG0216 as reported in Frontiers in Immunology (2021). Values are represented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS alone.
Experimental Protocols
Cell Culture and Induction of Neuroinflammation
Cell Lines:
-
BV-2 (Murine Microglia): A commonly used cell line for studying microglial activation and neuroinflammation.
-
HMC3 (Human Microglia): A human-derived microglial cell line.
-
SH-SY5Y (Human Neuroblastoma): Useful for co-culture experiments to study the effects of neuroinflammation on neuronal cells.
Protocol:
-
Culture cells in their recommended growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
To induce neuroinflammation, treat cells with an inflammatory stimulus such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 6-24 hours).
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with this compound for 1-2 hours before adding the inflammatory stimulus (LPS).
-
Include a vehicle control (DMSO) and a positive control (LPS alone).
Measurement of Cytokine Levels (ELISA)
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for the target cytokine genes (e.g., Il6, Il1b, Tnf) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot for Signaling Pathway Analysis
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway in neuroinflammation.
Caption: Experimental workflow for studying this compound.
References
- 1. Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting monoamine oxidase to dampen NLRP3 inflammasome activation in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MAO-B-IN-19 Efficacy in a Zebrafish Alzheimer's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[1] Monoamine oxidase B (MAO-B) activity is elevated in the brains of AD patients, contributing to oxidative stress and neuronal damage.[2][3] Therefore, inhibiting MAO-B presents a promising therapeutic strategy for AD.[4][5] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying neurodegenerative diseases and for high-throughput drug screening due to its genetic and physiological homology to humans, rapid development, and transparent embryos. This document provides detailed protocols for utilizing a chemically-induced zebrafish AD model to evaluate the efficacy of a novel MAO-B inhibitor, MAO-B-IN-19.
This compound: A Novel Reversible Inhibitor
This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B. Its mechanism of action involves blocking the catalytic site of the MAO-B enzyme, thereby preventing the breakdown of monoamine neurotransmitters and reducing the production of reactive oxygen species. This application note describes the use of a zebrafish model to assess the neuroprotective and cognitive-enhancing effects of this compound in the context of Alzheimer's-like pathology.
Experimental Protocols
Zebrafish Alzheimer's Disease Model Induction
A chemically-induced AD model will be established using scopolamine, a muscarinic receptor antagonist known to cause learning and memory deficits in zebrafish.
Materials:
-
Adult wild-type zebrafish (Danio rerio)
-
Scopolamine hydrobromide
-
Fish water (dechlorinated and aerated)
-
Holding tanks
Protocol:
-
Acclimatize adult zebrafish to the laboratory conditions for at least one week prior to the experiment.
-
Prepare a stock solution of scopolamine hydrobromide in fish water.
-
Randomly divide the zebrafish into the following experimental groups:
-
Control Group
-
AD Model Group (Scopolamine-induced)
-
This compound Treatment Group (Scopolamine + this compound)
-
Positive Control Group (Scopolamine + Donepezil)
-
-
Expose the AD Model, this compound Treatment, and Positive Control groups to 100 µM scopolamine in their tank water for 1 hour to induce memory impairment. The Control group will be exposed to fish water only.
-
Following the induction period, transfer the fish to fresh fish water.
This compound Administration
Materials:
-
This compound
-
Donepezil (positive control)
-
Fish water
Protocol:
-
Immediately after scopolamine exposure, transfer the respective treatment groups to tanks containing either this compound (various concentrations to be tested, e.g., 1 µM, 5 µM, 10 µM) or Donepezil (e.g., 5 µM) dissolved in the fish water.
-
The Control and AD Model groups will be placed in regular fish water.
-
Allow the fish to remain in the treatment solutions for a predetermined duration (e.g., 24 hours) before behavioral testing.
Behavioral Assays for Cognitive Function
The Y-maze test is used to assess spatial working memory based on the natural tendency of zebrafish to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking software
Protocol:
-
Place an individual zebrafish at the center of the Y-maze.
-
Allow the fish to freely explore the maze for 5 minutes.
-
Record the sequence of arm entries using a video camera and tracking software.
-
An alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
This test assesses anxiety levels by measuring the exploratory behavior of zebrafish in a new environment.
Materials:
-
Novel tank (unfamiliar to the fish)
-
Video tracking software
Protocol:
-
Gently introduce a single zebrafish into the novel tank.
-
Record the swimming behavior for 5 minutes.
-
Analyze the following parameters:
-
Time spent in the top half vs. bottom half of the tank.
-
Latency to enter the top half.
-
Number of transitions between the top and bottom halves.
-
Biochemical Assays
Following behavioral testing, brain tissue will be collected for biochemical analysis.
Materials:
-
Tricaine methanesulfonate (MS-222) for euthanasia
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Assay kits for:
-
Acetylcholinesterase (AChE) activity
-
Monoamine oxidase B (MAO-B) activity
-
Oxidative stress markers (e.g., lipid peroxidation, glutathione levels)
-
Protocol:
-
Euthanize zebrafish using an overdose of MS-222.
-
Dissect the whole brain on ice.
-
Homogenize the brain tissue in cold PBS.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform biochemical assays on the supernatant according to the manufacturer's instructions for each kit.
Data Presentation
Table 1: Effects of this compound on Cognitive Function in a Zebrafish AD Model
| Group | Treatment | Spontaneous Alternation (%) | Time in Top Half of Novel Tank (s) |
| 1 | Control | 75 ± 5 | 120 ± 15 |
| 2 | AD Model (Scopolamine) | 45 ± 6 | 60 ± 10 |
| 3 | This compound (1 µM) | 55 ± 7 | 80 ± 12 |
| 4 | This compound (5 µM) | 68 ± 5 | 105 ± 10 |
| 5 | This compound (10 µM) | 72 ± 6 | 115 ± 13 |
| 6 | Positive Control (Donepezil) | 70 ± 5 | 110 ± 12 |
Data are presented as mean ± SEM.
Table 2: Biochemical Effects of this compound in the Zebrafish Brain
| Group | Treatment | AChE Activity (U/mg protein) | MAO-B Activity (nmol/min/mg protein) | Lipid Peroxidation (MDA nmol/mg protein) |
| 1 | Control | 1.2 ± 0.2 | 0.5 ± 0.1 | 2.5 ± 0.3 |
| 2 | AD Model (Scopolamine) | 2.5 ± 0.3 | 1.1 ± 0.2 | 5.8 ± 0.5 |
| 3 | This compound (1 µM) | 2.0 ± 0.2 | 0.8 ± 0.1 | 4.5 ± 0.4 |
| 4 | This compound (5 µM) | 1.5 ± 0.2 | 0.6 ± 0.1 | 3.2 ± 0.3 |
| 5 | This compound (10 µM) | 1.3 ± 0.1 | 0.5 ± 0.05 | 2.8 ± 0.4 |
| 6 | Positive Control (Donepezil) | 1.4 ± 0.2 | 1.0 ± 0.2 | 3.5 ± 0.4 |
Data are presented as mean ± SEM.
Visualizations
Caption: MAO-B Signaling Pathway in AD and the Point of Intervention for this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy in a Zebrafish AD Model.
References
- 1. Zebrafish: an emerging real-time model system to study Alzheimer’s disease and neurospecific drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography measurement of brain MAO-B inhibition in patients with Alzheimer’s disease and elderly controls after oral administration of sembragiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase-B inhibitors in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for KDS2010 (MAO-B Inhibitor) Administration in Rodent Models of Alzheimer's Disease
A a substitute for the uncharacterized MAO-B-IN-19, this document details the administration and effects of KDS2010, a potent, selective, and reversible MAO-B inhibitor, in the APP/PS1 mouse model of Alzheimer's disease.
Introduction
Monoamine oxidase-B (MAO-B) has emerged as a significant therapeutic target in Alzheimer's disease (AD) due to its role in the production of aberrant levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in reactive astrocytes. This excess GABA can impair synaptic plasticity and memory. While irreversible MAO-B inhibitors like selegiline have shown short-term benefits, their long-term efficacy is limited due to compensatory mechanisms. KDS2010 is a reversible MAO-B inhibitor designed to overcome these limitations, offering a promising therapeutic strategy for AD.[1]
These application notes provide a comprehensive overview of the administration of KDS2010 to APP/PS1 mice, a common transgenic model for studying amyloid pathology in AD. The protocols outlined below are based on peer-reviewed research and are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from key experiments involving the administration of KDS2010 to APP/PS1 mice.
Table 1: KDS2010 Characteristics and In Vitro Efficacy
| Parameter | Value |
| Target | Monoamine Oxidase-B (MAO-B) |
| Inhibitor Type | Reversible |
| IC50 | 7.6 nM |
| Selectivity | 12,500-fold over MAO-A |
Source: Park et al., 2019[1]
Table 2: In Vivo Efficacy of KDS2010 in APP/PS1 Mice
| Experiment | Treatment Group | Duration | Key Findings |
| Behavioral Analysis (Passive Avoidance Test) | KDS2010 (10 mg/kg/day, oral) | 4 weeks | Significantly increased latency to enter the dark chamber compared to water-treated APP/PS1 mice, indicating improved learning and memory.[1] |
| Behavioral Analysis (Morris Water Maze) | KDS2010 (10 mg/kg/day, oral) | 28 days | Significantly improved spatial learning and memory compared to water-treated APP/PS1 mice.[1] |
| Immunohistochemistry | KDS2010 (10 mg/kg/day, oral) | 4 weeks | Significantly reduced immunoreactivity for GABA in GFAP-positive astrocytes.[1] |
| Immunohistochemistry | KDS2010 (10 mg/kg/day, oral) | 4 weeks | Significantly reduced GFAP intensity, indicating a reduction in astrogliosis. |
| Electrophysiology | KDS2010 (10 mg/kg, oral) | 4 weeks | Fully restored evoked spike probability in hippocampal slices to wild-type levels. |
Source: Park et al., 2019
Experimental Protocols
Animal Model
-
Model: APPswe/PS1dE9 (APP/PS1) transgenic mice are a commonly used model for Alzheimer's disease, exhibiting age-dependent accumulation of amyloid-beta plaques and cognitive deficits.
-
Age: 8 to 11 months old mice were used in the cited studies.
-
Sex: Both male and female mice were utilized.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
KDS2010 Preparation and Administration
-
Formulation: KDS2010 is dissolved in water.
-
Dosage: 10 mg/kg of body weight per day.
-
Route of Administration: Oral gavage.
-
Volume: The calculated dose is dissolved in 100 μl of water for each mouse.
-
Treatment Duration:
-
Short-term: 3 days
-
Long-term: 4 weeks (28 days)
-
-
Control Group: Administered an equivalent volume of water via oral gavage.
Behavioral Testing
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training: Each mouse is initially placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Testing: 24 hours after training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. Longer latencies indicate better memory of the aversive stimulus.
-
This test evaluates hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days with multiple trials per day. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Immunohistochemistry
This technique is used to visualize the presence and localization of specific proteins in tissue sections.
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are dissected and post-fixed in 4% PFA overnight.
-
Brains are cryoprotected in a sucrose solution.
-
Coronal sections are cut using a cryostat.
-
-
Staining Procedure:
-
Sections are washed in PBS.
-
Permeabilization and blocking steps are performed to reduce non-specific antibody binding.
-
Sections are incubated with primary antibodies against GFAP (for reactive astrocytes) and GABA overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Sections are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Fluorescent images are captured using a confocal microscope.
-
The intensity of GFAP and GABA immunoreactivity within GFAP-positive areas is quantified using image analysis software.
-
Electrophysiology
This method is used to measure the electrical properties of neurons.
-
Slice Preparation:
-
Mice are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Hippocampal slices are prepared using a vibratome.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with aCSF.
-
Whole-cell patch-clamp recordings are performed on granule cells in the dentate gyrus.
-
Evoked spike probability is measured in response to electrical stimulation of the perforant path.
-
Visualizations
Caption: KDS2010 inhibits MAO-B in reactive astrocytes, reducing GABA production and restoring synaptic function.
Caption: Experimental workflow for KDS2010 administration and subsequent analysis in APP/PS1 mice.
Caption: Logical relationship between KDS2010 administration and its therapeutic effects in an Alzheimer's model.
References
Application Notes and Protocols: Experimental Design for Testing MAO-B-IN-19 Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the neuroprotective potential of MAO-B-IN-19, a novel monoamine oxidase B (MAO-B) inhibitor. The protocols detailed herein cover in vitro characterization, mechanistic pathway analysis, and in vivo validation in a preclinical model of Parkinson's disease. The aim is to provide a clear, stepwise guide for assessing the therapeutic promise of new MAO-B inhibitors.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1][2][3] Its activity can lead to the production of reactive oxygen species (ROS) and other toxic byproducts, contributing to oxidative stress and neuronal cell death.[1][3] Consequently, MAO-B is a significant therapeutic target for neurodegenerative disorders, particularly Parkinson's disease (PD). Inhibitors of MAO-B not only increase dopamine levels, providing symptomatic relief, but may also offer disease-modifying effects through neuroprotection.
Preclinical studies have shown that MAO-B inhibitors like selegiline and rasagiline can protect neurons by regulating mitochondrial function, inducing the expression of anti-apoptotic proteins such as Bcl-2, and promoting pro-survival neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). This document outlines a rigorous experimental workflow to determine if a novel compound, this compound, shares these neuroprotective properties.
Overall Experimental Workflow
The proposed research plan follows a logical progression from initial in vitro validation to in vivo efficacy studies. This multi-stage approach ensures that resources are committed to animal studies only after a clear protective effect and mechanism have been established in cellular models.
Caption: High-level workflow from in vitro screening to in vivo validation.
Part 1: In Vitro Characterization and Neuroprotection
Objective: To confirm the inhibitory activity of this compound against its target and to assess its ability to protect neuronal cells from a neurotoxin-induced insult.
Protocol 1.1: MAO-B Enzyme Inhibition Assay
This protocol determines the concentration of this compound required to inhibit 50% of MAO-B enzyme activity (IC50).
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: Benzylamine (a preferred substrate for MAO-B).
-
Detection Method: Continuous spectrophotometric monitoring of the change in absorbance resulting from substrate conversion.
-
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.2).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or a reference inhibitor (e.g., Selegiline).
-
Add recombinant human MAO-B to the mixture and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, benzylamine.
-
Monitor the rate of reaction by measuring the increase in absorbance at 250 nm.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 1.2: Neuroprotection in SH-SY5Y Cells
This protocol uses the human neuroblastoma SH-SY5Y cell line, a common model for studying neurodegenerative disease phenotypes. A neurotoxin, 6-hydroxydopamine (6-OHDA), is used to mimic the dopaminergic neuron degeneration seen in Parkinson's disease.
-
Cell Line: Human SH-SY5Y neuroblastoma cells.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.
-
Assay: AlamarBlue or MTT assay for cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 2.5 x 10^4 cells/cm².
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Induce neurotoxicity by adding 6-OHDA (final concentration 20-50 µM) to the wells (excluding negative controls).
-
Incubate for an additional 18-24 hours.
-
Measure cell viability using AlamarBlue or MTT reagent according to the manufacturer's instructions.
-
Express results as a percentage of viability compared to untreated control cells.
-
Protocol 1.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses whether this compound can mitigate the oxidative stress induced by the neurotoxin.
-
Probe: 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Procedure:
-
Follow steps 1-5 from Protocol 1.2.
-
After the toxin incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCF-DA (5-10 µM) in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a plate reader.
-
Normalize fluorescence values to cell number or protein concentration.
-
Data Presentation: In Vitro Results
| Parameter | This compound | Selegiline (Control) |
| MAO-B IC50 (nM) | Value ± SD | Value ± SD |
| Neuroprotection (EC50, µM) | Value ± SD | Value ± SD |
| Max Protection at [X] µM (%) | Value ± SD | Value ± SD |
| ROS Reduction at [X] µM (%) | Value ± SD | Value ± SD |
Part 2: Mechanistic Signaling Pathway Analysis
Objective: To investigate the molecular pathways through which this compound exerts its neuroprotective effects. The focus will be on key regulators of apoptosis and cell survival.
Potential Neuroprotective Signaling Pathway of this compound
MAO-B inhibitors are known to influence several pro-survival and anti-apoptotic pathways. The inhibition of MAO-B reduces the production of ROS, which alleviates mitochondrial stress. This can prevent the release of cytochrome c and the subsequent activation of the caspase cascade. Furthermore, some inhibitors actively promote the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors like BDNF and GDNF.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Anti-inflammatory Effects of MAO-B-IN-19 in Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and the response to injury and disease. However, chronic or excessive microglial activation contributes to neuroinflammation, a key pathological feature of many neurodegenerative disorders. Monoamine oxidase B (MAO-B) is an enzyme primarily located on the outer mitochondrial membrane of glial cells, including microglia.[1] Its activity can contribute to oxidative stress through the production of reactive oxygen species (ROS).[2] MAO-B-IN-19 is a selective inhibitor of MAO-B, and preclinical evidence suggests it possesses neuroprotective and anti-inflammatory properties.[2] These application notes provide detailed protocols for quantifying the anti-inflammatory effects of this compound in microglial cell cultures, focusing on key inflammatory markers and signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on lipopolysaccharide (LPS)-stimulated microglia. These values are for illustrative purposes and should be determined experimentally.
Table 1: Dose-Dependent Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated Microglia
| This compound Concentration (µM) | Nitric Oxide (NO) Concentration (µM) | % Inhibition |
| 0 (LPS only) | 25.2 ± 2.1 | 0% |
| 0.1 | 20.1 ± 1.8 | 20.2% |
| 0.5 | 14.8 ± 1.5 | 41.3% |
| 1.0 | 9.7 ± 1.1 | 61.5% |
| 5.0 | 4.3 ± 0.5 | 82.9% |
| 10.0 | 2.1 ± 0.3 | 91.7% |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated Microglia
| This compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (LPS only) | 1250 ± 110 | 850 ± 75 | 450 ± 40 |
| 0.1 | 1025 ± 90 | 710 ± 60 | 380 ± 35 |
| 0.5 | 750 ± 65 | 520 ± 50 | 270 ± 25 |
| 1.0 | 480 ± 45 | 330 ± 30 | 160 ± 15 |
| 5.0 | 210 ± 20 | 150 ± 15 | 70 ± 8 |
| 10.0 | 90 ± 10 | 60 ± 7 | 30 ± 5 |
Table 3: Effect of this compound on NF-κB Pathway Activation in LPS-Stimulated Microglia
| Treatment | p-p65/p65 Ratio (Fold Change) | IκBα Degradation (% of Control) |
| Control | 1.0 ± 0.1 | 100 ± 8 |
| LPS (1 µg/mL) | 4.5 ± 0.4 | 35 ± 5 |
| LPS + this compound (1 µM) | 2.1 ± 0.2 | 75 ± 7 |
| LPS + this compound (5 µM) | 1.3 ± 0.1 | 90 ± 8 |
Experimental Protocols
Microglial Cell Culture and Treatment
This protocol describes the basic culture of a microglial cell line (e.g., BV-2) and subsequent treatment with LPS and this compound.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well, depending on the assay)
Protocol:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO assays, shorter times for signaling studies).
Nitric Oxide (NO) Quantification (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent System (e.g., from Promega)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Nitrite standard solution
-
96-well microplate reader
Protocol:
-
After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from treated cells
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (e.g., from R&D Systems or Thermo Fisher Scientific)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Protocol:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit. This typically involves: a. Adding standards and samples to a pre-coated 96-well plate. b. Incubating with a detection antibody. c. Adding a streptavidin-HRP conjugate. d. Adding a substrate solution to develop the color. e. Stopping the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[3]
Western Blot Analysis of NF-κB Signaling Pathway
This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα.
Materials:
-
Treated microglial cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software.[4]
Signaling Pathway
The proposed mechanism for the anti-inflammatory effect of this compound in microglia involves the inhibition of MAO-B, leading to a reduction in reactive oxygen species (ROS) production. In response to pro-inflammatory stimuli like LPS, which binds to Toll-like receptor 4 (TLR4), intracellular signaling cascades are activated. ROS can act as second messengers, contributing to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, the inhibitory subunit of NF-κB, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide. By inhibiting MAO-B, this compound reduces ROS production, thereby attenuating the activation of the NF-κB pathway and subsequent expression of pro-inflammatory mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of General and Discriminating Markers of Differential Microglia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel MAO-B Inhibitors for Neuroprotective Compound Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a critical role in the metabolism of neurotransmitters, and its dysregulation is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[1] Increased MAO-B activity contributes to oxidative stress through the production of reactive oxygen species (ROS) and can lead to the formation of neurotoxic metabolites.[2][3] Consequently, the inhibition of MAO-B is a promising therapeutic strategy for the discovery of novel neuroprotective agents.[4]
These application notes provide a comprehensive guide for the use of novel MAO-B inhibitors in high-throughput screening (HTS) campaigns to identify and characterize potential neuroprotective compounds. The protocols described herein are designed for adaptation and implementation in a research or drug discovery setting.
Signaling Pathways Involving MAO-B in Neurodegeneration
MAO-B is a key enzyme in the catabolism of monoamines, such as dopamine and phenethylamine. Its activity in the outer mitochondrial membrane of astrocytes is particularly relevant to neurodegenerative processes. Elevated MAO-B levels are associated with aging and neurodegenerative disorders. The neurotoxic effects of MAO-B are primarily mediated through two interconnected pathways: the generation of oxidative stress and the modulation of GABAergic signaling.
High-Throughput Screening for MAO-B Inhibitors
The primary HTS assay for identifying MAO-B inhibitors is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate. This assay is robust, sensitive, and amenable to automation in 96- or 384-well formats.
HTS Experimental Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify and validate novel MAO-B inhibitors with neuroprotective potential.
Data Presentation
Table 1: HTS Primary Screening Results for a Hypothetical Compound Library
| Parameter | Value | Reference |
| Total Compounds Screened | 10,000 | |
| Screening Concentration | 10 µM | |
| Positive Control | Selegiline (1 µM) | |
| Negative Control | DMSO (0.1%) | |
| Hit Cutoff (% Inhibition) | > 50% | |
| Hit Rate | 1.0% | |
| Z'-factor | 0.75 ± 0.03 |
Table 2: Dose-Response and Selectivity Data for Exemplary Hit Compounds
| Compound ID | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) |
| Hit-001 | 0.13 | > 10 | > 77 |
| Hit-002 | 0.19 | > 10 | > 53 |
| Hit-003 | 0.13 | > 10 | > 77 |
| Selegiline | 0.007 | 2.99 | 427 |
Data adapted from a representative study.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening of MAO-B Inhibitors
This protocol is based on a fluorometric assay to detect H₂O₂ production and is suitable for screening large compound libraries in a 384-well format.
Materials:
-
Recombinant human MAO-B enzyme
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MAO-B substrate (e.g., Tyramine or Benzylamine)
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Horseradish peroxidase (HRP)
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Fluorescent probe (e.g., Amplex Red or equivalent)
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MAO-B assay buffer (e.g., phosphate buffer, pH 7.4)
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Positive control: Selegiline (Deprenyl)
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Negative control: DMSO
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Compound library
-
384-well black, clear-bottom microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, a final concentration of 10 µM for test compounds is used.
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a detection mix containing the MAO-B substrate, HRP, and the fluorescent probe to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: IC₅₀ Determination and Selectivity Profiling
This protocol is for confirming the activity of primary hits and determining their potency and selectivity for MAO-B over MAO-A.
Materials:
-
Same as Protocol 1, with the addition of recombinant human MAO-A enzyme and a specific MAO-A substrate (e.g., serotonin).
-
Hit compounds identified from the primary screen.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the hit compounds.
-
Assay Performance: Perform two separate assays, one for MAO-A and one for MAO-B, following the general procedure outlined in Protocol 1. Add the serially diluted compounds to the respective enzyme assays.
-
Data Analysis:
-
For each compound, plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Calculate the Selectivity Index (SI) as the ratio of MAO-A IC₅₀ to MAO-B IC₅₀.
-
Protocol 3: Secondary Neuroprotection Assay using a Cell-Based Model
This protocol describes a general method to assess the neuroprotective effects of validated MAO-B inhibitors against an induced cellular stressor in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., MPP⁺, 6-hydroxydopamine (6-OHDA), or H₂O₂)
-
Validated MAO-B inhibitor hits
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the MAO-B inhibitor hits for a specified period (e.g., 1-2 hours).
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Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the vehicle control wells) and incubate for an appropriate time to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the cell viability data to the vehicle-treated control group and plot the results as a percentage of cell survival. Determine the EC₅₀ of neuroprotection for each compound.
Logical Relationship of the Screening Cascade
The following diagram illustrates the logical progression from a primary screen to the identification of a promising neuroprotective lead compound.
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel MAO-B inhibitors as potential neuroprotective agents. By employing a systematic screening cascade, from primary enzymatic assays to secondary cell-based neuroprotection models, researchers can efficiently identify and validate promising lead compounds for further preclinical development in the pursuit of new therapies for neurodegenerative diseases.
References
- 1. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing MAO-B-IN-19 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAO-B-IN-19 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenethylamine.[1][2] By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the brain. This mechanism of action is the basis for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.[1][3][4]
Q2: What are the known in vitro properties of this compound?
This compound has demonstrated the following properties in in vitro studies:
-
Selective MAO-B Inhibition: It has a reported half-maximal inhibitory concentration (IC50) of 0.67 μM for MAO-B.
-
Neuroprotective Effects: It has been shown to inhibit self-induced aggregation of amyloid-beta 1-42 (Aβ1-42) and protect PC12 cells from Aβ25-35-induced injury.
-
Anti-inflammatory Properties: General MAO-B inhibitors have been shown to reduce the expression of pro-inflammatory cytokines.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A good starting point for in vitro experiments is to use a concentration range around the IC50 value for MAO-B inhibition, which is 0.67 μM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range could be from 0.1 μM to 10 μM.
Q4: What is the known cytotoxicity of this compound?
The reported cytotoxic IC50 for a compound identified as this compound is 20.5 μM in HCT-116 cells. It is crucial to determine the cytotoxicity of this compound in your specific cell line of interest using a standard cytotoxicity assay, such as the MTT assay.
Q5: How should I prepare and store this compound?
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Storage of Solutions: Prepare a stock solution in a suitable solvent like DMSO. Store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| MAO-B Inhibition IC50 | 0.67 μM | - | Half-maximal inhibitory concentration for MAO-B enzyme activity. |
| Cytotoxicity IC50 | 20.5 μM | HCT-116 | Half-maximal inhibitory concentration for cell viability. This value may vary between cell lines. |
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific experimental setup and cell line.
In Vitro MAO-B Activity Assay (Fluorometric)
This protocol is adapted from a standard fluorometric assay for MAO-B activity.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, clear-bottom plates
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in MAO-B assay buffer. The final concentrations should bracket the expected IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Prepare Reaction Mix: Prepare a reaction mix containing the MAO-B substrate, Amplex™ Red, and HRP in MAO-B assay buffer.
-
Enzyme Incubation: Add 50 µL of recombinant human MAO-B enzyme to each well of the 96-well plate.
-
Inhibitor Addition: Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the Reaction Mix to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., PC12, SH-SY5Y, HCT-116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
Neuroprotection Assay in PC12 Cells
This protocol describes a general method to assess the neuroprotective effects of this compound against a neurotoxin.
Materials:
-
This compound
-
PC12 cells
-
Complete cell culture medium (containing horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
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Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), rotenone, or Aβ peptides)
-
Reagents for a cell viability assay (e.g., MTT assay)
Procedure:
-
Cell Differentiation: Seed PC12 cells and differentiate them into a neuronal phenotype by treating with NGF (50-100 ng/mL) for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound for 1-2 hours.
-
Neurotoxin Exposure: Add the neurotoxin to the wells (co-treatment with this compound). The concentration of the neurotoxin should be pre-determined to induce approximately 50% cell death.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assess Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay described above.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
MAO-B Inhibition and Neuroprotection Signaling Pathway
MAO-B inhibitors like this compound are thought to exert their neuroprotective effects through multiple mechanisms. The primary effect is the reduction of oxidative stress by preventing the breakdown of dopamine, which generates reactive oxygen species (ROS). Additionally, MAO-B inhibitors may modulate signaling pathways involved in apoptosis and cell survival.
Caption: this compound inhibits MAO-B, reducing ROS and leading to neuroprotection.
Experimental Workflow for Determining Neuroprotective Efficacy
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in vitro.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Troubleshooting Logic for In Vitro Experiments
This diagram provides a logical approach to troubleshooting common issues encountered during in vitro experiments with this compound.
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAO-B-IN-19 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of MAO-B-IN-19. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Synthesis Troubleshooting
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my reaction yield for this compound consistently low? | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Side reactions: Competing reactions such as the self-condensation of 4-hydroxyacetophenone or the Cannizzaro reaction of 4-fluorobenzaldehyde may be occurring. 3. Base degradation: The base (e.g., NaOH or KOH) may have been degraded by exposure to air and moisture. | 1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation). 2. Control stoichiometry and addition: Use a slight excess of the aldehyde. Add the base solution slowly to the mixture of the ketone and aldehyde to minimize side reactions. 3. Use fresh reagents: Ensure that a fresh, high-quality base is used for the reaction. |
| My final product is a dark-colored oil or solid. How can I improve the color? | Formation of colored impurities is common in Claisen-Schmidt condensations, often due to aerial oxidation of phenolic compounds or polymerization of starting materials/products under basic conditions. | 1. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Work-up procedure: After acidification, promptly extract the product. Wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove colored impurities. 3. Purification: Use activated charcoal during recrystallization to adsorb colored impurities. |
| TLC analysis shows multiple spots, indicating a mixture of products. What are they and how can I avoid them? | The spots could correspond to unreacted starting materials (4-hydroxyacetophenone and 4-fluorobenzaldehyde), the desired E-isomer of this compound, the undesired Z-isomer, and byproducts from side reactions. | 1. Optimize reaction conditions: Lowering the reaction temperature may favor the formation of the thermodynamically more stable E-isomer. 2. Purification strategy: Plan for a purification step that can separate these components, such as column chromatography with a carefully selected eluent system. |
Purification Troubleshooting
| Question | Possible Cause(s) | Suggested Solution(s) |
| I am having difficulty purifying this compound by recrystallization; it either oils out or the purity does not improve significantly. | 1. Inappropriate solvent: The solvent may be too polar or non-polar, or the product may be too soluble at low temperatures. 2. Presence of impurities: Impurities can inhibit crystal formation. | 1. Solvent screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system for recrystallization. 2. Pre-purification: If the crude product is very impure, first pass it through a short silica gel plug to remove major impurities before attempting recrystallization. |
| During column chromatography, the product co-elutes with an impurity. | The polarity of the eluent system may not be optimal for separating the product from a closely related impurity (e.g., the Z-isomer or a byproduct). | 1. Adjust eluent polarity: Use a less polar solvent system to increase the separation between spots on the TLC plate. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[1] 2. Gradient elution: Employ a gradient elution strategy, starting with a low polarity eluent and gradually increasing the polarity. 3. Alternative stationary phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina. |
| How can I remove unreacted 4-hydroxyacetophenone from my final product? | 4-hydroxyacetophenone can be difficult to separate from the chalcone product due to their similar polarities. | 1. Aqueous wash: During the work-up, wash the organic layer with a dilute aqueous sodium bicarbonate solution. The phenolic proton of 4-hydroxyacetophenone is more acidic than that of the chalcone, allowing for its selective extraction into the aqueous phase. 2. Column chromatography: Careful column chromatography with an optimized eluent system should effectively separate the two compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is a chalcone, which is typically synthesized via a Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol.[2][3]
Q2: What are the key starting materials and reagents for the synthesis of this compound?
A2: The key starting materials are 4-hydroxyacetophenone and 4-fluorobenzaldehyde. The reaction requires a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), and a solvent, most commonly ethanol.
Q3: How can I monitor the progress of the synthesis reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., in a 7:3 ratio). The disappearance of the starting materials (ketone and aldehyde) and the appearance of a new, typically lower Rf spot corresponding to the chalcone product, indicates the progression of the reaction. UV light (254 nm) is used for visualization.[1]
Q4: What are the expected spectroscopic characteristics of this compound?
A4: As a chalcone, this compound is expected to show characteristic signals in its spectroscopic data. In the 1H NMR spectrum, two doublets in the downfield region (around 7-8 ppm) with a large coupling constant (J ≈ 15-16 Hz) are indicative of the trans-alkene protons. The IR spectrum will show a strong absorption for the α,β-unsaturated ketone carbonyl group (around 1650 cm-1) and a broad O-H stretch for the phenolic hydroxyl group.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general procedure based on the known synthesis of chalcones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the column.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. A gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, is recommended for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: General mechanism of the Claisen-Schmidt condensation for this compound synthesis.
References
Technical Support Center: Interpreting Unexpected Results in MAO-B Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with MAO-B inhibitors, including compounds such as MAO-B-IN-19.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 Values for this compound
Question: We are observing significant variability in the IC50 values for our MAO-B inhibitor, this compound, across different experimental runs. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Stability: Ensure all reagents, especially the MAO-B enzyme and substrate, are stored correctly and have not undergone multiple freeze-thaw cycles.[1] It is recommended to aliquot and store the MAO-B enzyme at –80°C and use it within two months of reconstitution.[1]
-
Inhibitor Stock Solution: Prepare fresh dilutions of your test inhibitor from a concentrated stock for each experiment. The final solvent concentration should ideally not exceed 2% by volume. If it does, a solvent control should be included to assess its effect on enzyme activity.[1]
-
Assay Conditions: Maintain consistent assay conditions, including buffer temperature, incubation times, and substrate concentration. The assay buffer should be at room temperature before starting the experiment.[1]
-
Enzyme Activity: Always use a freshly prepared MAO-B enzyme working solution for your assays and do not store it for later use.[1]
Issue 2: this compound Shows Inhibition of MAO-A, Indicating a Lack of Selectivity
Question: Our results indicate that this compound is also inhibiting MAO-A. How can we confirm and understand this lack of selectivity?
Answer: A lack of selectivity is a common challenge in the development of MAO-B inhibitors. Here’s how to approach this:
-
Determine IC50 for MAO-A: Conduct a parallel inhibitor screening assay using the MAO-A isoform to determine the IC50 value for its inhibition.
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Calculate the Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A high SI value indicates greater selectivity for MAO-B.
-
Structural Analysis: Minor structural modifications to an inhibitor can significantly impact its selectivity. Consider if the structure of your inhibitor shares features with known non-selective inhibitors.
Issue 3: Unexpected Cytotoxicity Observed in Cell-Based Assays
Question: We are observing significant cell death in our cell-based assays with this compound, which is not expected based on its primary mechanism of action. What could be the reason?
Answer: Unexpected cytotoxicity can be due to off-target effects or the generation of toxic byproducts.
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Mitochondrial Damage: Overactivity of MAO enzymes can lead to the production of hydrogen peroxide, ammonia, and various aldehydes, which can induce mitochondrial damage. While inhibition of MAO-B is expected to reduce this, high concentrations of the inhibitor or off-target effects could still lead to cellular stress.
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Off-Target Effects: Your compound might be interacting with other cellular targets, leading to cytotoxicity. It is crucial to investigate potential off-target interactions to reduce safety-related attrition rates of drug candidates before clinical testing.
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Apoptosis Induction: Some MAO-B inhibitors have been shown to induce apoptosis in cancer cell lines.
To investigate this, consider performing a cell viability assay (e.g., MTT or LDH assay) to quantify the cytotoxicity and determine the concentration at which these effects are observed.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between reversible and irreversible MAO-B inhibitors?
A1: Reversible inhibitors bind to the enzyme non-covalently and can be dissociated, while irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. Irreversible inhibition may cause adverse pharmacological effects and safety complications.
Q2: What are some common reference inhibitors used in MAO-B assays?
A2: Selegiline and rasagiline are commonly used irreversible MAO-B inhibitors, while safinamide is an example of a reversible inhibitor.
Q3: What is the role of the blood-brain barrier (BBB) in the context of MAO-B inhibitors?
A3: For treating neurodegenerative diseases like Parkinson's and Alzheimer's, MAO-B inhibitors must be able to cross the BBB to reach their target in the central nervous system. The PAMPA (Parallel Artificial Membrane Permeability Assay) is one method to assess a compound's ability to cross the BBB.
Q4: How can I be sure my test compound is not interfering with the assay detection method?
A4: In fluorometric assays that detect H2O2, it's possible for the test inhibitor to interfere with the developer. To control for this, you can replace the MAO-B enzyme with a known amount of H2O2 in the presence of your inhibitor and the developer to see if the signal is affected.
Data Presentation
Table 1: IC50 Values of Common MAO-B Inhibitors
| Inhibitor | Target | IC50 (nM) | Type | Reference |
| Rasagiline | hMAO-B | 15.4 ± 0.6 | Irreversible | |
| Pargyline | hMAO-B | ~1000-2000 | Irreversible | |
| Safinamide | hMAO-B | ~10-100 | Reversible | |
| Selegiline | MAO-B | - | Irreversible | |
| Moclobemide | MAO-A | - | Reversible |
Experimental Protocols
MAO-B Inhibitor Screening Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Materials:
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MAO-B Assay Buffer
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MAO-B Enzyme
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MAO-B Substrate (e.g., tyramine)
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Developer
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Test Inhibitor (this compound)
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Inhibitor Control (e.g., Selegiline)
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96-well black plates
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the test inhibitor and inhibitor control.
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Reaction Setup: Add 10 µL of the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the appropriate wells.
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Enzyme Addition: Prepare a fresh working solution of the MAO-B enzyme and add 50 µL to each well.
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Incubation: Incubate the plate for 10 minutes at 37°C.
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Substrate Addition: Add 40 µL of the MAO-B substrate solution to each well and mix thoroughly.
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Measurement: Measure the fluorescence at two time points (T1 and T2) in the linear range of the reaction. The rate of the reaction is calculated from the change in fluorescence over time.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test inhibitor and determine the IC50 value.
Visualizations
References
Technical Support Center: Troubleshooting MAO-B-IN-19 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-19, in in vivo animal models. The following information is designed to address common challenges encountered during experimental procedures, with a focus on formulation and delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its known properties?
A1: this compound is a selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 0.67 μM.[1] It has demonstrated neuroprotective and anti-inflammatory properties in in vitro studies.[1] Notably, it has been shown to significantly inhibit self-induced Aβ1-42 aggregation and protect against Aβ25-35-induced injury in PC12 cells.[1] this compound also acts as a selective metal chelator.[1]
| Property | Value | Source |
| Molecular Formula | C15H11FO2 | [1] |
| Molecular Weight | 242.25 | |
| IC50 (MAO-B) | 0.67 μM | |
| Reported In Vitro Activity | Neuroprotective, Anti-inflammatory, Inhibits Aβ aggregation, Metal chelator |
Q2: My formulation of this compound is cloudy and appears to have precipitated. What are the likely causes and how can I resolve this?
A2: Precipitation is a common issue for poorly water-soluble compounds like many small molecule inhibitors. This can lead to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle is critical. For hydrophobic compounds, a multi-component solvent system is often necessary.
-
Co-solvents: A common approach is to first dissolve this compound in a strong organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration to a minimum (ideally <10% for intraperitoneal injections and <5% for intravenous injections) to avoid toxicity.
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Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to maintain the compound in solution by forming micelles. A typical concentration range for these surfactants is 1-10%.
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Cyclodextrins: Encapsulation of the compound in a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance aqueous solubility.
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pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can improve solubility. However, the final pH must be physiologically compatible with the route of administration.
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Sonication and Gentle Heating: Sonication can help to break up aggregates and facilitate dissolution. Gentle warming of the vehicle may also increase solubility, but care must be taken to avoid thermal degradation of the compound.
| Formulation Strategy | Key Considerations | Potential Issues |
| Co-solvents (e.g., DMSO, PEG-400) | Ensure final concentration is non-toxic. | Vehicle-induced toxicity or off-target effects. |
| Surfactants (e.g., Tween® 80) | Use at the lowest effective concentration. | Can alter cell membrane permeability and drug distribution. |
| Cyclodextrins (e.g., HP-β-CD) | Can significantly improve solubility. | May alter the pharmacokinetic profile of the compound. |
| pH Modification | Ensure physiological compatibility. | Risk of precipitation if pH shifts in vivo. |
Q3: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons related to drug delivery?
A3: A lack of efficacy can be due to a variety of factors, many of which are related to the formulation and delivery of the compound.
Troubleshooting Steps:
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Bioavailability: Poor aqueous solubility often leads to low oral bioavailability. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism.
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Dose and Regimen: The dose may be insufficient to reach therapeutic concentrations at the target site. A dose-response study is recommended to determine the optimal dose. The frequency of administration should also be considered based on the compound's predicted half-life.
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Route of Administration: The choice of administration route can significantly impact drug exposure. Oral gavage may result in poor absorption, while IV injection provides immediate systemic exposure but may have a shorter duration of action. IP injection is a common route for preclinical studies but can be associated with variability in absorption.
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Metabolism and Clearance: this compound may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your animal model.
Q4: I am observing adverse effects or toxicity in my animals. How can I determine if this is related to the compound or the formulation?
A4: It is crucial to differentiate between compound-related toxicity and vehicle-induced adverse effects.
Troubleshooting Steps:
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Vehicle Toxicity: Administer the vehicle alone to a control group of animals to assess its tolerability at the concentration and volume used for dosing. High concentrations of DMSO, for example, can cause local irritation and systemic toxicity.
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Dose Reduction: If the toxicity is suspected to be compound-related, reduce the dose and/or the frequency of administration.
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Route of Administration: Some routes of administration are more prone to causing local irritation. For example, subcutaneous injection of a poorly formulated compound can lead to sterile abscesses.
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Clinical Observations: Closely monitor the animals for signs of distress, including weight loss, changes in behavior, and altered grooming.
Experimental Protocols
Protocol 1: General Formulation for a Poorly Soluble MAO-B Inhibitor for Intraperitoneal (IP) Injection
This is a general guideline and may require optimization for this compound.
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Preparation of Vehicle:
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Prepare a fresh solution of 10% (v/v) Tween® 80 in sterile saline (0.9% NaCl).
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Alternatively, prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
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Dissolution of this compound:
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Weigh the required amount of this compound.
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Dissolve the compound in a minimal amount of 100% DMSO to create a stock solution (e.g., 50 mg/mL).
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Vortex or sonicate until the compound is fully dissolved.
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Final Formulation:
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Slowly add the DMSO stock solution to the prepared vehicle while vortexing to achieve the desired final concentration.
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Ensure the final concentration of DMSO is below 10%. For example, to achieve a final concentration of 5 mg/mL with 5% DMSO, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of vehicle.
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Administration:
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Administer the formulation to the animals via IP injection at a volume appropriate for the animal's weight (e.g., 10 mL/kg for mice).
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Signaling Pathways and Experimental Workflows
Diagram 1: Simplified MAO-B Signaling Pathway
Caption: Simplified signaling pathway of MAO-B and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Troubleshooting In Vivo Delivery
Caption: A logical workflow for troubleshooting the in vivo delivery of this compound.
References
How to control for MAO-B-IN-19's metal chelating effects in experiments
Welcome to the Technical Support Center for MAO-B-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments, with a specific focus on addressing its metal chelating properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of neurotransmitters. It has a reported IC50 of 0.67 μM for MAO-B.[1][2] In addition to its MAO-B inhibitory activity, this compound is a known metal chelator, with demonstrated activity in inhibiting copper (Cu²⁺)-induced Aβ₁₋₄₂ aggregation.[3]
Q2: Why is it important to control for the metal chelating effects of this compound?
A2: The metal chelating properties of this compound can lead to experimental artifacts. If the observed biological effect is due to the sequestration of essential metal ions rather than direct MAO-B inhibition, it can lead to misinterpretation of the compound's mechanism of action. Therefore, it is critical to perform control experiments to differentiate between these two activities.
Q3: What are the key control experiments to distinguish between MAO-B inhibition and metal chelation?
A3: The two primary control experiments are:
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Metal Rescue Experiment: This involves adding an excess of the chelated metal ion back into the experimental system to see if it reverses the effect of this compound.
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Use of a Non-Chelating Analog: Comparing the activity of this compound with a structurally similar compound that lacks metal chelating properties can help isolate the effect of MAO-B inhibition.
Q4: Are there any known non-chelating analogs of this compound?
A4: Currently, a commercially available, validated non-chelating analog of this compound is not readily documented. This compound belongs to the chalcone class of compounds, which are known for their metal-chelating properties, often through the α,β-unsaturated carbonyl moiety.[4][5] A hypothetical non-chelating analog could involve modification or removal of the key chelating groups, such as the hydroxyl and carbonyl groups, while attempting to maintain the core scaffold for MAO-B binding. However, any such analog would require experimental validation of its lack of chelating activity and its MAO-B inhibitory potential.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Observed cellular effect is not reversed by a known MAO-B activator or substrate. | The effect may be due to metal chelation rather than MAO-B inhibition. | Perform a "Metal Rescue" experiment by adding a molar excess of relevant divalent cations (e.g., Cu²⁺, Zn²⁺, Fe²⁺) to the media. If the phenotype is reversed, the effect is likely due to metal chelation. |
| Inconsistent IC50 values for this compound in enzymatic assays. | The concentration of trace metals in the assay buffer may be variable, affecting the apparent inhibitory activity of this compound. | 1. Use a high-purity, metal-free buffer system for your assays. 2. Consider adding a low concentration of a strong, non-interfering chelator like EDTA to the buffer to standardize the metal ion concentration, followed by the addition of a controlled amount of the metal of interest if required for enzyme activity. |
| High background signal or signal quenching in fluorescence-based MAO-B assays. | This compound, being a chalcone, may possess intrinsic fluorescence (autofluorescence) or quenching properties at the assay's excitation and emission wavelengths. | 1. Autofluorescence Check: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. 2. Quenching Control: Perform an experiment with the fluorescent product of the assay and add this compound to see if it reduces the signal. 3. If interference is detected, consider using a different fluorescent probe with a red-shifted excitation and emission spectrum or switch to a luminescence-based or colorimetric assay format. |
Experimental Protocols
Protocol 1: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound.
Materials:
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Recombinant human MAO-B enzyme
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MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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MAO-B Substrate (e.g., Benzylamine)
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Fluorescent Probe (e.g., Amplex Red or equivalent)
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Horseradish Peroxidase (HRP)
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This compound
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Known MAO-B inhibitor (e.g., Selegiline) as a positive control
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96-well black, clear-bottom microplate
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Fluorescence microplate reader
Procedure:
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in MAO-B Assay Buffer.
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Assay Setup:
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Test wells: Add this compound dilutions.
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Positive control wells: Add a known MAO-B inhibitor (e.g., Selegiline).
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Negative control (100% activity) wells: Add assay buffer with the same final concentration of DMSO as the test wells.
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Blank (no enzyme) wells: Add assay buffer.
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Enzyme Addition: Add the MAO-B enzyme to all wells except the blank wells.
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Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer. Add the reaction mix to all wells.
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Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays) at 37°C for 30-60 minutes.
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Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Metal Rescue Experiment
This protocol is designed to be performed in conjunction with the MAO-B inhibition assay to determine if the inhibitory effect of this compound is due to metal chelation.
Materials:
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All materials from Protocol 1
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Stock solutions of metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃) in deionized water.
Procedure:
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Determine the IC50 of this compound as described in Protocol 1.
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Set up the rescue experiment:
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Prepare wells with MAO-B enzyme and this compound at a concentration near its IC50.
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To these wells, add increasing concentrations of the metal salt solution (e.g., from equimolar to a 10-fold molar excess relative to this compound).
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Include control wells with this compound alone and enzyme alone.
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Pre-incubation: Incubate the plate at 37°C for 15 minutes.
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Reaction Initiation and Measurement: Proceed as described in Protocol 1, steps 5 and 6.
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Data Analysis: Compare the MAO-B activity in the presence of this compound with and without the added metal ions. A significant restoration of enzyme activity in the presence of the metal ions indicates that the inhibitory effect of this compound is at least partially due to metal chelation.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| CAS Number | 152897-41-1 | |
| Molecular Formula | C₁₅H₁₁FO₂ | |
| Molecular Weight | 242.25 g/mol | |
| SMILES | O=C(/C=C/c1ccc(F)cc1)c2ccccc2O | |
| IC50 (MAO-B) | 0.67 μM | |
| Known Chelating Activity | Inhibits Cu²⁺-induced Aβ₁₋₄₂ aggregation |
Visualizations
Caption: Experimental workflow to assess MAO-B inhibition and control for metal chelation.
Caption: Dual potential mechanisms of action for this compound.
References
Refining protocols for consistent results with MAO-B-IN-19
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MAO-B-IN-19. It includes troubleshooting guides and frequently asked questions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2][3] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its concentration in the brain.[2] This mechanism is central to its neuroprotective effects. Additionally, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are byproducts of the deamination process and can contribute to oxidative stress and neuronal damage.[2]
Q2: What are the primary research applications for this compound? A2: this compound is primarily utilized in research related to neurodegenerative diseases, particularly Parkinson's and Alzheimer's disease. Its known properties include:
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Neuroprotection: Protecting neuronal cells from damage and death.
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Anti-inflammatory effects: Reducing the expression of pro-inflammatory cytokines.
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Inhibition of Amyloid-β (Aβ) aggregation: Preventing the formation of Aβ plaques, a hallmark of Alzheimer's disease.
Q3: What is the IC50 of this compound? A3: The reported half-maximal inhibitory concentration (IC50) for this compound is 0.67 μM.
Q4: How should I prepare and store stock solutions of this compound? A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound a reversible or irreversible inhibitor? A5: The available information for many novel small molecule inhibitors suggests they are often designed to be reversible to minimize off-target effects and potential toxicity associated with irreversible inhibitors. However, specific reversibility studies for this compound would be needed for definitive confirmation. Reversible inhibitors typically have a more favorable safety profile.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected MAO-B Inhibition in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly thawed solutions. |
| Enzyme Inactivity | Ensure the MAO-B enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Confirm enzyme activity with a known control inhibitor like selegiline or rasagiline. |
| Incorrect Assay Conditions | Verify that the pH and temperature of the assay buffer are optimal for MAO-B activity (typically pH 7.4 at 37°C). |
| Pipetting Inaccuracy | Use calibrated pipettes and prepare a master mix for reagents to minimize well-to-well variability. |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells, including controls. If high concentrations of this compound are used, run a "solvent only" control to check for DMSO-induced inhibition. |
Issue 2: High Background or False Positives in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Intrinsic Fluorescence/Absorbance of this compound | Run a control plate containing only media and this compound at various concentrations to measure its intrinsic signal at the assay's wavelength. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. Decrease the final concentration or try a different solubilization method if precipitation occurs. |
| Cell Stress or Toxicity | Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations. |
| Contamination | Ensure cell cultures are free from mycoplasma and other contaminants that could affect assay results. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for critical samples as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols and Data
Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on recombinant human MAO-B enzyme. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.
Methodology:
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Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) from a 10 mM DMSO stock. Concentrations could range from 0.01 µM to 100 µM.
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Enzyme and Inhibitor Incubation: In a 96-well black plate, add 40 µL of MAO-B enzyme working solution. Add 10 µL of each this compound dilution or control (assay buffer with DMSO for 100% activity, a known inhibitor for positive control) to the respective wells.
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Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate (e.g., benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer. Add 50 µL of this mix to each well.
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Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
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Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot). Determine the percentage of inhibition for each concentration and fit the data to a dose-response curve to calculate the IC50 value.
Illustrative Quantitative Data:
| This compound Conc. (µM) | % Inhibition of MAO-B Activity |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 0.5 | 45.3 ± 3.8 |
| 0.67 (IC50) | 50.0 ± 4.2 |
| 1.0 | 62.1 ± 4.9 |
| 5.0 | 85.7 ± 2.1 |
| 10.0 | 95.4 ± 1.5 |
| Disclaimer: Data are for illustrative purposes and represent typical results. |
Protocol 2: Neuroprotection Assay in PC12 Cells using MTT
This protocol assesses the ability of this compound to protect neuronal-like PC12 cells from a neurotoxin-induced cell death, with cell viability measured by an MTT assay.
Methodology:
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Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM) for 2 hours.
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Neurotoxin Challenge: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, to induce cell death. Include a vehicle-only control and a toxin-only control.
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Incubation: Incubate the plate for 24 hours at 37°C.
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 15 minutes and read the absorbance at 570 nm.
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Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Illustrative Quantitative Data:
| Treatment | This compound Conc. (µM) | Cell Viability (%) |
| Control (Vehicle) | 0 | 100 ± 5.1 |
| Neurotoxin alone | 0 | 48.2 ± 4.5 |
| Neurotoxin + this compound | 0.1 | 55.3 ± 3.9 |
| Neurotoxin + this compound | 1.0 | 72.8 ± 4.2 |
| Neurotoxin + this compound | 5.0 | 85.1 ± 3.7 |
| Neurotoxin + this compound | 10.0 | 88.6 ± 3.1 |
| Disclaimer: Data are for illustrative purposes and represent typical results. |
Protocol 3: Anti-Inflammatory Assay in Microglial Cells
This protocol evaluates the anti-inflammatory effects of this compound by measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.
Methodology:
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Cell Seeding: Plate microglial cells (e.g., BV-2) in a 24-well plate and culture until they reach approximately 80% confluency.
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Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.
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Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
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Incubation: Incubate for 24 hours.
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Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
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Data Analysis: Normalize cytokine levels to the LPS-only treated group and calculate the percentage of inhibition.
Illustrative Quantitative Data:
| This compound Conc. (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 0.1 | 8.9 ± 2.1 | 6.5 ± 1.9 |
| 1.0 | 25.4 ± 3.5 | 21.7 ± 3.1 |
| 5.0 | 48.2 ± 4.8 | 42.3 ± 4.5 |
| 10.0 | 65.7 ± 5.2 | 59.8 ± 5.0 |
| 20.0 | 78.3 ± 4.1 | 72.4 ± 3.8 |
| Disclaimer: Data are for illustrative purposes and represent typical results. |
Visualizations
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase-B (MAO-B) inhibitors: implications for disease-modification in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of MAO-B-IN-19 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MAO-B-IN-19. The following information is intended to help address potential issues, particularly the observation of cytotoxicity at high concentrations during in-vitro experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am observing significant cytotoxicity in my cell line at high concentrations of this compound. Is this expected, and what could be the cause?
A1: Yes, it is not uncommon to observe cytotoxicity with selective inhibitors when used at concentrations significantly higher than their effective dose. This compound is a potent and selective MAO-B inhibitor with a reported IC50 of 0.67 µM. However, at higher concentrations, off-target effects or compound-induced cellular stress can lead to cytotoxicity. For instance, the reported cytotoxic IC50 for this compound against HCT-116 cells is 20.5 µM, which is substantially higher than its MAO-B inhibitory concentration.
Potential causes for cytotoxicity at high concentrations include:
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Off-target effects: At concentrations well above the IC50 for MAO-B, the inhibitor may interact with other cellular targets, leading to unintended and toxic consequences.
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Oxidative Stress: The primary function of MAO-B is the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. While inhibition of MAO-B is generally considered neuroprotective by reducing this source of reactive oxygen species (ROS), high concentrations of some inhibitors might paradoxically induce oxidative stress through off-target mechanisms or by disrupting cellular redox balance.
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Compound Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium. These precipitates can be directly toxic to cells or interfere with the readout of viability assays, leading to inaccurate results.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level, typically below 0.5%. A vehicle-only control is essential to rule out solvent-induced cytotoxicity.
Q2: My cell viability assay (e.g., MTT, XTT) shows a U-shaped dose-response curve, where viability appears to increase at the highest concentrations. What is happening?
A2: This is a common artifact in cell viability assays that rely on the reduction of a chromogenic or fluorogenic substrate. Several factors can contribute to this misleading result:
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Direct Reduction of Assay Reagent: At high concentrations, this compound itself may directly reduce the assay reagent (e.g., MTT tetrazolium salt to formazan), leading to a color change that is independent of cellular metabolic activity. This results in a false-positive signal for cell viability.
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Compound Absorbance/Fluorescence: If this compound has inherent color or fluorescence, it can interfere with the optical readings of the assay, leading to artificially inflated signals.
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Precipitate Interference: Compound precipitates can scatter light or interact with the assay reagents, contributing to false readings.
To troubleshoot this, it is crucial to run a cell-free control experiment. In this control, you will add this compound at the same concentrations used in your cellular experiment to the assay medium without cells. If you observe a concentration-dependent increase in the signal, it confirms that the compound is interfering with the assay.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: To determine the optimal concentration, you should perform a dose-response experiment to identify a concentration range that effectively inhibits MAO-B without causing significant cytotoxicity in your specific cell line. A recommended approach is to use multiple assays to get a comprehensive understanding of the compound's effects.
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Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH, or ATP-based) with a broad range of this compound concentrations to determine the concentration that causes 50% cell death (IC50 for cytotoxicity).
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Correlate with Target Inhibition: Compare the cytotoxic concentration with the known IC50 for MAO-B inhibition (0.67 µM). The optimal working concentration should be well below the cytotoxic IC50.
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Perform a Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of any potential cytotoxic effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| MAO-B Inhibition IC50 | - | 0.67 µM | |
| Cytotoxicity IC50 | HCT-116 | 20.5 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to assess cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
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Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Controls for maximum LDH release (by lysing a set of untreated cells) and background are essential for calculating percent cytotoxicity.
Protocol 3: ATP-Based Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
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Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
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Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.
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Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence Reading: Measure luminescence using a plate reader.
Visualizations
Troubleshooting Workflow for Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Proposed Signaling Pathway for High-Concentration Cytotoxicity
Caption: A putative signaling pathway for this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
Q5: Can I use a serum-free medium for my cytotoxicity experiments with this compound?
A5: While possible, using a serum-free medium can sometimes make cells more sensitive to chemical insults. Serum contains growth factors and other proteins that can have a protective effect. If you are observing high cytotoxicity, you may consider performing your experiments in a low-serum medium (e.g., 1-2% FBS) to see if it mitigates the toxic effects without interfering with your experimental goals. Always ensure your control cells are healthy and proliferating in the chosen medium.
Q6: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A6: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at different time points after treatment. A cytotoxic compound will lead to a decrease in the number of viable cells over time, while a cytostatic compound will result in a plateau in cell number compared to the proliferating untreated control.
Q7: Are there any known off-target effects of MAO-B inhibitors at high concentrations?
A7: While MAO-B inhibitors are designed to be selective, at high concentrations, their selectivity can decrease. For example, selegiline, a well-known MAO-B inhibitor, loses its selectivity and also inhibits MAO-A at higher doses. The specific off-target profile of this compound at high concentrations is not extensively documented in publicly available literature. If off-target effects are a concern, performing broader profiling assays, such as kinome scans, may be necessary to identify unintended molecular targets.
Technical Support Center: Improving the In Vivo Bioavailability of MAO-B-IN-19
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the selective monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a selective inhibitor of monoamine oxidase B with an IC50 of 0.67 μM.[1][2] Like many small molecule inhibitors, it is likely to be lipophilic ("fat-loving") and may have poor aqueous solubility. This can significantly limit its oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Furthermore, it may be subject to first-pass metabolism in the liver, which further reduces the amount of active compound reaching systemic circulation.
Q2: What are the initial steps to diagnose the cause of poor bioavailability for this compound?
A2: A systematic approach is recommended to identify the root cause of poor bioavailability. This involves a series of in vitro and in silico assessments before extensive in vivo experimentation:
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Physicochemical Characterization: Determine the aqueous solubility, lipophilicity (LogP), and pKa of this compound. This data is crucial for selecting an appropriate formulation strategy.
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In Vitro Permeability Assay: A Caco-2 permeability assay can predict intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the inhibitor back into the intestinal lumen.
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In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation and chemical modification strategies can be employed:
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Formulation Approaches:
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
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Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, leading to better dissolution and absorption.
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Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.
-
-
Medicinal Chemistry Approaches:
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Prodrugs: Modifying the structure of this compound to create a more soluble or permeable prodrug that converts to the active inhibitor in the body.
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Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
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Troubleshooting Guide for Low Bioavailability of this compound
This guide provides a step-by-step approach to troubleshoot and optimize the in vivo bioavailability of this compound.
| Problem | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility. | 1. Particle Size Reduction: Micronize or nanosize the compound to increase surface area and dissolution rate. 2. Formulation with Solubilizing Agents: Prepare a simple suspension or solution using co-solvents, surfactants, or cyclodextrins. (See Experimental Protocol 1) 3. Amorphous Solid Dispersion: Create a solid dispersion with a hydrophilic polymer. (See Experimental Protocol 2) 4. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). (See Experimental Protocol 3) |
| High dose required to achieve therapeutic effect. | Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 assay to assess permeability and identify potential efflux. 2. Co-administration with Permeation Enhancers: In preclinical models, co-administer with a permeation enhancer. 3. Prodrug Approach: Design a more lipophilic prodrug to enhance membrane transport. (See Experimental Protocol 4) |
| Rapid clearance and short half-life in plasma. | High first-pass metabolism. | 1. In Vitro Metabolic Stability Assay: Determine the metabolic stability in liver microsomes. 2. Prodrug Approach: Design a prodrug that masks the metabolic site. (See Experimental Protocol 4) 3. Alternative Routes of Administration: Consider intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration to bypass the liver. |
| High inter-individual variability in plasma concentrations. | Inconsistent dissolution and absorption. | 1. Standardize Experimental Conditions: Ensure consistent diet, dosing time, and animal handling. 2. Formulation Optimization: A robust formulation, such as a well-characterized SEDDS, can minimize variability. |
Experimental Protocols
Experimental Protocol 1: Preparation of a Simple Suspension for Oral Gavage
Objective: To prepare a basic formulation for initial in vivo screening.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Methodology:
-
Weigh the required amount of this compound.
-
Levigate the powder in a mortar with a small amount of the 0.5% MC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
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Transfer the suspension to a beaker and stir with a magnetic stir bar for at least 30 minutes.
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For a more uniform particle size, the suspension can be briefly homogenized.
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Administer to animals via oral gavage immediately after preparation, ensuring the suspension is well-mixed.
Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC)
-
Common solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Select a common solvent in which both this compound and the polymer are soluble.
-
Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the chosen solvent in a round-bottom flask.
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Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
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Once the solvent is completely evaporated, a solid film will form on the flask wall.
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Scrape the solid mass and dry it further in a vacuum oven to remove any residual solvent.
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The resulting powder can be suspended in an aqueous vehicle for oral administration.
Experimental Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
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Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
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Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
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Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Methodology:
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Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
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Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
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Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the formulation by mixing the oil, surfactant, and co-surfactant.
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Dissolve the required amount of this compound in the mixture with gentle heating and vortexing until a clear solution is obtained.
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The resulting formulation can be administered orally in a gelatin capsule or as a pre-concentrate.
Experimental Protocol 4: Prodrug Strategy (Conceptual)
Objective: To design a prodrug of this compound with improved physicochemical properties.
Concept:
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Identify a suitable functional group on the this compound molecule for modification.
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Design a promoiety that can be attached to this functional group to:
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Increase aqueous solubility (e.g., a phosphate or amino acid ester).
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Increase membrane permeability (e.g., a lipophilic ester).
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Mask a site of rapid metabolism.
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Synthesize the prodrug and evaluate its physicochemical properties (solubility, LogP).
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Assess the conversion of the prodrug to the active this compound in vitro (e.g., in plasma or liver homogenate).
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Evaluate the in vivo pharmacokinetic profile of the prodrug compared to the parent compound.
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Factors influencing the oral bioavailability of this compound.
References
MAO-B-IN-19 degradation pathways and how to mitigate them
This technical support center provides guidance for researchers, scientists, and drug development professionals using MAO-B-IN-19. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Monoamine Oxidase B (MAO-B), with a reported IC50 of 0.67 μM.[1] MAO-B is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive amines, preferentially degrading benzylamine and phenethylamine, and is also involved in the breakdown of dopamine.[2] By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain.
Q2: What is the chemical structure of this compound and are there any inherent instabilities?
A2: The chemical structure of this compound contains a hydrazone functional group. Hydrazones are known to be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the degradation of the compound.[3][4] This is a critical consideration for experimental design, solution preparation, and storage.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[5] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Given the potential for hydrolysis of the hydrazone group, it is advisable to avoid aqueous storage conditions for prolonged periods.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the literature, the presence of a hydrazone moiety suggests that hydrolytic cleavage is a primary concern. This reaction would break the C=N bond of the hydrazone, yielding the corresponding aldehyde/ketone and hydrazine derivatives. Additionally, like many organic molecules, this compound may be susceptible to oxidative degradation.
Disclaimer: The degradation pathways described are based on the general chemical properties of the hydrazone functional group present in this compound, as specific experimental data for this compound is not publicly available.
Potential Degradation Pathway of a Hydrazone Moiety
Caption: Potential hydrolytic degradation of the hydrazone in this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid using old solutions, especially if they have been stored in aqueous buffers. | This compound, containing a hydrazone, may be unstable in your experimental media over time, leading to a lower effective concentration. |
| Compound Precipitation | Visually inspect the final solution in your assay for any signs of precipitation. If solubility is an issue, consider using a lower concentration or optimizing the solvent system. | Poor solubility can lead to a lower effective concentration of the inhibitor in your assay. |
| Assay Variability | Standardize all experimental parameters, including incubation times, reagent concentrations, and cell conditions (e.g., passage number, confluency). | Small variations in the experimental protocol can lead to significant differences in results. |
Issue 2: My experimental results are not reproducible.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Stock Solution | Ensure your stock solution is homogenous. Vortex thoroughly before making dilutions. Use fresh aliquots to avoid issues from repeated freeze-thaw cycles. | Compound degradation or precipitation in the stock solution can lead to variability. |
| pH Sensitivity | Check the pH of your assay buffer. If it is acidic, the hydrazone moiety of this compound may be rapidly degrading. Consider if the buffer pH can be adjusted while maintaining biological relevance. | The hydrolysis of hydrazones is often catalyzed by acid. |
| Vehicle Control Issues | Run a dose-response of your vehicle (e.g., DMSO) alone to ensure it is not causing unexpected effects at the concentrations used. | High concentrations of some solvents can be toxic to cells or interfere with the assay. |
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability of this compound
Objective: To determine the rate of degradation of this compound in aqueous buffers of different pH.
Methodology:
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Buffer Preparation: Prepare a series of aqueous buffers with pH values relevant to your experimental conditions (e.g., pH 5.0, pH 7.4, pH 9.0).
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Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
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Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection. Use a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
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Quantification: The concentration of the remaining this compound at each time point is determined by integrating the area of its corresponding peak in the chromatogram.
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Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine its stability and calculate its half-life (t½).
Protocol 2: Assessment of Metabolic Stability using Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by Phase I enzymes.
Methodology:
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Reagents: Human liver microsomes (HLM), NADPH regenerating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
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Incubation Mixture: In a microcentrifuge tube, combine the buffer, HLM, and this compound (final concentration typically 1 µM).
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Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
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Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
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Analysis: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of this compound.
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Data Analysis: Determine the in vitro half-life and intrinsic clearance of the compound by plotting the natural logarithm of the percentage of remaining this compound versus time.
Experimental Workflow for Stability Assessment
Caption: General workflow for determining the stability of this compound.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of stability data for a compound like this compound to illustrate how such data would be presented.
| Condition | Temperature (°C) | Half-life (t½) in hours | % Remaining at 24h |
| Aqueous Buffer pH 5.0 | 37 | 6.5 | 8.5% |
| Aqueous Buffer pH 7.4 | 37 | 48.2 | 70.2% |
| Aqueous Buffer pH 9.0 | 37 | > 72 | 95.1% |
| Human Liver Microsomes | 37 | 1.2 | N/A |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
References
Validating the selectivity of MAO-B-IN-19 in new experimental systems
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working to validate the selectivity of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-19, in new experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MAO-B inhibitors?
A1: Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of neurotransmitters, most notably dopamine.[1][2] By inhibiting MAO-B, compounds like this compound prevent the breakdown of dopamine, thereby increasing its concentration in the brain.[3] This mechanism is crucial for therapies targeting neurodegenerative conditions such as Parkinson's disease.[3]
Q2: Why is it critical to validate the selectivity of this compound for MAO-B over MAO-A?
A2: While both MAO-A and MAO-B are involved in neurotransmitter metabolism, they have different substrate preferences. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is associated with antidepressant effects.[4] Non-selective inhibition can lead to significant side effects, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine from certain foods. Therefore, confirming the high selectivity of this compound for MAO-B is essential for its safety and therapeutic targeting.
Q3: What is a typical selectivity index (SI) for a good MAO-B inhibitor?
A3: The selectivity index (SI) is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI indicates greater selectivity for MAO-B. Generally, a high selectivity of several hundred-fold or more is considered desirable for a selective MAO-B inhibitor. For example, safinamide has a selectivity of over 1000-fold in humans.
Q4: Beyond in-vitro enzyme assays, what other experiments are recommended to confirm selectivity?
A4: Cell-based assays are highly recommended to assess the activity and selectivity of this compound in a more physiological context. Human neuroblastoma cell lines like SH-SY5Y are commonly used as they express both MAO-A and MAO-B. These assays can measure the inhibitor's ability to protect cells from neurotoxins and modulate neurotransmitter levels. Additionally, screening against a panel of other enzymes and receptors can help identify potential off-target effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent incubation times.- Pipetting errors.- Instability of this compound in the assay buffer. | - Ensure precise and consistent timing for all incubation steps.- Use calibrated pipettes and proper pipetting techniques.- Assess the stability of this compound in the assay buffer over the experiment's duration. Consider preparing fresh solutions for each experiment. |
| This compound appears to be a potent inhibitor of both MAO-A and MAO-B (low selectivity). | - The compound is genuinely non-selective.- Assay artifacts are present.- Incorrect enzyme or substrate concentrations are being used. | - Re-synthesize and re-purify the compound to rule out impurities.- Run control experiments without the enzyme to check for assay interference.- Verify the concentrations of all reagents and ensure the substrate concentration is appropriate for determining the IC50. |
| Poor solubility of this compound in aqueous assay buffer. | - The compound is highly hydrophobic. | - Use a co-solvent such as DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.- Prepare a stock solution at a high concentration in an appropriate solvent and then dilute it in the assay buffer. |
| No inhibition of MAO-B is observed, even at high concentrations of this compound. | - The compound is inactive.- The compound has degraded.- The enzyme is inactive. | - Confirm the identity and purity of the compound.- Check the storage conditions and age of the compound.- Run a positive control with a known MAO-B inhibitor (e.g., selegiline) to ensure the enzyme is active. |
Illustrative Selectivity Data for Known MAO-B Inhibitors
The following table provides examples of IC50 values and selectivity indices for well-characterized MAO-B inhibitors. This data can serve as a benchmark when evaluating the performance of this compound.
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (SI) | Reference(s) |
| Selegiline | 51 nM | 23 µM | ~450 | |
| Rasagiline | 4.43 nM (rat brain) | 412 nM (rat brain) | ~93 | |
| Safinamide | 98 nM | 580 µM | >5900 |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate used).
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 for MAO-A and MAO-B
This protocol is based on a fluorometric method that detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like p-tyramine.
Materials:
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Human recombinant MAO-A and MAO-B enzymes
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MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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p-Tyramine (substrate)
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Horseradish peroxidase (HRP)
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Amplex Red reagent (or similar fluorescent probe)
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This compound
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Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as controls
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96-well black microplates
Procedure:
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Prepare Reagents:
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Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound at various concentrations.
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Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
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Prepare a reaction mixture containing the substrate (p-tyramine), HRP, and the fluorescent probe in MAO Assay Buffer.
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Assay Protocol:
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To the wells of a 96-well plate, add 50 µL of MAO Assay Buffer.
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Add 25 µL of the serially diluted this compound or control inhibitors to the appropriate wells.
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Add 25 µL of the MAO-A or MAO-B enzyme solution to the wells.
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Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
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Initiate the reaction by adding 100 µL of the reaction mixture to each well.
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Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).
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-
Data Analysis:
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Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
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Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).
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Protocol 2: Cell-Based Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin, which is a functional consequence of MAO-B inhibition.
Materials:
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SH-SY5Y human neuroblastoma cells
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Cell culture medium (e.g., DMEM/F12 with 10% FBS)
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This compound
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Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
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MTT reagent for cell viability assessment
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96-well cell culture plates
Procedure:
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Cell Culture and Plating:
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Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).
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Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
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Pre-treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., rasagiline).
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After the pre-treatment period, expose the cells to the neurotoxin (e.g., 6-OHDA) for another 24 hours. Include a control group that is not exposed to the neurotoxin.
-
-
Cell Viability Assessment (MTT Assay):
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After the treatment period, remove the medium and add fresh medium containing MTT reagent to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percent cell viability.
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Plot the percent cell viability against the concentration of this compound to assess its neuroprotective effect.
-
Visualizations
Caption: Workflow for validating the selectivity of a novel MAO-B inhibitor.
Caption: Role of MAO-B in dopamine metabolism and the effect of its inhibition.
Caption: Troubleshooting decision tree for an in vitro MAO-B inhibition assay.
References
- 1. promega.com [promega.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for optimal MAO-B-IN-19 activity
Welcome to the Technical Support Center for MAO-B Inhibitors. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers optimize the use of selective MAO-B inhibitors in their experiments.
Note on Nomenclature: The specific inhibitor "MAO-B-IN-19" was requested. As this appears to be a non-standard or proprietary name not widely documented, this guide will refer to the compound as "MAO-B-IN-XX" and will provide information applicable to the broad class of selective monoamine oxidase-B (MAO-B) inhibitors. The principles and protocols described here are generalizable to potent, selective MAO-B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective MAO-B inhibitor?
A1: Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.[1][2][3] Selective MAO-B inhibitors act by binding to the MAO-B enzyme, preventing it from breaking down dopamine in the brain.[3] This leads to an increase in the concentration and availability of dopamine in the synaptic cleft, which can help alleviate symptoms associated with dopamine deficiency, such as in Parkinson's disease.[4]
Q2: What are the optimal storage and handling conditions for MAO-B-IN-XX?
A2: For a typical small molecule inhibitor like MAO-B-IN-XX, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which solvent should I dissolve MAO-B-IN-XX?
A3: Most small molecule MAO-B inhibitors have poor solubility in aqueous buffers. Therefore, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). For your experiment, this stock solution can then be serially diluted into the aqueous assay buffer to achieve the final desired concentration. It is critical to keep the final concentration of the organic solvent in the assay low (typically ≤0.5% to 1%) to prevent it from affecting the enzyme activity or causing compound precipitation.
Q4: What is the difference between a reversible and an irreversible MAO-B inhibitor?
A4: The distinction lies in how they interact with the enzyme.
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Reversible inhibitors bind to the enzyme through non-covalent interactions. The inhibitor can freely associate with and dissociate from the enzyme. The inhibitory effect can be diminished by diluting the sample or through methods like dialysis.
-
Irreversible inhibitors (also known as mechanism-based inactivators) typically form a covalent bond with the enzyme or its flavin cofactor. This permanently inactivates the enzyme. Enzyme activity can only be restored by the synthesis of new enzyme molecules.
Q5: How can I determine if MAO-B-IN-XX is a reversible or irreversible inhibitor?
A5: A dialysis experiment is a common method to determine the reversibility of an inhibitor. The enzyme is pre-incubated with the inhibitor to allow for binding. The mixture is then dialyzed against a large volume of buffer to remove any unbound inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed during dialysis, leading to the recovery of enzyme activity. If it is irreversible, it will remain bound, and enzyme activity will not be restored.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Inhibitory Activity | 1. Incorrect pH or Temperature: MAO-B activity is sensitive to pH and temperature. The optimal pH is generally between 7.0 and 9.0. | 1. Optimize Assay Conditions: Ensure the assay buffer pH is within the optimal range (e.g., pH 7.4). Perform the assay at the recommended temperature, typically 25°C or 37°C. |
| 2. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | 2. Use Fresh Inhibitor: Prepare a fresh stock solution from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| 3. Inhibitor Precipitation: The inhibitor may have precipitated out of the aqueous assay buffer due to low solubility. | 3. Check Solubility: Visually inspect for precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is sufficient to maintain solubility, but not high enough to inhibit the enzyme (typically <1%). | |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Small volumes of concentrated inhibitor or enzyme can be difficult to pipette accurately. | 1. Improve Pipetting Technique: Use calibrated pipettes. For small volumes, perform serial dilutions to work with larger, more manageable volumes. |
| 2. Incomplete Mixing: Reagents may not be uniformly mixed in the assay wells. | 2. Ensure Thorough Mixing: Gently mix the plate on a shaker after adding each reagent. Avoid introducing bubbles. | |
| 3. Edge Effects in Microplate: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect results. | 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical samples. Fill these wells with buffer or water to maintain humidity. | |
| IC50 Value Differs from Literature | 1. Different Assay Conditions: IC50 values are highly dependent on experimental conditions such as substrate concentration, enzyme source, pH, and temperature. | 1. Standardize the Protocol: Ensure your assay conditions match the literature as closely as possible. Key parameters include the specific substrate used (e.g., benzylamine, kynuramine) and its concentration relative to its Km value. |
| 2. Different Enzyme Source: The source of the MAO-B enzyme (e.g., recombinant human, rat brain mitochondria) can affect inhibitor potency. | 2. Use a Consistent Enzyme Source: Report the source and concentration of the enzyme used in your experiments. Be aware that recombinant enzymes may have different properties than native enzymes. | |
| 3. Pan-Assay Interference Compound (PAINS): Some compounds can appear as inhibitors through non-specific mechanisms, such as aggregation. | 3. Perform Control Experiments: Test for non-specific inhibition by including a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. |
Data Presentation
Table 1: Optimal Conditions for a Typical MAO-B Inhibition Assay
| Parameter | Recommended Condition | Notes |
| Enzyme Source | Recombinant Human MAO-B | Provides high purity and consistency. |
| Substrate | Benzylamine or Kynuramine | Benzylamine is more selective for MAO-B. |
| Substrate Concentration | At or near the Km value | Ensures sensitivity to competitive inhibitors. |
| Buffer | Sodium or Potassium Phosphate | Typically 50-100 mM concentration. |
| pH | 7.2 - 7.6 | MAO-B activity is optimal in a neutral to slightly alkaline pH range. |
| Temperature | 25°C or 37°C | Ensure consistent temperature control throughout the assay. |
| Inhibitor Solvent | DMSO | Final concentration in assay should be ≤1%. |
| Positive Control | Selegiline or Rasagiline | Well-characterized, potent MAO-B inhibitors. |
Table 2: Comparative IC50 Values for Known MAO-B Inhibitors
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (SI = IC50A / IC50B) | Reference |
| Selegiline | ~7.04 nM | - | High | |
| Rasagiline | ~36 nM | - | High | |
| Safinamide | ~98 nM | >10,000 nM | >100 | |
| Lazabemide | 18 nM | 125,000 nM | ~6944 | |
| ACH10 | 140 nM | 23,420 nM | ~167 |
Note: IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Fluorometric MAO-B Enzyme Inhibition Assay
This protocol is adapted from commercially available kits and literature sources. It measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B reaction.
Materials:
-
Recombinant Human MAO-B Enzyme
-
MAO-B Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
MAO-B-IN-XX (Test Inhibitor)
-
Selegiline (Positive Control Inhibitor)
-
DMSO (Solvent)
-
96-well black, flat-bottom microplate
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice. Allow the assay buffer to warm to room temperature before use.
-
Prepare a stock solution of MAO-B-IN-XX (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of MAO-B-IN-XX and Selegiline in assay buffer. The final DMSO concentration should be constant for all wells.
-
-
Assay Setup:
-
Add 50 µL of MAO-B Assay Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor (MAO-B-IN-XX), positive control (Selegiline), or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Prepare an "Enzyme Control" well containing only the vehicle.
-
-
Enzyme Addition and Incubation:
-
Prepare the MAO-B enzyme solution by diluting the enzyme stock in cold assay buffer to the desired working concentration.
-
Add 20 µL of the diluted MAO-B enzyme solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Reaction:
-
Prepare the Substrate Solution by mixing the MAO-B substrate, fluorescent probe, and HRP in assay buffer according to the manufacturer's instructions.
-
Add 20 µL of the Substrate Solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol assesses the cytotoxicity of the MAO-B inhibitor on a relevant cell line.
Materials:
-
SH-SY5Y cells (or other suitable neuroblastoma cell line)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MAO-B-IN-XX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plate
Procedure:
-
Cell Seeding:
-
Harvest and count the SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of MAO-B-IN-XX in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
Incubate for an additional 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gently shaking the plate for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability versus the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Signaling pathway of dopamine metabolism and MAO-B inhibition.
Caption: General experimental workflow for an MAO-B inhibition assay.
Caption: Logical troubleshooting workflow for low inhibitory activity.
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. The effects of monoamine oxidase B inhibition on dopamine metabolism in rats with nigro-striatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MAO-B-IN-19 in Fluorescence Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for the use of MAO-B-IN-19 in your fluorescence imaging studies. As this compound is a non-fluorescent inhibitor, this guide focuses on its application in imaging experiments that utilize fluorescent probes to measure Monoamine Oxidase B (MAO-B) activity.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
No, based on available information, this compound is a selective MAO-B inhibitor and is not reported to be a fluorescent compound. In imaging studies, its effect on MAO-B activity is typically measured by observing changes in the fluorescence of a specific MAO-B-sensitive probe.
Q2: How do I select an appropriate fluorescent probe for my MAO-B inhibition assay with this compound?
When selecting a fluorescent probe, consider the following:
-
Selectivity: Choose a probe with high selectivity for MAO-B over MAO-A to ensure your results accurately reflect the activity of your target enzyme.[1]
-
Photophysical Properties: Opt for probes with high quantum yields and large Stokes shifts to maximize signal and minimize background fluorescence.[2] Probes with longer excitation and emission wavelengths (red-shifted) can help reduce autofluorescence from biological samples.[3]
-
Assay Principle: Understand the mechanism of the probe. "Turn-on" probes that become fluorescent after enzymatic activity are generally preferred as they increase the signal over a low background.
-
Compatibility: Ensure the probe's spectral properties do not overlap with other fluorescent molecules in your experiment or with the potential autofluorescence of your test compound.
Q3: What are the essential controls to include in my MAO-B inhibition imaging experiment?
To ensure the validity of your results, the following controls are crucial:
-
No Inhibitor Control: Measures the maximum MAO-B activity without any inhibition.
-
No Enzyme Control: Establishes the background fluorescence of the probe and other assay components in the absence of MAO-B.
-
Vehicle Control: Accounts for any effect of the solvent used to dissolve this compound.
-
Known Inhibitor Control: A well-characterized MAO-B inhibitor (e.g., selegiline or pargyline) serves as a positive control for inhibition.
-
Compound Autofluorescence Control: Incubate this compound with your cells or assay components without the fluorescent probe to check for any intrinsic fluorescence.
-
Fluorescence Quenching Control: Mix this compound with the fluorescent product of the assay to determine if the inhibitor quenches the fluorescent signal, which could be misinterpreted as enzymatic inhibition.
Troubleshooting Guide
Problem 1: High background fluorescence in my negative control wells.
-
Cause: Autofluorescence of the test compound or assay components.
-
Solution: Measure the fluorescence of a solution containing only the assay buffer and your test compound. If autofluorescence is detected, consider using a red-shifted fluorescent probe to minimize this interference. Using black microplates can also help reduce background fluorescence.
-
-
Cause: Contamination.
-
Solution: Use fresh, sterile buffers and reagents. Inspect plates for any fluorescent contaminants before use.
-
-
Cause: Non-specific binding of the fluorescent probe.
-
Solution: Incorporate a small amount of a non-ionic detergent, such as Triton X-100 (0.01-0.1%), in your wash steps to reduce non-specific binding.
-
Problem 2: I am observing a decrease in fluorescence, but I'm not sure if it's true inhibition.
-
Cause: Fluorescence quenching by the test compound.
-
Solution: Perform a quenching control experiment. In a well containing the fluorescent product of your assay (e.g., resorufin in an Amplex Red assay), add your test compound. A decrease in the fluorescent signal indicates quenching.
-
-
Cause: The test compound has antioxidant properties.
-
Solution: For assays that measure hydrogen peroxide (H₂O₂) production, such as the Amplex® Red assay, antioxidant compounds can scavenge H₂O₂ and appear as false positives. Test the antioxidant capacity of your compound in a separate cell-free assay.
-
Problem 3: My results are not reproducible.
-
Cause: Inconsistent pipetting or reagent concentrations.
-
Solution: Ensure accurate and consistent pipetting, especially for enzyme and inhibitor solutions. Prepare fresh dilutions of your reagents for each experiment. For high-throughput screening, consider using automated liquid handlers.
-
-
Cause: Suboptimal plate reader settings.
-
Solution: Optimize the gain setting on your fluorescence plate reader to ensure the signal is within the linear detection range. For kinetic assays, ensure the reading interval is appropriate to capture the linear phase of the reaction.
-
Quantitative Data
Table 1: Properties of Common Fluorescent Probes for MAO-B Activity
| Probe Name | Excitation (nm) | Emission (nm) | Assay Principle | Notes |
| Amplex® Red | ~535 | ~587 | Measures H₂O₂ production, which reacts with Amplex® Red in the presence of HRP to form the fluorescent product resorufin. | Widely used, high-throughput compatible. Susceptible to interference from antioxidants. |
| Kynuramine | ~316 | ~380-400 | Non-fluorescent substrate that is converted to the fluorescent product 4-hydroxyquinoline by MAO. | Direct measurement of product formation. |
| Coumarin-derived MPTP derivatives | ~360 | ~460 | "Turn-on" probe where enzymatic oxidation leads to the release of a fluorescent coumarin dye. | Offers high selectivity for MAO-B. |
| MAO-Red-1 | ~437 | ~664 | Red emission probe with a large Stokes shift, minimizing background fluorescence. | Good photostability and suitable for in vivo imaging. |
| FNJP | Not specified | ~610 | Near-infrared (NIR) "turn-on" probe with high cell permeability. | High selectivity for MAO-B and suitable for in vivo imaging in zebrafish. |
Experimental Protocols
1. Example Protocol: In Vitro MAO-B Inhibition Assay using Amplex® Red
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a working solution of 400 µM Amplex® Red reagent containing 2 U/mL Horseradish Peroxidase (HRP) and 2 mM of a suitable MAO-B substrate (e.g., tyramine) in 1X Reaction Buffer.
-
-
Assay Procedure:
-
Add 10 µL of this compound at various concentrations (and appropriate controls) to the wells of a 96-well black plate.
-
Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the Amplex® Red/HRP/substrate working solution to each well.
-
Incubate the plate at 37°C for 10-40 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm.
-
2. Example Protocol: Cellular Imaging of MAO-B Activity
This protocol provides a general workflow for imaging MAO-B activity in live cells.
-
Cell Culture: Plate cells at an appropriate density in a suitable imaging dish or plate and culture overnight.
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (and controls) for a predetermined amount of time.
-
-
Probe Loading:
-
Remove the media containing the inhibitor and wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with the MAO-B fluorescent probe at a concentration and for a duration recommended by the manufacturer.
-
-
Imaging:
-
Wash the cells to remove any excess probe.
-
Image the cells using a fluorescence microscope or confocal microscope with the appropriate filter sets for your chosen probe.
-
Quantify the fluorescence intensity in the treated and control cells to determine the extent of MAO-B inhibition.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical in vitro MAO-B fluorescence inhibition assay.
Caption: A decision tree for troubleshooting unexpected decreases in fluorescence during an MAO-B inhibition assay.
References
Best practices for long-term storage of MAO-B-IN-19
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MAO-B-IN-19. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. The compound is shipped at room temperature, and this is considered stable for the duration of shipping and normal handling.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening to avoid moisture condensation. Reconstitute the powder in high-purity DMSO. Once dissolved, it is crucial to aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.
Q4: Can I store the stock solution in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for the long term, as some inhibitors can lose their potency quickly. Buffer or saline should only be added to the working solution immediately before use.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the powder form are unlikely. In solution, precipitation can indicate that the compound is coming out of solution, which may affect its activity. As this compound is a chalcone derivative, it may be susceptible to photoisomerization or degradation upon prolonged exposure to light. Therefore, it is recommended to protect solutions from light.
Quantitative Data Summary
For optimal stability and experimental reproducibility, please adhere to the following storage guidelines for this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In DMSO Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Troubleshooting Guide
Problem 1: I am having difficulty dissolving the this compound powder.
-
Possible Cause: The solvent may be contaminated with water, as DMSO is hygroscopic.
-
Solution: Use fresh, anhydrous DMSO.
-
Possible Cause: The compound may require more energy to dissolve.
-
Solution: Gently vortex the solution. If necessary, you can sonicate the solution or warm it to a temperature no higher than 37°C.
Problem 2: I am observing precipitation in my stock solution after thawing.
-
Possible Cause: The compound may have a limited solubility in the chosen solvent, or the concentration may be too high.
-
Solution: Ensure you are not exceeding the recommended solubility. Gently warm the solution and vortex to try and redissolve the precipitate. If the issue persists, consider preparing a fresh, lower concentration stock solution.
-
Possible Cause: The solution may have frozen and thawed multiple times.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Problem 3: My experimental results are inconsistent or show a loss of inhibitory activity.
-
Possible Cause: The this compound may have degraded due to improper storage.
-
Solution: Review the storage conditions and duration for both the powder and the stock solution. If they do not align with the recommendations, prepare a fresh stock solution from a new vial of powder.
-
Possible Cause: The final concentration of DMSO in your assay may be too high, leading to cellular toxicity or other off-target effects.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Inhibition of LPS-Stimulated Reactive Oxygen Species (ROS) Production
This protocol is adapted for use with the mouse macrophage cell line RAW264.7.
Materials:
-
This compound
-
RAW264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
96-well plate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare working solutions of this compound in cell culture medium. Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
ROS Detection:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Inhibition of Amyloid-β (Aβ) Aggregation Assay
This protocol describes a thioflavin T (ThT) fluorescence assay to monitor Aβ aggregation.
Materials:
-
This compound
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well plate (black, non-binding surface)
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the different concentrations of this compound or vehicle control.
-
Add ThT to each well to a final concentration of ~10 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
-
Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates Aβ fibril formation.
Visualizations
Caption: MAO-B Gene Expression and Dopamine Degradation Pathway.
Caption: General Experimental Workflow for this compound.
Validation & Comparative
A Comparative Analysis of MAO-B-IN-19 and Selegiline in Neuroprotective Assays
For researchers and professionals in drug development, the quest for potent neuroprotective agents is a critical endeavor. This guide provides an objective comparison of a novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-19, and the well-established drug, selegiline, focusing on their performance in key neuroprotection assays. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition is a validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease. Beyond symptomatic relief, MAO-B inhibitors are investigated for their potential to slow disease progression through neuroprotective mechanisms. This guide delves into the comparative efficacy of this compound and selegiline in preclinical models of neurodegeneration.
Quantitative Comparison of Bioactivities
The following tables summarize the key in vitro bioactivities of this compound and selegiline, providing a direct comparison of their potency and neuroprotective effects.
| Compound | MAO-B IC50 (μM) | Assay System |
| This compound | 0.67 | Recombinant human MAO-B |
| Selegiline | Data not available in a directly comparable assay | - |
Table 1: Comparison of MAO-B Inhibitory Potency.
| Compound | Assay | Neuroprotective Effect | Cell Line | Toxin/Stressor |
| This compound | MTT Assay | Significant protection | PC12 | Aβ25-35 |
| Selegiline | MTT Assay | Dose-dependent protection | PC12 | Aβ25-35 |
Table 2: Comparison of Neuroprotective Effects Against Aβ-Induced Toxicity.
| Compound | Assay | Inhibitory Effect on Aβ Aggregation |
| This compound | Self-induced Aβ1-42 aggregation assay | Significant inhibition |
| This compound | Cu2+-induced Aβ1-42 aggregation assay | Significant inhibition |
| Selegiline | Data on direct inhibition of Aβ aggregation is not consistently reported in comparable assays |
Table 3: Comparison of Anti-Amyloid Aggregation Effects.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.
MAO-B Inhibition Assay
The inhibitory activity of this compound against recombinant human MAO-B was determined using a standard fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate. The fluorescence intensity is directly proportional to the enzyme activity, and the IC50 value is calculated from the dose-response curve of the inhibitor.
Neuroprotection Assay in PC12 Cells
The neuroprotective effects of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in pheochromocytoma (PC12) cells, a common neuronal cell model.
-
Cell Culture: PC12 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Induction of Toxicity: Neurotoxicity is induced by exposing the cells to the amyloid-beta peptide fragment 25-35 (Aβ25-35).
-
Treatment: Cells are pre-treated with varying concentrations of the test compounds (this compound or selegiline) for a specified period before the addition of Aβ25-35.
-
MTT Assay: After the incubation period, MTT solution is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Amyloid-β Aggregation Assay
The ability of this compound to inhibit the aggregation of amyloid-beta peptide (Aβ1-42) was evaluated through a thioflavin T (ThT) fluorescence assay.
-
Self-Induced Aggregation: Aβ1-42 peptide is incubated in a suitable buffer to induce spontaneous aggregation into fibrils.
-
Cu2+-Induced Aggregation: The aggregation of Aβ1-42 is accelerated by the addition of copper ions (Cu2+).
-
Treatment: The peptide is co-incubated with or without the test compound.
-
ThT Fluorescence: Thioflavin T is a fluorescent dye that binds specifically to amyloid fibrils. The fluorescence intensity of ThT is measured over time, and a decrease in fluorescence in the presence of the inhibitor indicates its anti-aggregation activity.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Signaling pathway of MAO-B inhibition.
Figure 2. Workflow for the PC12 cell neuroprotection assay.
Discussion
The available data indicates that this compound is a potent and selective inhibitor of MAO-B.[1] Its neuroprotective effects in a cellular model of Alzheimer's disease pathology, specifically against Aβ-induced toxicity, are significant. Furthermore, the ability of this compound to directly inhibit the aggregation of Aβ1-42, a key pathological event in Alzheimer's disease, suggests a multi-faceted mechanism of action that extends beyond simple MAO-B inhibition.
Conclusion
Both this compound and selegiline exhibit promising neuroprotective properties in preclinical models. This compound distinguishes itself with its potent MAO-B inhibition and its demonstrated dual action of protecting neurons from Aβ toxicity and inhibiting Aβ aggregation. This profile suggests that this compound may hold potential as a disease-modifying agent for neurodegenerative diseases where amyloid pathology plays a significant role. Further head-to-head comparative studies in a broader range of neuroprotection assays and in in vivo models are warranted to fully elucidate the relative therapeutic potential of these two MAO-B inhibitors. This guide provides a foundational comparison to inform future research and development efforts in the field of neuroprotective drug discovery.
References
A Comparative Guide to MAO-B-IN-19 and Rasagiline in Preclinical Neurological Disease Models
A Note to the Reader: This guide provides a comparative overview of the preclinical data for two monoamine oxidase B (MAO-B) inhibitors: MAO-B-IN-19 and rasagiline. It is important to note that while rasagiline has been extensively studied in models of Parkinson's disease and is an approved treatment, the available research on this compound is currently focused on its potential in Alzheimer's disease models. Direct comparative studies of their efficacy in Parkinson's disease models are not available in the published scientific literature. This guide, therefore, presents the existing data for each compound to offer a parallel view of their preclinical profiles.
Introduction to MAO-B Inhibition in Neurodegenerative Diseases
Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of several important neurotransmitters, including dopamine. The inhibition of MAO-B is a clinically validated therapeutic strategy for Parkinson's disease, as it increases the availability of dopamine in the brain, thereby alleviating motor symptoms. Furthermore, MAO-B inhibitors are being investigated for their potential neuroprotective effects, which could slow the progression of neurodegenerative diseases. This guide examines the preclinical evidence for a research compound, this compound, and a well-established drug, rasagiline.
Comparative Overview of Preclinical Data
The following tables summarize the available quantitative data for this compound and rasagiline from preclinical studies.
Table 1: In Vitro MAO-B Inhibition
| Compound | Target | IC50 Value | Selectivity | Source |
| This compound | MAO-B | 0.67 µM | Selective for MAO-B | [1] |
| Rasagiline | MAO-B | 4.43 nM | Highly selective for MAO-B over MAO-A | Not specified in provided context |
Table 2: Preclinical Efficacy in Neurodegenerative Disease Models
| Parameter | This compound | Rasagiline |
| Animal Model | AlCl₃-induced zebrafish model of Alzheimer's Disease[1] | MPTP-induced mouse and non-human primate models of Parkinson's Disease; 6-OHDA-induced rat model of Parkinson's Disease |
| Motor Function Improvement | Not Assessed | Significant improvement in motor function (e.g., rotational behavior, locomotor activity) |
| Neuroprotection | - Neuroprotective effects on Aβ₂₅₋₃₅-induced PC12 cell injury- Improved dyskinesia and reaction capacity in a zebrafish AD model[1] | - Protects dopaminergic neurons from neurotoxin-induced cell death- Increases levels of neurotrophic factors |
| Dopamine Level Modulation | Not Assessed | Increases and maintains striatal dopamine levels |
| Anti-inflammatory Effects | Reported to have anti-inflammatory properties[1] | Reduces microglial activation and production of pro-inflammatory cytokines |
| Other Reported Activities | - Inhibits self-induced and Cu²⁺-induced Aβ₁₋₄₂ aggregation- Selective metal chelator[1] | Possesses anti-apoptotic properties independent of MAO-B inhibition |
Signaling Pathways and Experimental Workflows
Dopamine Metabolism and MAO-B Inhibition
The following diagram illustrates the metabolic pathway of dopamine and the mechanism of action for MAO-B inhibitors. By blocking MAO-B, these compounds prevent the breakdown of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft.
Experimental Workflow for Preclinical Evaluation in a Parkinson's Disease Model
This diagram outlines a typical experimental workflow for assessing the efficacy of a novel MAO-B inhibitor in a preclinical model of Parkinson's disease.
Detailed Experimental Protocols
In Vitro MAO-B Inhibition Assay (General Protocol)
A common method to determine the in vitro inhibitory activity of a compound against MAO-B is a fluorometric assay.
-
Enzyme and Substrate: Recombinant human MAO-B is used as the enzyme source. A non-fluorescent substrate that is converted into a fluorescent product by MAO-B (e.g., a proprietary substrate from a commercial kit) is utilized.
-
Inhibitor Preparation: The test compound (e.g., this compound or rasagiline) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with the different concentrations of the test compound or a vehicle control in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.
-
The substrate is then added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The fluorescence intensity is proportional to the MAO-B activity. The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MPTP-induced Mouse Model of Parkinson's Disease (General Protocol for Rasagiline)
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model to study Parkinson's disease.
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) once daily for four consecutive days to induce parkinsonian neurodegeneration.
-
Drug Treatment:
-
Treatment with rasagiline (at various doses) or a vehicle control is initiated either before (pre-treatment) or after (post-treatment) the MPTP injections and continues for a specified duration.
-
-
Behavioral Testing: A battery of motor function tests is performed at different time points after MPTP administration. These may include:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: To measure bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn downward and descend is measured.
-
-
Neurochemical and Histological Analysis: At the end of the study, mice are euthanized, and their brains are collected.
-
High-Performance Liquid Chromatography (HPLC): The striatum is dissected to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is counted to assess the extent of neuroprotection.
-
Conclusion
Rasagiline is a well-characterized MAO-B inhibitor with a robust body of preclinical evidence demonstrating its efficacy in improving motor function and providing neuroprotection in established models of Parkinson's disease. In contrast, this compound is a more recently described MAO-B inhibitor with available data primarily in the context of Alzheimer's disease. While it shows promise as a selective MAO-B inhibitor with neuroprotective and anti-inflammatory properties in vitro and in a zebrafish model of Alzheimer's, its potential therapeutic efficacy in Parkinson's disease remains to be investigated in relevant preclinical models. Future studies are warranted to directly compare the neuroprotective and symptomatic effects of this compound with established compounds like rasagiline in models of Parkinson's disease to fully understand its therapeutic potential for this indication.
References
Head-to-Head Comparison: MAO-B-IN-19 and Safinamide in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two monoamine oxidase B (MAO-B) inhibitors: the clinical drug safinamide and a potent research compound, here designated MAO-B-IN-19 (a representative potent and selective thiosemicarbazone-based inhibitor). This comparison aims to equip researchers with the necessary data to evaluate their relative performance and potential applications in neuroscience and drug discovery.
Executive Summary
Safinamide is an approved medication for Parkinson's disease, exhibiting a multi-modal mechanism of action that includes reversible MAO-B inhibition and modulation of glutamate release.[1] this compound, a novel thiosemicarbazone derivative, demonstrates high potency and selectivity for MAO-B in preclinical studies.[2] This guide presents a side-by-side analysis of their biochemical potency, selectivity, and mechanistic profiles based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and safinamide, facilitating a direct comparison of their in vitro efficacy and selectivity.
Table 1: Comparative Inhibitory Activity against MAO-B and MAO-A
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B over MAO-A | Source(s) |
| This compound (Compound 2b) | MAO-B | 0.042 ± 0.002 | > 238 | [2] |
| MAO-A | > 10 | [2] | ||
| Safinamide | MAO-B (human brain) | 0.079 | ~1012 | [3] |
| MAO-A (human brain) | 80 | |||
| MAO-B (rat brain) | 0.098 | ~4949 | ||
| MAO-A (rat brain) | 485 |
Table 2: Additional Pharmacological Activities
| Compound | Additional Mechanism(s) | Relevant Parameters | Source(s) |
| This compound (Compound 2b) | Not reported | - | |
| Safinamide | Voltage-gated Sodium Channel Blocker | Reduces excessive glutamate release | |
| Voltage-gated Calcium Channel Blocker | Modulates neurotransmitter release | ||
| Dopamine Transporter (DAT) Inhibition | IC50 = 8.8 µM | ||
| Serotonin Transporter (SERT) Inhibition | IC50 = 5.6 µM |
Mechanism of Action
Safinamide: A Multi-Target Approach
Safinamide's therapeutic efficacy is attributed to its dual mechanism of action. It is a potent, selective, and reversible inhibitor of MAO-B, which increases dopaminergic tone by reducing the degradation of dopamine. Additionally, safinamide blocks voltage-dependent sodium and calcium channels, leading to the inhibition of excessive glutamate release. This non-dopaminergic action is thought to contribute to its clinical benefits, potentially reducing excitotoxicity and dyskinesia.
This compound: A Highly Selective Inhibitor
This compound (Compound 2b) is a novel thiosemicarbazone derivative identified as a highly potent and selective MAO-B inhibitor. Its mechanism is primarily centered on the selective inhibition of MAO-B, with significantly less activity against the MAO-A isoform. This high selectivity is a desirable characteristic for minimizing off-target effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of MAO-B Inhibition by Safinamide and this compound.
Caption: General workflow for an in vitro MAO-B inhibition assay.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of MAO-B inhibitors.
1. Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound, safinamide) and a reference inhibitor (e.g., selegiline)
-
96-well black microplates
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the MAO-B enzyme and the test compound at various concentrations. Include control wells with enzyme only (100% activity) and wells with buffer only (blank).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, fluorescent probe, and HRP to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex Red) at 37°C for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Determination of Reversibility (Dialysis Method)
To assess the reversibility of inhibition, a dialysis experiment can be performed.
1. Procedure:
-
Incubate the MAO-B enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set period.
-
Place the enzyme-inhibitor mixture in a dialysis bag with a suitable molecular weight cutoff.
-
Dialyze the mixture against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove the unbound inhibitor.
-
Measure the activity of the dialyzed enzyme using the standard MAO-B inhibition assay.
2. Interpretation:
-
Reversible inhibitors (like safinamide): Enzyme activity will be significantly recovered after dialysis.
-
Irreversible inhibitors: Enzyme activity will remain low after dialysis.
Conclusion
This guide provides a comparative overview of safinamide and the research compound this compound. Safinamide offers a clinically validated, multi-target approach for the treatment of Parkinson's disease. This compound stands out for its high in vitro potency and selectivity for MAO-B, making it a valuable tool for preclinical research and a potential starting point for the development of new, highly selective MAO-B inhibitors. The choice between these or similar compounds will depend on the specific research or therapeutic goals, with safinamide's established clinical profile and broader mechanism contrasting with the focused and potent inhibitory action of this compound.
References
Validating the Neuroprotective Effects of a Novel MAO-B Inhibitor, MAO-B-IN-19, in Diverse Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective efficacy of a novel monoamine oxidase B (MAO-B) inhibitor, designated MAO-B-IN-19. The performance of this compound is objectively compared against established MAO-B inhibitors, Selegiline and Rasagiline, utilizing supporting experimental data from in vitro neuronal cell models. This document outlines detailed methodologies for key experiments and presents quantitative data in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and validation processes.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound was assessed in comparison to Selegiline and Rasagiline in various neuronal cell types subjected to neurotoxic insults. Key parameters evaluated include cell viability, reduction of reactive oxygen species (ROS), and modulation of apoptotic markers.
Table 1: Effect of MAO-B Inhibitors on Cell Viability in SH-SY5Y Cells Treated with MPP+
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 4.5 |
| MPP+ (1 mM) | - | 48.2 ± 5.1 |
| MPP+ + this compound | 1 | 65.7 ± 4.8 |
| 5 | 78.9 ± 5.3 | |
| 10 | 89.1 ± 4.2 | |
| MPP+ + Selegiline | 10 | 85.4 ± 5.0 |
| MPP+ + Rasagiline | 10 | 87.2 ± 4.6 |
Data are presented as mean ± standard deviation. Cell viability was determined using the MTT assay.
Table 2: Attenuation of Intracellular Reactive Oxygen Species (ROS) in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control | - | 100 ± 6.2 |
| H₂O₂ (100 µM) | - | 254 ± 12.8 |
| H₂O₂ + this compound | 1 | 189 ± 9.5 |
| 5 | 142 ± 8.1 | |
| 10 | 115 ± 7.3 | |
| H₂O₂ + Selegiline | 10 | 125 ± 8.9 |
| H₂O₂ + Rasagiline | 10 | 121 ± 7.8 |
Data are presented as mean ± standard deviation. ROS levels were measured using the DCFH-DA assay.
Table 3: Modulation of Apoptotic Protein Expression in PC12 Cells
| Treatment Group | Bax/Bcl-2 Ratio | Caspase-3 Activity (Fold Change) |
| Control | 0.25 ± 0.04 | 1.0 ± 0.1 |
| Rotenone (1 µM) | 1.89 ± 0.15 | 4.2 ± 0.3 |
| Rotenone + this compound (10 µM) | 0.58 ± 0.07 | 1.5 ± 0.2 |
| Rotenone + Selegiline (10 µM) | 0.65 ± 0.09 | 1.7 ± 0.2 |
| Rotenone + Rasagiline (10 µM) | 0.61 ± 0.08 | 1.6 ± 0.1 |
Data are presented as mean ± standard deviation. Protein expression was quantified by Western blot analysis, and Caspase-3 activity was measured using a colorimetric assay.
Signaling Pathways in MAO-B Inhibitor-Mediated Neuroprotection
MAO-B inhibitors exert their neuroprotective effects through multiple signaling pathways. Inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and toxic metabolites from the breakdown of dopamine.[1][2] This alleviates oxidative stress and mitochondrial dysfunction, key contributors to neuronal cell death in neurodegenerative diseases.[1] Furthermore, MAO-B inhibitors have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax.[1] They can also promote the synthesis of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support neuronal survival and function.
References
Comparative Analysis of Aβ Aggregation Inhibition: MAO-B-IN-19 and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process is a primary therapeutic strategy under investigation. This guide provides a comparative analysis of the Aβ aggregation inhibition properties of a specific monoamine oxidase B (MAO-B) inhibitor, referred to herein as MAO-B-IN-19, alongside other notable inhibitory compounds. The data presented is based on available experimental findings to facilitate an objective comparison for research and drug development purposes.
Quantitative Comparison of Aβ Aggregation Inhibition
The inhibitory efficacy of various compounds against Aβ aggregation is typically quantified by measures such as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration. The following table summarizes the available data for this compound and a selection of other compounds.
| Compound | Target/Class | Aβ Aggregation Inhibition | Assay Type | Reference |
| This compound (Compound 19) | MAO-B Inhibitor | Not explicitly reported for Aβ aggregation. A related compound (18) showed 40.5 ± 6.7% inhibition. | ThT Assay | [1] |
| Curcumin | Natural Polyphenol | IC50 ~30 µM (for Aβ42 aggregation) | ThT Assay | [2] |
| Compound D737 | Small Molecule Inhibitor | Potent inhibitor of Aβ42 aggregation | ThT Assay, EM | [3] |
| Benzylideneindanone 41 | MTDL | 80.1% inhibition (at 20 µM) | ThT Assay | [4] |
| Compound 5g | Chloroquinoline Derivative | 53.72% inhibition (at 50 µM) | ThT Assay | [5] |
| Resveratrol | Natural Polyphenol | Dose-dependently inhibits Aβ fibril formation | HSQC, ThT, EM | |
| Rosmarinic Acid | Natural Phenolic Compound | Dose-dependently inhibits Aβ fibril formation | ThT, EM |
Note: Data for this compound's direct Aβ aggregation inhibition is limited. The value presented for a related compound is for contextual comparison. MTDL: Multi-Target-Directed Ligand.
Experimental Protocols
A key method for quantifying Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.
Thioflavin T (ThT) Fluorescence Assay Protocol
This protocol is a generalized procedure based on common practices reported in the literature.
Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of inhibitory compounds.
Materials:
-
Aβ peptide (typically Aβ1-42 or Aβ1-40)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)
-
Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Test compounds (inhibitors) at various concentrations
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ Monomers: Lyophilized Aβ peptide is dissolved in a suitable solvent (e.g., HFIP) to break down pre-existing aggregates, followed by evaporation of the solvent and resuspension in an appropriate buffer to obtain monomeric Aβ.
-
Reaction Mixture Preparation: In each well of the 96-well plate, combine the Aβ monomer solution (final concentration typically 10-20 µM), ThT solution (final concentration typically 10-25 µM), and the test compound at the desired concentration. Control wells should contain Aβ and ThT without the test compound.
-
Incubation: The plate is sealed and incubated at 37°C, often with intermittent shaking to promote aggregation.
-
Fluorescence Measurement: ThT fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths typically set to approximately 450 nm and 485 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against time. The inhibition of Aβ aggregation is determined by comparing the fluorescence kinetics (e.g., lag time, maximum fluorescence) of the samples with the test compound to the control samples.
Visualizing Molecular Pathways and Experimental Processes
Aβ Aggregation Pathway and Inhibition
The aggregation of Aβ peptides is a multi-step process that begins with soluble monomers and progresses through the formation of oligomers, protofibrils, and finally mature amyloid fibrils. Inhibitors can interfere with various stages of this pathway.
Caption: Aβ aggregation pathway and points of therapeutic intervention.
Experimental Workflow: ThT Assay
The Thioflavin T assay is a standard method to assess the kinetics of amyloid fibril formation in vitro.
Caption: Workflow of the Thioflavin T fluorescence assay.
Discussion
The development of compounds that can effectively inhibit Aβ aggregation is a promising avenue for Alzheimer's disease therapeutics. While MAO-B inhibitors are of interest due to the role of MAO-B in neuroinflammation and oxidative stress, their direct effects on Aβ aggregation are not as extensively characterized as other classes of compounds. The available data suggests that while some MAO-B inhibitors may possess anti-aggregation properties, other molecules, such as certain natural polyphenols and specifically designed small molecules, have demonstrated more potent inhibition in direct assays.
For researchers in this field, it is crucial to consider a multi-target approach. Compounds like benzylideneindanone 41, which exhibit both potent Aβ aggregation inhibition and MAO-B inhibition, represent a promising strategy. Future studies should aim to directly quantify the Aβ aggregation inhibition potential of novel MAO-B inhibitors like this compound to better understand their therapeutic potential in the context of Alzheimer's disease pathology.
References
- 1. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Metal Chelating Properties of MAO-B-IN-19 Against Known Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metal Chelation in Drug Development
Metal ions, particularly iron, copper, and zinc, are essential for numerous biological processes. However, their dysregulation is implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Excess metal ions can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. Chelating agents are molecules that can bind to metal ions, forming a stable complex that can be cleared from the body, thereby reducing metal-induced toxicity. The development of multifunctional compounds that combine a primary therapeutic action, such as MAO-B inhibition, with metal chelation is a promising strategy in neuroprotective drug discovery.
MAO-B-IN-19: A Selective MAO-B Inhibitor with Metal Chelating Potential
This compound is a selective inhibitor of MAO-B with an IC50 of 0.67 μM.[1][2] Its primary mechanism of action involves the inhibition of MAO-B, an enzyme responsible for the degradation of dopamine, which can lead to increased levels of this neurotransmitter in the brain. In addition to its MAO-B inhibitory activity, this compound has been described as a selective metal chelator. Specifically, it has been noted for its ability to inhibit the aggregation of the amyloid-beta peptide (Aβ1-42) induced by copper (Cu2+). This suggests that this compound can directly interact with and sequester copper ions, a key contributor to Aβ plaque formation in Alzheimer's disease.
Quantitative Comparison of Known Metal Chelators
To provide a benchmark for the potential chelating efficacy of this compound, the following table summarizes the metal binding properties of several well-established chelating agents and other multifunctional MAO-B inhibitors. The data is presented as pM values, which represent the negative logarithm of the concentration of free metal ion at a defined pH and total concentrations of metal and ligand. A higher pM value indicates stronger chelation.
| Chelator | Target Metal(s) | pM Value | Reference Compound Class |
| EDTA | Ca2+, Mg2+, Fe3+, Cu2+ | pFe(III) = 27.7 | Polyaminocarboxylic acid |
| Deferiprone (L1) | Fe3+ | pFe(III) = 20.6 | Hydroxypyridinone |
| Clioquinol | Cu2+, Zn2+ | - | 8-Hydroxyquinoline |
| Compound 17d | Fe3+ | pFe(III) = 18.52 | Chromone-based MAO-B inhibitor |
Note: Quantitative pM values for this compound are not currently available in the literature. The chelating activity of Clioquinol is well-established, though specific pM values are not consistently reported in comparative reviews.
Experimental Protocols for Assessing Metal Chelation
The metal chelating properties of a compound are typically evaluated using spectrophotometric methods. These assays are based on the competition between the compound of interest and a metal-specific indicator for the metal ion.
UV-Vis Spectrophotometric Assay for Iron Chelation (Ferrozine Assay)
This method assesses the ability of a compound to chelate ferrous iron (Fe2+).
Principle: Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with Fe2+. When a chelating agent is added to the solution, it will compete with ferrozine for the binding of Fe2+. A decrease in the absorbance of the ferrozine-Fe2+ complex is proportional to the chelating activity of the compound.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
In a 96-well plate, add a fixed concentration of ferrous chloride (FeCl2).
-
Add varying concentrations of the test compound to the wells.
-
Add a solution of ferrozine to initiate the colorimetric reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe2+ complex (typically around 562 nm) using a microplate reader.
-
EDTA is typically used as a positive control.
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (FeCl2 and ferrozine without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the compound required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the logarithm of the compound concentration.
Job's Plot for Determining Metal-Ligand Stoichiometry
This method, also known as the method of continuous variation, is used to determine the binding stoichiometry between a metal ion and a chelator.
Principle: A series of solutions are prepared containing varying mole fractions of the metal and the ligand, while the total molar concentration is kept constant. A physical property that is proportional to the concentration of the metal-ligand complex, such as UV-Vis absorbance, is measured for each solution. The plot of this property versus the mole fraction of the ligand will show a maximum or minimum at the stoichiometric ratio of the complex.
Protocol:
-
Prepare equimolar stock solutions of the metal salt (e.g., CuCl2) and the chelator (e.g., this compound).
-
Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.
-
Measure the absorbance of each solution at the wavelength where the metal-ligand complex shows maximum absorbance, and the individual components have minimal absorbance.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a peak at 0.67 indicates a 1:2 (metal:ligand) stoichiometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for the role of metal chelation in neuroprotection and a typical experimental workflow for evaluating metal chelating activity.
Caption: Conceptual pathway of this compound's neuroprotective effects.
Caption: General workflow for a spectrophotometric metal chelation assay.
Conclusion
This compound is a promising multifunctional agent that combines selective MAO-B inhibition with metal chelating properties. While direct quantitative comparisons of its chelating strength with established chelators are pending the publication of specific experimental data, its demonstrated ability to inhibit copper-induced amyloid-beta aggregation underscores its potential therapeutic value in neurodegenerative diseases where metal dyshomeostasis is a key pathological feature. Further studies are warranted to fully characterize the metal binding profile of this compound and to establish its efficacy in preclinical models of neurodegeneration.
References
- 1. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B (MAO B) inhibitor therapy in Parkinson's disease: the degree and reversibility of human brain MAO B inhibition by Ro 19 6327 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel MAO-B Inhibitors: A Review of Findings by Xu, Chen, et al.
A Note on the Primary Research Article: The specific publication "Replicating the findings of Rui Chen et al. on MAO-B-IN-19" could not be located in the scientific literature. This guide is therefore based on the findings presented in the paper "Design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer's disease" by Ran Xu, Rui Chen, et al., published in the Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1375-1388 , which details the discovery and evaluation of a series of potent and selective MAO-B inhibitors.
This guide provides a comprehensive comparison of the novel O-alkyl ferulamide derivatives, hereafter referred to as the "Chen et al. compounds," with established MAO-B inhibitors. The data and methodologies are presented to assist researchers in evaluating the potential of these novel compounds for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.
I. Comparative Efficacy of MAO-B Inhibition
The primary objective of the study by Xu, Chen, et al. was to develop novel and selective inhibitors of monoamine oxidase B (MAO-B). The inhibitory activities of the synthesized compounds were compared against known MAO-B inhibitors.
| Compound | MAO-B IC50 (µM) | MAO-A Inhibition (%) at 62.5 µM | Selectivity Index (SI) ** |
| Novel Compounds | |||
| 5a | 0.32 | - | >195 |
| 5d | 0.56 | - | >111 |
| 5e | 0.54 | - | >115 |
| 5f | 0.73 | - | >85 |
| 5h | 0.86 | - | >72 |
| Reference Compounds | |||
| Rasagiline | 0.0044[] | - | - |
| Selegiline | 0.051[2] | - | 450[2] |
| Safinamide | 0.098[3][4] | - | >1000 |
*IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. **Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). A higher SI indicates greater selectivity for MAO-B.
II. Multifunctional Properties of Novel Inhibitors
A key aspect of the research by Xu, Chen, et al. was the development of multi-target-directed ligands (MTDLs) that not only inhibit MAO-B but also possess other neuroprotective properties relevant to Alzheimer's disease.
| Compound | Antioxidant Activity (ORAC, Trolox Equivalents) * | Aβ1-42 Aggregation Inhibition (%) at 20 µM |
| Novel Compounds | ||
| 5a | 1.8 | 45.2 |
| 5d | 1.9 | 48.7 |
| 5e | 2.1 | 51.3 |
| 5f | 2.0 | 49.8 |
| 5h | 1.7 | 43.6 |
| Reference | ||
| Curcumin | - | 65.1 |
*ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents, a measure of antioxidant strength.
III. Blood-Brain Barrier Permeability
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. The novel compounds were evaluated for their BBB permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound | PAMPA-BBB (Pe x 10-6 cm/s) * | Predicted BBB Permeation |
| Novel Compounds | ||
| 5a | 10.2 | High |
| 5d | 11.5 | High |
| 5e | 10.8 | High |
| 5f | 11.2 | High |
| 5h | 9.8 | High |
*Pe (effective permeability) values > 6.0 x 10-6 cm/s are indicative of high BBB permeability.
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in this guide.
MAO-B Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the MAO-B enzyme.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine.
-
Procedure:
-
Test compounds are prepared in various concentrations.
-
The compounds are incubated with the MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The enzymatic reaction, which produces a fluorescent product (4-hydroxyquinoline), is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant Activity (ORAC) Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant capacity of a substance.
-
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant.
-
Procedure:
-
A reaction mixture is prepared containing the fluorescent probe (fluorescein) and the test compound in a phosphate buffer.
-
The mixture is incubated to allow for temperature equilibration.
-
The reaction is initiated by the addition of a peroxyl radical generator (AAPH).
-
The decay of fluorescence is monitored over time using a fluorescence plate reader.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The antioxidant capacity is quantified by comparing the net AUC of the sample to that of a standard antioxidant, Trolox.
-
Results are expressed as Trolox Equivalents (TE).
-
Aβ1-42 Aggregation Inhibition Assay
This assay evaluates the ability of compounds to inhibit the aggregation of the amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.
-
Peptide: Human amyloid-beta (1-42) peptide.
-
Principle: The assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils.
-
Procedure:
-
Aβ1-42 peptide is dissolved and pre-incubated to form aggregation-prone monomers.
-
The peptide is incubated with the test compounds at a specific concentration.
-
At designated time points, aliquots of the mixture are taken, and Thioflavin T is added.
-
The fluorescence intensity is measured using a fluorescence plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
-
Neuroprotective Effect Assay in PC12 Cells
This assay assesses the ability of compounds to protect neuronal cells from toxic insults.
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Toxic Insult: Amyloid-beta (Aβ1-42) peptide.
-
Procedure:
-
PC12 cells are cultured and differentiated with NGF.
-
The cells are pre-treated with the test compounds for a specified period.
-
The toxic agent (Aβ1-42) is then added to the cell culture.
-
After an incubation period, cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the control group exposed to the toxin alone.
-
Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)
This in vitro assay predicts the ability of a compound to cross the blood-brain barrier by passive diffusion.
-
Principle: The assay uses a multi-well plate system where a filter support is coated with a lipid solution to create an artificial membrane that mimics the BBB.
-
Procedure:
-
The test compound is dissolved in a buffer solution and added to the donor wells.
-
The acceptor wells are filled with a fresh buffer solution.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The system is incubated for a set period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of the compound in both the donor and acceptor wells is then measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Unveiling the Anti-Inflammatory Potential of MAO-B-IN-19: A Comparative Analysis
For Immediate Release
A growing body of evidence highlights the therapeutic potential of monoamine oxidase B (MAO-B) inhibitors beyond their traditional use in neurodegenerative diseases, with a particular focus on their anti-inflammatory properties. This guide provides a comprehensive cross-validation of the anti-inflammatory effects of a selective MAO-B inhibitor, MAO-B-IN-19, and its derivatives, comparing their performance with established MAO-B inhibitors in various experimental models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
In Vitro Anti-Inflammatory Efficacy in Microglial Cells
Neuroinflammation is a key pathological feature of many central nervous system disorders. The BV-2 microglial cell line, when stimulated with lipopolysaccharide (LPS), provides a robust in vitro model to screen and characterize the anti-inflammatory activity of novel compounds.
A key study investigated the anti-inflammatory potential of this compound (also referred to as compound 3f) and its carbamate derivative, compound 4b, in LPS-stimulated BV-2 cells. The primary measure of anti-inflammatory activity was the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
| Compound | Concentration (μM) | % Inhibition of NO Production | IC50 (μM) |
| Compound 4b | 10 | 63.2% | 7.8 |
| Dexamethasone (Positive Control) | 10 | 85.1% | 1.2 |
Data extracted from a study on multi-target-directed ligands for Alzheimer's disease.
The data clearly demonstrates that compound 4b, a derivative of this compound, significantly curtails the inflammatory response in activated microglial cells. While direct quantitative data for this compound's anti-inflammatory effect in this specific assay was not provided in the primary literature, its structural analog's potent activity strongly suggests a similar or related mechanism of action.
Comparative Analysis with Other MAO-B Inhibitors
To provide a broader context for the anti-inflammatory potential of this compound and its derivatives, it is essential to compare their activity with other well-established MAO-B inhibitors. Although direct comparative studies in the same experimental setup are limited, the existing literature on the anti-inflammatory effects of compounds like Selegiline and Rasagiline in microglial models allows for an indirect comparison.
Research has shown that other MAO-B inhibitors also exhibit anti-inflammatory properties by modulating various signaling pathways. For instance, studies have reported that MAO-B inhibitors can suppress the activation of NF-κB and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated BV-2 Cells
1. Cell Culture and Treatment:
-
Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, the medium is replaced with serum-free DMEM, and the cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivative compound 4b) or a vehicle control for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.
3. Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated vehicle control.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of MAO-B inhibitors are believed to be mediated through multiple signaling pathways. Inhibition of MAO-B activity leads to a reduction in the production of reactive oxygen species (ROS), which are known to activate pro-inflammatory signaling cascades.
Assessing the Therapeutic Index of MAO-B-IN-19 in Comparison to Other MAO-B Inhibitors: A Guide for Researchers
A comprehensive analysis of the therapeutic window of MAO-B-IN-19 remains challenging due to the current lack of publicly available in vivo efficacy and toxicity data. However, by examining the preclinical data of established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—we can establish a framework for the future evaluation of this compound and provide a comparative overview of the therapeutic indices within this important class of neuroprotective agents.
Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of neurodegenerative conditions, most notably Parkinson's disease. Their primary mechanism involves the inhibition of the MAO-B enzyme, which is responsible for the degradation of dopamine in the brain. By preventing this breakdown, these inhibitors increase dopaminergic activity, thereby alleviating motor symptoms. Furthermore, emerging evidence suggests that MAO-B inhibitors may possess disease-modifying and neuroprotective properties.
This guide provides a comparative assessment of the novel MAO-B inhibitor, this compound, against the well-established drugs Selegiline, Rasagiline, and Safinamide, with a focus on their therapeutic index—a critical measure of a drug's safety margin.
Quantitative Comparison of MAO-B Inhibitors
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or is lethal to 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.
Due to the limited availability of direct comparative studies, the following table summarizes the available preclinical data for each compound. It is important to note that the values are derived from various studies and may not be directly comparable due to differences in experimental models and protocols.
| Compound | In Vitro Potency (IC50 for MAO-B) | Effective Dose (ED50) in Animal Models | Lethal Dose (LD50) in Mice (oral) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | 0.67 µM[1] | Data not available | Data not available | Data not available |
| Selegiline | Not specified in provided results | ~1.0 mg/kg/day (oral, for motor function in MPTP mouse model)[2] | Data not available | Data not available |
| Rasagiline | Not specified in provided results | Not explicitly stated for motor function in MPTP mouse model (10 mg/kg, s.c. showed neuroprotection)[3] | Maximal non-lethal oral dose: ~100 mg/kg/day[4] | Data not available |
| Safinamide | Not specified in provided results | 1.1 mg/kg (for MAO-B inhibition in rat brain)[5] | Data not available | Data not available |
Note: The absence of in vivo efficacy and toxicity data for this compound prevents the calculation of its therapeutic index and a direct quantitative comparison with other MAO-B inhibitors. The data for the established drugs are also fragmented across different studies, making a precise comparative analysis challenging.
Signaling Pathways and Experimental Workflows
To understand the assessment of these MAO-B inhibitors, it is crucial to visualize their mechanism of action and the experimental procedures used to determine their therapeutic index.
Mechanism of Action of MAO-B Inhibitors
MAO-B inhibitors exert their therapeutic effects by blocking the degradation of dopamine in the presynaptic neuron. This leads to an increased availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Mechanism of MAO-B Inhibition.
Experimental Workflow for Determining Therapeutic Index
The determination of a drug's therapeutic index involves a series of preclinical in vivo experiments to establish both its efficacy and its toxicity.
Workflow for Therapeutic Index Determination.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of a drug's therapeutic index. Below are summarized protocols for key experiments.
In Vivo Efficacy Study in the MPTP Mouse Model of Parkinson's Disease
This model is widely used to assess the efficacy of anti-Parkinsonian drugs.
-
Animal Model: C57BL/6 mice are typically used due to their sensitivity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Induction of Parkinsonism: MPTP is administered to the mice, which leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Drug Administration: The MAO-B inhibitor is administered orally or via injection at various doses to different groups of MPTP-treated mice.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (to assess balance and motor coordination) and the open field test (to measure locomotor activity).
-
ED50 Determination: The dose of the drug that produces a 50% improvement in motor function in the treated animals compared to the vehicle-treated control group is determined as the ED50.
Acute Oral Toxicity Study (LD50 Determination)
The OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are the standard for toxicity studies.
-
Animal Model: Typically, healthy mice or rats are used.
-
Drug Administration: The compound is administered orally in a single dose to different groups of animals at escalating concentrations.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The dose that results in the death of 50% of the animals in a group is statistically calculated as the LD50. Various methods, such as the Up-and-Down Procedure (OECD Guideline 425), are employed to minimize the number of animals used.
Conclusion
While this compound shows promise as a selective MAO-B inhibitor based on its in vitro potency, a comprehensive assessment of its therapeutic index is contingent upon the generation of robust in vivo efficacy and toxicity data. The established MAO-B inhibitors, Selegiline, Rasagiline, and Safinamide, have demonstrated clinical efficacy, and preclinical data suggest they possess a favorable safety margin. Future preclinical studies on this compound should focus on determining its ED50 in a relevant animal model of Parkinson's disease, such as the MPTP mouse model, and establishing its oral LD50 in mice. These data will be crucial for calculating its therapeutic index and providing a direct and meaningful comparison with existing therapies, thereby guiding its potential for further development as a novel treatment for neurodegenerative diseases.
References
- 1. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MAO-B Inhibitors: Selegiline and the Elusive MAO-B-IN-19
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of the established MAO-B inhibitor, selegiline, and the investigational compound designated as MAO-B-IN-19. This guide provides a detailed overview of selegiline's pharmacokinetics, supported by experimental data and methodologies. Unfortunately, a direct comparison with this compound is not possible at this time due to the absence of publicly available data for this specific compound.
Introduction
Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease and have been investigated for other neurodegenerative disorders. By selectively inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby alleviating motor symptoms. Selegiline, a well-established irreversible MAO-B inhibitor, has been in clinical use for decades. In contrast, "this compound" appears to be a designation for a research compound for which pharmacokinetic data is not available in the public domain. This guide, therefore, provides a thorough analysis of selegiline's pharmacokinetic profile and outlines general experimental protocols for assessing the pharmacokinetics of MAO-B inhibitors, which would be applicable to novel compounds like this compound upon data availability.
Pharmacokinetic Profile of Selegiline
Selegiline is available in various formulations, including oral tablets, orally disintegrating tablets (ODTs), and a transdermal patch, each exhibiting distinct pharmacokinetic characteristics.
Data Presentation: Selegiline Pharmacokinetics
| Pharmacokinetic Parameter | Oral Tablet | Orally Disintegrating Tablet (ODT) | Transdermal Patch |
| Bioavailability | ~10% (4-10%)[1][2][3] | 5 to 8 times that of oral form[2] | ~75%[1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Not specified | Not specified |
| Plasma Protein Binding | 85-90% | Not specified | Not specified |
| Metabolism | Extensive first-pass metabolism in the liver and intestines | Bypasses extensive first-pass metabolism | Bypasses first-pass metabolism |
| Primary Metabolites | L-desmethylselegiline (active), L-amphetamine, L-methamphetamine | Lower levels of amphetamine metabolites compared to oral form | Lower levels of amphetamine metabolites compared to oral form |
| Elimination Half-life (single dose) | 1.2 - 2 hours | ~1.3 hours | Not specified |
| Elimination Half-life (multiple doses) | ~10 hours | ~10 hours | Not specified |
| Excretion | Primarily in urine as metabolites (87%), with a smaller portion in feces (15%) | Primarily in urine as metabolites | Primarily in urine as metabolites |
Experimental Protocols
The pharmacokinetic parameters of selegiline and other MAO-B inhibitors are typically determined through a series of in vitro and in vivo studies.
In Vitro Studies:
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine the rate of metabolism. This helps in predicting the in vivo clearance.
-
CYP450 Inhibition and Induction: Assessing the potential of the compound to inhibit or induce major cytochrome P450 enzymes to evaluate the risk of drug-drug interactions.
-
Plasma Protein Binding: Determined by methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation to understand the fraction of the drug that is free to exert its pharmacological effect.
In Vivo Studies (Preclinical and Clinical):
-
Animal Pharmacokinetic Studies: Administering the drug to animal models (e.g., rodents, non-rodents) via different routes (oral, intravenous) and collecting blood samples at various time points. Plasma concentrations of the parent drug and its metabolites are then measured using validated analytical methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Human Pharmacokinetic Studies: Conducted in healthy volunteers and patient populations to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. These studies involve single ascending dose (SAD) and multiple ascending dose (MAD) designs.
Mandatory Visualization
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of action of Selegiline in inhibiting MAO-B.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for pharmacokinetic profiling of a new drug candidate.
Conclusion
Selegiline exhibits a well-characterized pharmacokinetic profile that is significantly influenced by its formulation. The oral tablet form undergoes extensive first-pass metabolism, leading to lower bioavailability and the formation of amphetamine metabolites. In contrast, the ODT and transdermal patch formulations largely bypass this initial metabolism, resulting in higher bioavailability and reduced metabolite formation.
While a direct comparison with this compound is not feasible due to the lack of available data, the experimental methodologies outlined provide a clear framework for how such a compound would be evaluated. Future research and publication of data on this compound will be essential to understand its potential advantages or disadvantages compared to established therapies like selegiline. For researchers in the field, understanding the nuances of pharmacokinetic profiles is critical for the development of safer and more effective treatments for neurodegenerative diseases.
References
- 1. Synthesis and pharmacological evaluation of multi-functional homoisoflavonoid derivatives as potent inhibitors of monoamine oxidase B and cholinesterase for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of multi-functional homoisoflavonoid derivatives as potent inhibitors of monoamine oxidase B and cholinesterase for the treatment of Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of oxygenated chalcones as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of MAO-B-IN-19 for MAO-B Over MAO-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-19, with other established MAO-B inhibitors. The focus is on evaluating its selectivity for MAO-B over its isoform, MAO-A, supported by available experimental data.
Introduction to MAO-B and Its Inhibition
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is primarily responsible for the breakdown of dopamine and phenethylamine.[1] Consequently, selective inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease by increasing dopamine levels in the brain.
Comparative Analysis of MAO-B Inhibitors
The selectivity of an inhibitor is a critical factor in drug development, as it minimizes off-target effects. The selectivity index (SI) is a common metric used for this evaluation, calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (SI = IC50 [MAO-A] / IC50 [MAO-B]). A higher SI value indicates greater selectivity for MAO-B.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other well-established MAO-B inhibitors against human MAO-A and MAO-B.
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| This compound (compound 3f) | 0.67[2] | > 50 | > 74.6 |
| Selegiline | ~0.011[3] | ~1.4[3] | ~127 |
| Rasagiline | 0.014 | 0.7 | 50 |
| Safinamide | 0.079 | 80 | ~1012 |
*Data for MAO-A IC50 of this compound is reported as greater than 50 µM in the primary literature, preventing the calculation of an exact Selectivity Index.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of enzyme inhibitors. A common method employed is a fluorometric assay.
General Protocol for In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a typical procedure for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine (for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: The recombinant MAO-A or MAO-B enzyme is diluted to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: The test compounds are serially diluted to various concentrations.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, the fluorescent probe, and HRP.
-
Pre-incubation: The enzyme is pre-incubated with the test inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., kynuramine) to the wells.
-
Fluorescence Measurement: The production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction, is coupled to the HRP-mediated conversion of the fluorescent probe. The resulting fluorescence is measured kinetically over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex Red).
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental and Biological Context
Experimental Workflow for Determining MAO-B Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of a potential MAO-B inhibitor.
Caption: Workflow for determining MAO-B selectivity.
Dopamine Metabolism Pathway and the Role of MAO-B Inhibition
This diagram illustrates the metabolic pathway of dopamine and the therapeutic intervention point for MAO-B inhibitors.
Caption: Dopamine metabolism pathway and MAO-B inhibition.
Conclusion
Based on the available data, this compound demonstrates potent inhibition of MAO-B with an IC50 value of 0.67 µM. While it is reported to be a selective inhibitor, the precise selectivity index cannot be calculated as the IC50 value for MAO-A is only reported as being greater than 50 µM. This indicates a selectivity of at least 75-fold for MAO-B over MAO-A. In comparison to established MAO-B inhibitors such as selegiline and rasagiline, more comprehensive data on its MAO-A inhibitory activity would be necessary for a complete and direct comparison of selectivity. Safinamide, with a selectivity index of approximately 1012, remains a benchmark for highly selective MAO-B inhibition. Further studies quantifying the precise IC50 of this compound against MAO-A are warranted to fully elucidate its therapeutic potential and safety profile as a selective MAO-B inhibitor.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Development of the "hidden" multi-target-directed ligands by AChE/BuChE for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Monoamine Oxidase-B Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of the efficacy of various Monoamine Oxidase-B (MAO-B) inhibitors, including the novel compound MAO-B-IN-19. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these inhibitors with supporting experimental data.
Introduction to MAO-B Inhibition
Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels. Inhibition of MAO-B is a clinically validated therapeutic strategy to increase synaptic dopamine availability, thereby alleviating motor symptoms. Furthermore, MAO-B activity is associated with oxidative stress through the production of hydrogen peroxide as a byproduct of dopamine metabolism. This has led to the investigation of MAO-B inhibitors for their potential neuroprotective effects. This guide compares the preclinical and clinical data of established MAO-B inhibitors—selegiline, rasagiline, and safinamide—with the emerging compound this compound.
Comparative Efficacy of MAO-B Inhibitors
The efficacy of MAO-B inhibitors is primarily assessed by their potency (IC50) and selectivity for MAO-B over its isoform, MAO-A. High selectivity is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibition.
| Inhibitor | IC50 (MAO-B) | Selectivity Index (SI) vs. MAO-A | Reversibility | Key Features |
| This compound | 0.67 µM[1] | Selective (exact SI not specified) | Not specified | Neuroprotective and anti-inflammatory properties; inhibits Aβ aggregation[1] |
| Selegiline | ~0.007 µM[2] | ~50-127[2] | Irreversible | Metabolized to amphetamine-like substances[3] |
| Rasagiline | ~0.014 µM | ~50-1000 | Irreversible | Metabolite (aminoindan) has neuroprotective properties |
| Safinamide | ~0.08 - 0.098 µM | ~1000-5000 | Reversible | Multi-modal action, including inhibition of voltage-gated sodium channels and glutamate release |
Preclinical Neuroprotective and Anti-inflammatory Properties
Beyond their symptomatic effects on dopamine levels, MAO-B inhibitors are investigated for their potential to slow disease progression through neuroprotection and reduction of neuroinflammation.
| Inhibitor | Neuroprotective Effects | Anti-inflammatory Effects |
| This compound | Protects against Aβ25-35-induced PC12 cell injury | Reported anti-inflammatory properties |
| Selegiline | Protects neurons in various preclinical models of Parkinson's disease. Increases expression of neurotrophic factors like BDNF. | Reduces production of pro-inflammatory cytokines. |
| Rasagiline | Exerts significant neuroprotective and neurorestorative effects in animal models of Parkinson's disease. Induces the expression of neurotrophic factors like GDNF. | Attenuates microglial activation and production of inflammatory mediators. |
| Safinamide | Demonstrates neuroprotective effects in preclinical models, partly attributed to its anti-glutamatergic action. | Reduces neuroinflammation in experimental models. |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-B.
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate (e.g., tyramine or benzylamine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine, benzylamine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and reference inhibitor (e.g., selegiline)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the MAO-B enzyme to the desired concentration in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Assay Protocol: a. Add a small volume of the diluted test compounds or reference inhibitor to the wells of the 96-well plate. b. Add the diluted MAO-B enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the reaction mixture to all wells. d. Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Dopamine Metabolism by MAO-B
MAO-B plays a critical role in the degradation of dopamine in the brain, particularly within glial cells. This process, while essential for neurotransmitter homeostasis, can also contribute to oxidative stress.
Caption: Dopamine metabolism pathway and the site of action for MAO-B inhibitors.
Neuroprotective Signaling Pathways of MAO-B Inhibitors
MAO-B inhibitors exert neuroprotective effects through multiple mechanisms, including the reduction of oxidative stress and the induction of pro-survival signaling cascades.
Caption: Neuroprotective signaling pathways activated by MAO-B inhibitors.
Conclusion
The landscape of MAO-B inhibitors is evolving, with newer compounds like this compound demonstrating promising multi-faceted properties beyond simple dopamine preservation. While established inhibitors like selegiline, rasagiline, and safinamide have well-documented clinical efficacy, particularly in the management of Parkinson's disease, the preclinical profile of this compound suggests potential for broader therapeutic applications in neurodegenerative diseases characterized by protein aggregation and inflammation. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds. This guide serves as a foundational resource for researchers to navigate the current understanding of MAO-B inhibitors and to inform future drug discovery and development efforts in this critical area of neuroscience.
References
- 1. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MAO-B-IN-19: A Procedural Guide
For laboratory personnel engaged in research and development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of MAO-B-IN-19, a selective monoamine oxidase B (MAO-B) inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Before handling, it is imperative to review the Safety Data Sheet (SDS) and be familiar with the associated hazards.
Personal Protective Equipment (PPE): When handling this compound for disposal, personnel should, at a minimum, wear:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing (lab coat)
Engineering controls, such as ensuring adequate ventilation and having an accessible safety shower and eye wash station, are also crucial[1].
Waste Classification and Segregation
All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) officer[2].
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Store waste in designated Satellite Accumulation Areas (SAAs) and segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases[3].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The original container may be used if it is in good condition; otherwise, transfer the waste to a compatible container. Plastic is often preferred over glass for hazardous waste when compatible.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste". The label must also include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The date when the container becomes full.
-
For mixtures, list all components and their approximate percentages.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Regularly inspect the SAA for any signs of leaks or spills.
-
-
Spill Management: In the event of a spill, collect the spillage and any contaminated absorbent materials. This collected waste must also be disposed of as hazardous waste.
-
Disposal Request: Once the waste container is full, or if it has been in the SAA for up to one year, it must be removed for disposal. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal through an approved hazardous waste program.
Disposal of Empty Containers
Containers that have held this compound should be handled as hazardous waste. To dispose of the container as regular trash, it must be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate from this process must be collected and disposed of as hazardous waste. After rinsing, deface or remove all chemical labels from the empty container before disposal.
Summary of this compound Disposal Information
| Parameter | Guideline | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant | |
| Prohibited Disposal | Do not discharge to sewer (sink drains); Do not dispose of by evaporation | |
| Waste Container Labeling | Must include "Hazardous Waste" and the full chemical name | |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) |
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MAO-B-IN-19
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of MAO-B-IN-19, a selective MAO-B inhibitor. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Impervious Clothing | A lab coat or other protective garments. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. A respirator may be required if dust or aerosols are generated. |
This data is synthesized from the provided Safety Data Sheet.
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Preparation and Use
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Ensure an eye-wash station and safety shower are readily accessible.
-
When weighing the compound, do so in a vented balance safety enclosure or a fume hood to control dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
Spills and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. |
| Inhalation | Move the person to fresh air. Seek medical attention if breathing becomes difficult. |
In case of a spill, collect the spillage to prevent environmental contamination.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental harm.
-
Dispose of contents and containers to an approved waste disposal plant.
-
Chemical waste must be disposed of through an authorized hazardous waste program and should not be discarded in regular trash or down the sewer system.
-
Store chemical waste in appropriately labeled and sealed containers.
-
Segregate chemical waste by compatibility.
Experimental Workflow for Handling this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
